N1-Benzoyl pseudouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H16N2O7 |
|---|---|
Molecular Weight |
348.31 g/mol |
IUPAC Name |
1-benzoyl-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H16N2O7/c19-7-10-11(20)12(21)13(25-10)9-6-18(16(24)17-14(9)22)15(23)8-4-2-1-3-5-8/h1-6,10-13,19-21H,7H2,(H,17,22,24)/t10-,11-,12-,13+/m1/s1 |
InChI Key |
NWNXXBCXOXZWEW-LPWJVIDDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of N1-Benzoyl Pseudouridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for N1-Benzoyl pseudouridine (B1679824), a modified nucleoside with potential applications in mRNA therapeutics and biochemical research. While the direct synthesis of N1-Benzoyl pseudouridine is not extensively documented in publicly available literature, this document outlines a detailed, plausible experimental protocol based on established principles of selective N-acylation of nucleosides and related heterocyclic compounds. The guide also includes data presentation formats for characterization and diagrams to illustrate the synthetic workflow.
Introduction
Pseudouridine (Ψ), a C-glycoside isomer of uridine, is the most abundant RNA modification in cellular RNA.[1][2][3] Its unique structure, featuring a C-C bond between the ribose sugar and the uracil (B121893) base, imparts greater rotational freedom and conformational flexibility to the RNA backbone.[1][2][3] Furthermore, the presence of a hydrogen bond donor at the N1 position allows for additional interactions that can stabilize RNA structures.[1] Modifications at the N1 position of pseudouridine, such as methylation (N1-methylpseudouridine), have been shown to be crucial in the development of mRNA vaccines, enhancing protein expression and reducing immunogenicity.[4][5][6] The introduction of a benzoyl group at the N1 position could serve as a valuable protecting group in the synthesis of more complex pseudouridine derivatives or could itself impart novel biological properties.
This guide details a proposed method for the selective N1-benzoylation of pseudouridine, addressing the key challenge of achieving regioselectivity in the presence of multiple reactive hydroxyl groups on the ribose moiety and the N3-imino group of the uracil ring.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-step process:
-
Protection of Ribose Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of the ribose sugar are protected to prevent unwanted side reactions during the benzoylation step. A common strategy for this is the formation of an isopropylidene acetal (B89532) (protecting the 2' and 3' hydroxyls) and a trityl or silyl (B83357) ether (protecting the 5' hydroxyl). For simplicity, this guide will focus on the protection of the 2',3'-hydroxyls using an isopropylidene group.
-
Selective N1-Benzoylation: The N1 position of the protected pseudouridine is then selectively benzoylated using benzoyl chloride in the presence of a suitable base.
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final this compound.
The overall reaction scheme is presented below:
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where necessary. Thin-layer chromatography (TLC) on silica (B1680970) gel plates should be used to monitor the progress of the reactions.
Step 1: Synthesis of 2',3'-O-Isopropylidene pseudouridine
This protocol is adapted from standard procedures for the protection of ribonucleosides.
-
Reaction Setup: Suspend pseudouridine (1.0 eq) in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the starting material is consumed, neutralize the acid with a base (e.g., sodium bicarbonate). Filter the mixture and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield 2',3'-O-Isopropylidene pseudouridine.
Step 2: Synthesis of N1-Benzoyl-2',3'-O-isopropylidenepseudouridine
This protocol is based on general methods for the N-benzoylation of heterocyclic compounds.[7][8][9]
-
Reaction Setup: Dissolve 2',3'-O-Isopropylidene pseudouridine (1.0 eq) in a dry, aprotic solvent such as pyridine or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve N1-Benzoyl-2',3'-O-isopropylidenepseudouridine in a solution of trifluoroacetic acid (TFA) in water (e.g., 80% aqueous TFA).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Co-evaporate with water to remove residual TFA.
-
Purification: The final product, this compound, can be purified by recrystallization or flash chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields (Hypothetical)
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pseudouridine | Acetone, p-toluenesulfonic acid | 25 | 4-6 | 85-95 |
| 2 | 2',3'-O-Isopropylidene pseudouridine | Benzoyl chloride, Pyridine | 0 to 25 | 2-4 | 70-85 |
| 3 | N1-Benzoyl-2',3'-O-isopropylidenepseudouridine | 80% Aqueous Trifluoroacetic Acid | 25 | 1-2 | 90-98 |
Table 2: Spectroscopic Data for this compound (Expected)
| Technique | Expected Observations |
| ¹H NMR | - Appearance of aromatic protons from the benzoyl group (7.5-8.2 ppm).- Shift in the chemical shifts of the pseudouridine base protons upon benzoylation.- Characteristic signals for the ribose protons. |
| ¹³C NMR | - Appearance of a carbonyl carbon signal from the benzoyl group (~165-170 ppm).- Signals corresponding to the carbons of the benzoyl ring and the pseudouridine moiety. |
| Mass Spec | - A molecular ion peak corresponding to the calculated mass of this compound (C₁₆H₁₆N₂O₇, M.W. = 348.31 g/mol ).- Fragmentation patterns consistent with the loss of the benzoyl group and fragmentation of the ribose sugar. |
| FT-IR | - Characteristic C=O stretching vibrations for the amide and uracil carbonyls.- Aromatic C-H stretching vibrations. |
Logical Relationship Diagram
The following diagram illustrates the logical flow of the synthesis and characterization process.
Conclusion
This technical guide provides a detailed, albeit hypothetical, framework for the synthesis of this compound. The proposed three-step pathway, involving protection, selective acylation, and deprotection, is based on well-established organic synthesis principles. The successful synthesis and characterization of this novel modified nucleoside could open new avenues for research in mRNA therapeutics and the broader field of nucleic acid chemistry. Researchers undertaking this synthesis should perform careful optimization of reaction conditions and thorough characterization of all intermediates and the final product.
References
- 1. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fcad.com [fcad.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. tsijournals.com [tsijournals.com]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. scispace.com [scispace.com]
N1-Benzoyl Pseudouridine: A Technical Guide for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and research applications. Pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine (B1682114), has garnered significant attention for its ability to enhance the stability and biological activity of RNA. Protecting the N1 imido group of pseudouridine is crucial during solid-phase oligonucleotide synthesis to prevent unwanted side reactions. This technical guide provides an in-depth exploration of N1-benzoyl pseudouridine as a protected nucleoside for oligo synthesis. It outlines a comprehensive protecting group strategy, detailed (proposed) experimental protocols for its synthesis and incorporation, and expected performance data. This document serves as a valuable resource for researchers and professionals in the field of nucleic acid chemistry and drug development, enabling the effective utilization of this important building block.
Introduction to Pseudouridine and the Rationale for N1-Protection
Pseudouridine (Ψ) is the most abundant modified nucleoside in non-coding RNAs, where it plays a critical role in stabilizing RNA structures.[1] Unlike uridine, which is linked to the ribose sugar via an N-glycosidic bond, pseudouridine possesses a C-C glycosidic bond, affording it unique conformational properties. The presence of an imino proton at the N1 position, which can act as a hydrogen bond donor, is a key feature of pseudouridine.[2]
During automated solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry, the exocyclic amino groups of adenosine, cytosine, and guanosine (B1672433) are routinely protected to prevent side reactions during the coupling steps.[3] Similarly, the imido group of uridine and its analogs can be susceptible to modification. The N1 position of pseudouridine, being a secondary amine within an imide system, is nucleophilic and can react with the phosphoramidite monomers or other reagents used in the synthesis cycle. Therefore, protection of the N1 position is essential to ensure the fidelity of oligonucleotide synthesis. The benzoyl (Bz) group is a well-established protecting group for the exocyclic amines of other nucleobases and offers a viable strategy for the protection of pseudouridine's N1 position due to its stability during synthesis and its lability under standard deprotection conditions.[4][5]
The this compound Protecting Group Strategy
An effective protecting group strategy is fundamental to successful oligonucleotide synthesis. The use of this compound must be compatible with the other protecting groups employed for the 2'-hydroxyl, 5'-hydroxyl, and the phosphate (B84403) backbone, as well as for the other nucleobases. This is known as an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[6]
A standard protecting group scheme for the synthesis of RNA oligonucleotides containing this compound is as follows:
-
5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group is used for the protection of the 5'-hydroxyl group. This acid-labile group is removed at the beginning of each coupling cycle.
-
2'-Hydroxyl Protection: A tert-butyldimethylsilyl (TBDMS) group is commonly employed to protect the 2'-hydroxyl group of the ribose sugar. This group is stable to the acidic conditions used for DMT removal and the basic conditions of the final deprotection of the nucleobases, but it is cleaved with a fluoride (B91410) source.
-
Phosphate Protection: A β-cyanoethyl (CE) group is used to protect the phosphite (B83602) triester intermediate, which is subsequently oxidized to a phosphate triester. The CE group is removed during the final basic deprotection step.
-
Nucleobase Protection (A, C, G): Standard benzoyl (Bz) or isobutyryl (iBu) groups are used for the protection of the exocyclic amines of adenine, cytosine, and guanine.
-
Pseudouridine N1-Protection: A benzoyl (Bz) group is used to protect the N1 imido group of pseudouridine.
This combination of protecting groups allows for the selective deprotection of the 5'-hydroxyl for chain elongation, followed by the complete deprotection of the nucleobases and phosphate groups, and finally the removal of the 2'-hydroxyl protecting groups to yield the final RNA oligonucleotide.
Experimental Protocols
The following sections provide detailed, albeit proposed, experimental protocols for the synthesis of this compound phosphoramidite and its incorporation into oligonucleotides. These protocols are based on established methodologies for the synthesis of other modified nucleoside phosphoramidites and standard oligonucleotide synthesis procedures.
Synthesis of 5'-O-DMT-2'-O-TBDMS-N1-Benzoyl-Pseudouridine-3'-CE-Phosphoramidite
The synthesis of the key phosphoramidite building block involves a multi-step process starting from pseudouridine.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic route for this compound phosphoramidite.
Protocol:
-
Preparation of 5'-O-DMT-2'-O-TBDMS-Pseudouridine:
-
Co-evaporate pseudouridine with anhydrous pyridine.
-
Dissolve the dried pseudouridine in anhydrous pyridine and add imidazole followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Stir the reaction at room temperature and monitor by TLC until the formation of the 2',5'-bis-silylated intermediate is complete.
-
After workup and purification, the 3'-hydroxyl can be selectively deprotected.
-
The resulting 5'-O-TBDMS-pseudouridine is then treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
The product, 5'-O-DMT-2'-O-TBDMS-pseudouridine, is purified by silica (B1680970) gel chromatography.
-
-
N1-Benzoylation:
-
Dissolve 5'-O-DMT-2'-O-TBDMS-pseudouridine in anhydrous pyridine.
-
Cool the solution to 0°C and add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with methanol (B129727) and perform an aqueous workup.
-
Purify the product, 5'-O-DMT-2'-O-TBDMS-N1-benzoyl-pseudouridine, by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the dried 5'-O-DMT-2'-O-TBDMS-N1-benzoyl-pseudouridine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After completion, quench the reaction and purify the crude product by precipitation or flash chromatography to yield the final phosphoramidite.
-
Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle.
Diagram of the Oligonucleotide Synthesis Cycle:
Caption: Standard automated solid-phase oligonucleotide synthesis cycle.
Protocol:
-
Preparation: The this compound phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to the desired concentration and placed on the DNA/RNA synthesizer.
-
Synthesis Cycle:
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: The this compound phosphoramidite is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.
-
-
Chain Elongation: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) at elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the benzoyl protecting groups from the nucleobases, including the N1-benzoyl group from pseudouridine.
-
2'-O-TBDMS Deprotection: The crude oligonucleotide is then treated with a fluoride source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF), to remove the 2'-O-TBDMS protecting groups.
-
Desalting: The fully deprotected oligonucleotide is desalted using gel filtration or ethanol (B145695) precipitation.
Data Presentation
Expected Coupling Efficiency
The coupling efficiency of phosphoramidite monomers is a critical parameter in oligonucleotide synthesis. High coupling efficiencies (typically >98%) are required to obtain a high yield of the full-length product.
| Parameter | Expected Value | Method of Determination |
| Coupling Efficiency | > 98% | Trityl cation assay |
| Coupling Time | 2 - 5 minutes | Standard synthesizer protocol |
Table 1: Expected coupling performance of this compound phosphoramidite.
Deprotection Conditions and Kinetics
The removal of the N1-benzoyl group should proceed under standard basic deprotection conditions. The kinetics of deprotection are important to ensure complete removal without degradation of the oligonucleotide.
| Deprotection Reagent | Temperature (°C) | Expected Half-life (t₁/₂) | Reference |
| Conc. NH₄OH | 55 | < 2 hours | [4][5] |
| NH₄OH / Methylamine (1:1) | 55 | < 30 minutes | [4][5] |
| Anhydrous Ammonia in Methanol | Room Temp | 4 - 6 hours | [7] |
Table 2: Expected deprotection conditions for the N1-benzoyl group on pseudouridine.
Characterization and Quality Control
The purity and identity of the synthesized oligonucleotide containing this compound should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to purify the final oligonucleotide and to assess its purity.[8][9] The presence of the modified nucleoside may alter the retention time compared to an unmodified oligonucleotide of the same sequence.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the this compound residue (if analyzed before deprotection) or the pseudouridine residue (after deprotection).[10]
-
NMR Spectroscopy: While not a routine quality control measure, ¹H and ³¹P NMR spectroscopy can be used to characterize the this compound phosphoramidite building block and to confirm the structure of the final oligonucleotide.
Conclusion
This compound represents a valuable protected nucleoside for the incorporation of pseudouridine into synthetic oligonucleotides. The benzoyl group provides robust protection of the N1-imido functionality during solid-phase synthesis and is readily removed under standard deprotection conditions. The proposed synthetic route and incorporation protocols are based on well-established phosphoramidite chemistry, making this modified nucleoside accessible for a wide range of research and therapeutic applications. The data presented in this guide provide a framework for the successful implementation of this compound in oligonucleotide synthesis, empowering researchers to explore the functional benefits of this important RNA modification.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labcluster.com [labcluster.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. eu.idtdna.com [eu.idtdna.com]
N1-Benzoyl Pseudouridine: An In-depth Technical Guide
Introduction
Pseudouridine (B1679824) (Ψ), a C-glycoside isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in various RNA species, including tRNA, rRNA, and snRNA.[1][2] Its unique C-C glycosidic bond provides greater conformational flexibility compared to the N-C bond in uridine, and the additional hydrogen bond donor at the N1 position allows for novel interactions that can influence RNA structure and function.[1][2] The therapeutic potential of modified nucleosides has been highlighted by the success of N1-methylpseudouridine in mRNA vaccines, which enhances protein expression and reduces immunogenicity.[1] While N1-methylpseudouridine has been a major focus, other modifications at the N1 position, such as benzoylation, remain less explored.
This technical guide provides a comprehensive overview of the chemical properties of N1-Benzoyl pseudouridine. Due to the limited direct literature on this specific compound, this guide presents a prospective synthesis, characterization protocols, and potential properties based on established knowledge of pseudouridine chemistry and the N-benzoylation of other nucleosides. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of novel pseudouridine derivatives.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by a multi-step process involving the protection of the ribose hydroxyl groups, followed by the selective benzoylation of the N1 position of the pseudouridine base, and concluding with the removal of the protecting groups. A similar strategy has been successfully employed for the N-benzoylation of uridine.[3]
Experimental Protocol:
Step 1: Protection of Ribose Hydroxyl Groups
The 2', 3', and 5' hydroxyl groups of pseudouridine are first protected to prevent unwanted side reactions during the benzoylation of the base. A common method is the formation of a tri-O-benzoyl derivative.
-
Materials: Pseudouridine, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (B109758) (DCM, anhydrous).
-
Procedure:
-
Dissolve pseudouridine in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of benzoyl chloride (e.g., 4 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water or methanol (B129727).
-
Extract the product with dichloromethane (DCM) and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2',3',5'-tri-O-benzoyl-pseudouridine by column chromatography on silica (B1680970) gel.
-
Step 2: N1-Benzoylation of Protected Pseudouridine
With the hydroxyl groups protected, the N1 position of the pseudouridine base can be selectively benzoylated.
-
Materials: 2',3',5'-tri-O-benzoyl-pseudouridine, Sodium hydride (NaH), N,N-Dimethylformamide (DMF, anhydrous), Benzoyl chloride.
-
Procedure:
-
Dissolve 2',3',5'-tri-O-benzoyl-pseudouridine in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate the N1 position.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Slowly add one equivalent of benzoyl chloride.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, carefully quench with methanol or water.
-
Extract the product with a suitable organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product, N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine, by column chromatography.
-
Step 3: Deprotection of Benzoyl Groups
The final step is the removal of the benzoyl protecting groups from the ribose moiety to yield this compound.
-
Materials: N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine, Methanolic ammonia (B1221849).
-
Procedure:
-
Dissolve the fully benzoylated product in a saturated solution of ammonia in methanol.
-
Stir the solution at room temperature for 24-48 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the final product, this compound, using column chromatography or recrystallization.
-
Chemical and Physical Properties
Specific quantitative data for this compound is not widely available in the current literature. The following table summarizes the expected properties based on the known characteristics of pseudouridine and other N-benzoylated nucleosides.
| Property | Expected Value / Characteristic | Method of Determination |
| Molecular Formula | C₁₆H₁₆N₂O₇ | Mass Spectrometry |
| Molecular Weight | 348.31 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in methanol and ethanol.[1] | Solubility Assays |
| Melting Point | Not determined. Expected to be higher than pseudouridine (221-222 °C). | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |
| ¹H NMR | Characteristic signals for the ribose protons, the C6-H of the uracil (B121893) ring, and aromatic protons of the benzoyl group. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR | Resonances for the ribose carbons, the uracil ring carbons, and the benzoyl group carbons, including the carbonyl carbon. | NMR Spectroscopy |
| UV-Vis Spectrum | Expected to have a maximum absorption wavelength (λmax) shifted compared to pseudouridine due to the benzoyl chromophore. | UV-Vis Spectrophotometry |
| Reactivity | The N1-benzoyl group can be susceptible to hydrolysis under basic conditions. The ribose hydroxyls will undergo typical reactions. | Reactivity studies with various reagents |
Analytical and Characterization Protocols
The successful synthesis and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the anomeric proton (H1') of the ribose, other ribose protons (H2', H3', H4', H5'), the C6 proton of the uracil base, and the aromatic protons of the N1-benzoyl group. The chemical shift of the C6-H may be influenced by the electronic effects of the benzoyl group. The N3-H proton of the uracil ring should also be observable.
-
¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. Expected signals include those for the five ribose carbons, the carbons of the uracil base (C2, C4, C5, C6), and the carbons of the benzoyl group, including the carbonyl carbon.
-
Sample Preparation: A sample of this compound (1-5 mg) would be dissolved in a deuterated solvent such as DMSO-d₆ or CD₃OD for analysis.
Mass Spectrometry (MS)
-
Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would be used to confirm the molecular weight of this compound.
-
Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 349.1030 and/or the [M+Na]⁺ ion at m/z 371.0850.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would likely involve the loss of the benzoyl group and fragmentation of the ribose moiety. This can help to confirm the structure.
Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and deprotection steps. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes) would be used to separate the starting materials, intermediates, and the final product based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound and for purification. A reversed-phase C18 column with a gradient of water and acetonitrile (B52724) (often with a small amount of a modifier like formic acid or trifluoroacetic acid) would be a standard method. The retention time of this compound would be longer than that of pseudouridine due to the increased hydrophobicity from the benzoyl group.
Potential Biological Significance
While there is no direct evidence in the literature regarding the biological activity of this compound, some inferences can be drawn based on related compounds.
-
Enzyme Interactions: The N1 position of pseudouridine is a hydrogen bond donor and can be a site for enzymatic modification, such as methylation by pseudouridine-N1-specific methyltransferases.[4] The presence of a bulky benzoyl group at this position would likely block such enzymatic modifications. This could be a useful tool for studying the function of these enzymes.
-
RNA Structure and Function: The N1-H of pseudouridine can participate in tertiary interactions within RNA, stabilizing its structure.[2] The replacement of this hydrogen bond donor with a benzoyl group would alter these potential interactions, which could in turn affect RNA folding and function.
-
Therapeutic Applications: The benzoyl group can influence the lipophilicity and cell permeability of a molecule. N-benzoylated analogs of other nucleosides have been investigated for their biological activities, including as antineoplastic and antiviral agents.[5] It is plausible that this compound could exhibit interesting biological properties, but this would require experimental validation.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. ijeab.com [ijeab.com]
- 3. New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5989911A - Site-specific synthesis of pseudouridine in RNA - Google Patents [patents.google.com]
- 5. Nucleosides and nucleotides. 186. Synthesis and biological activities of pyrimidine carbocyclic nucleosides with a hydroxyamino group instead of a hydroxymethyl group at the 4'-position of the sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N1-Benzoyl Pseudouridine Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Benzoyl pseudouridine (B1679824), a modified nucleoside, holds potential in various therapeutic applications. Understanding its stability under different pH conditions is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the predicted stability of N1-Benzoyl pseudouridine under acidic and basic conditions. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on pseudouridine, N1-methylpseudouridine, and general principles of nucleoside and acyl group chemistry to project its stability profile. Detailed experimental protocols for forced degradation studies are provided to enable researchers to validate these predictions and characterize the degradation products.
Introduction
Pseudouridine (Ψ), a C-glycoside isomer of uridine, is the most abundant RNA modification and is known to enhance the stability of RNA structures.[1][2][3] Its derivatives, such as N1-methylpseudouridine (m1Ψ), have been pivotal in the development of mRNA vaccines, contributing to increased mRNA stability and reduced immunogenicity.[4][5][6] The introduction of a benzoyl group at the N1 position of pseudouridine creates this compound, a modification that could further modulate the therapeutic properties of RNA-based drugs.
The stability of a drug substance is a critical quality attribute. Forced degradation studies, which involve exposing the drug to stress conditions like extreme pH, temperature, and oxidation, are essential for identifying potential degradation pathways and products.[7][8][9] This knowledge is crucial for developing stable formulations, establishing appropriate storage conditions, and designing stability-indicating analytical methods.[7][10]
This guide will explore the anticipated chemical stability of this compound, focusing on its susceptibility to hydrolysis under acidic and basic conditions.
Predicted Stability Profile of this compound
The structure of this compound contains two key linkages susceptible to hydrolysis: the N1-benzoyl (amide) bond and the C-glycosidic bond between the uracil (B121893) base and the ribose sugar.
Stability Under Basic Conditions
Under basic conditions, the N1-benzoyl group is expected to be the primary site of degradation. The amide bond is susceptible to base-catalyzed hydrolysis, which would lead to the formation of benzoate (B1203000) and pseudouridine. This reaction is generally faster at higher pH and temperature.
The C-glycosidic bond of pseudouridine itself is relatively stable to basic conditions. Therefore, significant degradation of the core pseudouridine structure is not anticipated under mild to moderate basic stress.
Stability Under Acidic Conditions
In acidic environments, the stability of this compound is more complex. The N-glycosidic bonds of nucleosides are generally susceptible to acid-catalyzed hydrolysis, although the C-glycosidic bond in pseudouridine is more stable than the N-glycosidic bond in uridine.[11][12] However, prolonged exposure to strong acids and high temperatures could lead to the cleavage of this bond, resulting in the release of the benzoylated uracil base and ribose.
The N1-benzoyl group is also susceptible to acid-catalyzed hydrolysis, although this is typically slower than base-catalyzed hydrolysis. The primary degradation pathway under acidic conditions will likely be a competition between the hydrolysis of the amide bond and the C-glycosidic bond.
Quantitative Data Summary
Table 1: Predicted Degradation Products of this compound
| Condition | Primary Degradation Products | Secondary Degradation Products |
| Basic | Pseudouridine, Benzoic Acid | - |
| Acidic | Pseudouridine, Benzoic Acid, Benzoyl-uracil, Ribose | - |
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Rationale |
| pH | Less stable at high and low pH | Catalysis of hydrolysis of the amide and/or C-glycosidic bond. |
| Temperature | Decreased stability with increasing temperature | Provides activation energy for hydrolysis reactions. |
| Buffer Species | May influence reaction rates | Specific buffer components can act as catalysts. |
| Ionic Strength | Minor effect expected | Can influence reaction kinetics to a small extent. |
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability of this compound, a forced degradation study should be conducted. The following protocols outline the key experiments.
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Phosphate (B84403), citrate, and borate (B1201080) buffers (various pH values)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
-
Reference standards for potential degradation products (pseudouridine, benzoic acid)
Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
Acid and Base Hydrolysis Protocol
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.
-
Neutralize the sample with an equivalent amount of NaOH.
-
Dilute the sample to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the samples at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
At specified time points, withdraw a sample.
-
Neutralize the sample with an equivalent amount of HCl.
-
Dilute the sample to a suitable concentration for analysis.
-
Analytical Methodology
A stability-indicating analytical method, capable of separating the intact this compound from its degradation products, is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice.[][14]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance.
-
Quantification: Use a validated method to quantify the peak areas of the parent compound and the degradation products.
Characterization of Degradation Products
To confirm the identity of the degradation products, fractions can be collected from the HPLC and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
Visualizations of Predicted Degradation Pathways and Experimental Workflow
Predicted Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound under acidic and basic conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for forced degradation analysis.
Conclusion
While direct stability data for this compound is scarce, a comprehensive understanding of its likely degradation pathways can be inferred from the known chemistry of pseudouridine, acylated nucleosides, and general principles of hydrolysis. Under basic conditions, the primary degradation route is predicted to be the hydrolysis of the N1-benzoyl amide bond. Under acidic conditions, a more complex degradation profile involving both amide and C-glycosidic bond cleavage is anticipated.
The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to perform forced degradation studies. The results of such studies will be instrumental in the development of stable and effective therapeutic products based on this compound, ensuring their quality, safety, and efficacy from early-stage development through to clinical application.
References
- 1. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudouridine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [doccheck.com]
- 6. Complexities Surrounding N-1-Methylpseudouridine (M1ψ) in COVID-19 Synthetic Gene Therapies | Scilit [scilit.com]
- 7. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 14. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of N1-Benzoyl Pseudouridine in Phosphoramidite Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudouridine (B1679824) (Ψ) and its N1-methyl derivative (m1Ψ) have become cornerstone modifications in the development of therapeutic mRNA, lauded for their ability to enhance translational efficiency and mitigate innate immune responses. The chemical synthesis of RNA oligonucleotides containing these modified nucleosides relies on the robust and versatile phosphoramidite (B1245037) chemistry. Protecting groups are paramount in this process to ensure the specific and controlled formation of phosphodiester bonds. While standard protecting group strategies for pseudouridine are established, the use of an N1-benzoyl protecting group presents a unique and largely undocumented approach. This technical guide delves into the core of phosphoramidite chemistry, exploring the established role of pseudouridine and extrapolating the theoretical and practical implications of utilizing N1-benzoyl pseudouridine as a synthon. We will examine the potential benefits, such as the prevention of side reactions, and the inherent challenges, including the rigorous deprotection conditions required and their impact on the final oligonucleotide product. This document serves as a comprehensive resource, providing detailed experimental considerations, quantitative data on related compounds, and logical workflows for researchers investigating novel protection strategies for modified nucleosides in therapeutic oligonucleotide synthesis.
Introduction to Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is the gold standard for producing custom DNA and RNA sequences with high fidelity. The process is a cyclical reaction comprising four key steps: deblocking, coupling, capping, and oxidation.[1] Protecting groups are essential to prevent unwanted side reactions at various functional groups on the nucleoside monomers, including the 5'-hydroxyl, 2'-hydroxyl (in RNA), and exocyclic amines of the nucleobases.[2]
Common protecting groups include the acid-labile dimethoxytrityl (DMT) group for the 5'-hydroxyl, a silyl (B83357) ether group like tert-butyldimethylsilyl (TBDMS) for the 2'-hydroxyl, and acyl groups such as benzoyl (Bz) or acetyl (Ac) for the exocyclic amines of adenosine, cytidine, and guanosine.[2][3] The choice of protecting groups is critical as it dictates the conditions for deprotection and the overall success of the synthesis.
The Significance of Pseudouridine in Therapeutic RNA
Pseudouridine is an isomer of uridine (B1682114) where the ribose sugar is attached to the C5 position of the uracil (B121893) base instead of the N1 position.[] This C-C glycosidic bond provides greater rotational freedom and an additional hydrogen bond donor at the N1 position.[] These structural nuances are thought to contribute to the beneficial properties of pseudouridine-containing mRNA, which include increased stability, enhanced translation, and a reduction in the innate immune response.[5] The N1-methylpseudouridine modification, in particular, has been shown to be exceptionally effective in this regard and is a key component of several mRNA-based vaccines and therapeutics.[5]
This compound: A Theoretical Protecting Group Strategy
While the N1-hydrogen of pseudouridine is crucial for its biological function, it could potentially participate in unwanted side reactions during phosphoramidite synthesis. Protection of this N1 position with a group like benzoyl could therefore be a strategy to ensure the integrity of the pseudouridine moiety throughout the synthesis cycles.
The benzoyl group is a standard protecting group for the exocyclic amines of other nucleosides and is known for its stability under the conditions of oligonucleotide synthesis.[6] However, its removal requires relatively harsh basic conditions, typically involving treatment with aqueous ammonia (B1221849) or methylamine (B109427) at elevated temperatures.[7][8]
The logical workflow for employing this compound in phosphoramidite chemistry would follow the standard synthesis cycle. The key difference would lie in the deprotection step, where conditions must be sufficient to cleave the N1-benzoyl group without degrading the RNA oligonucleotide.
Experimental Protocols
Synthesis of N1-Benzoyl-2',3',5'-O-tris(tert-butyldimethylsilyl)pseudouridine (Hypothetical)
-
Protection of Hydroxyl Groups: Commercially available pseudouridine is first per-silylated to protect all hydroxyl groups. Pseudouridine is dissolved in anhydrous pyridine (B92270), and an excess of tert-butyldimethylsilyl chloride (TBDMS-Cl) is added. The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).
-
N1-Benzoylation: To the solution of the per-silylated pseudouridine, benzoyl chloride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.
Synthesis of 5'-O-DMT-2'-O-TBDMS-N1-Benzoyl-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Hypothetical)
-
Selective 5'-Deprotection: The per-silylated this compound is selectively deprotected at the 5' position using a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol.
-
5'-O-DMT Protection: The resulting 2',3'-O-bis(TBDMS)-N1-benzoyl pseudouridine is then treated with dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
Selective 3'-Deprotection: The 3'-O-TBDMS group is selectively removed, often a challenging step requiring specific reagents that differentiate between the 2' and 3' silyl ethers.
-
Phosphitylation: The final protected nucleoside is phosphitylated at the 3'-hydroxyl position using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is purified and prepared for use in solid-phase synthesis.
Quantitative Data and Considerations
Direct quantitative data for this compound is not available. However, data from related compounds can provide valuable insights into its expected behavior.
Coupling Efficiency
The coupling efficiency of phosphoramidites is influenced by factors such as steric hindrance. A bulky benzoyl group at the N1 position, in addition to the 2'-O-TBDMS group, might be expected to slightly decrease coupling efficiency compared to unprotected or N1-methylated pseudouridine. However, modern automated synthesizers and optimized coupling protocols with activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) generally achieve high coupling efficiencies (>98%) even with sterically demanding monomers.[9]
Table 1: Typical Coupling Efficiencies of Standard and Modified Phosphoramidites
| Phosphoramidite | Typical Coupling Efficiency (%) | Notes |
| Standard DNA (A, C, G, T) | >99% | Standard conditions. |
| Standard RNA (A, C, G, U) with 2'-O-TBDMS | 98-99% | Longer coupling times may be required due to steric hindrance from the 2'-protecting group.[9] |
| Pseudouridine with 2'-O-TBDMS | 98-99% | Similar to standard RNA amidites. |
| N1-Methylpseudouridine with 2'-O-TBDMS | 98-99% | Generally high coupling efficiencies are achieved. |
| This compound with 2'-O-TBDMS (Estimated) | 97-99% | A slight reduction might be anticipated due to increased steric bulk, but likely manageable with optimized protocols. |
Deprotection Conditions
The removal of the N-benzoyl group is a critical step. It is significantly more stable than other acyl protecting groups like acetyl or phenoxyacetyl.[3][7]
Table 2: Half-life (t½) of N-Acyl Protecting Groups on Deoxyadenosine under Various Deprotection Conditions
| Protecting Group | Aqueous Ammonia (28-30%), 55°C | Aqueous Methylamine (8M), RT | Ethanolic Ammonia (Saturated), 55°C |
| N-Benzoyl (Bz) | 1.5 h | 2 min | 12 h |
| N-Acetyl (Ac) | 10 min | < 1 min | 2 h |
| N-Phenoxyacetyl (PAC) | 20 min | < 1 min | 10 min |
Data extrapolated from studies on deoxyadenosine.[7][10]
These data indicate that while aqueous methylamine is very effective at removing the benzoyl group, it can also lead to side reactions like transamination if not carefully controlled, especially with cytidine.[3] Standard deprotection with aqueous ammonia at elevated temperatures is a common method, though it requires longer reaction times for complete removal of the benzoyl group.[8] For a sensitive molecule like RNA, a balance must be struck between complete deprotection and minimizing degradation of the oligonucleotide backbone.
Signaling Pathways and Biological Implications
The primary purpose of an N1-benzoyl group on pseudouridine would be as a transient protecting group during chemical synthesis. Once removed, the resulting pseudouridine-containing mRNA would be expected to follow the same biological pathways as mRNA containing enzymatically incorporated or unprotected pseudouridine. The key biological effects are the modulation of innate immune signaling and the enhancement of translation.
Conclusion
The use of this compound in phosphoramidite chemistry represents an intriguing, albeit largely theoretical, strategy for the synthesis of pseudouridine-modified RNA. The primary advantage would be the complete protection of the pseudouridine base during synthesis, potentially preventing any side reactions involving the N1-position. However, this is offset by the need for more stringent deprotection conditions to remove the stable benzoyl group, which could pose a risk to the integrity of the final RNA product.
Further research is required to synthesize and characterize this compound phosphoramidite and to empirically determine its coupling efficiency and the optimal conditions for its deprotection. Such studies would clarify whether the potential benefits of this protection strategy outweigh the challenges, and if it could offer a viable, alternative route to the synthesis of high-purity, pseudouridine-containing therapeutic oligonucleotides. For now, the established methods using unprotected or N1-methylated pseudouridine phosphoramidites remain the industry standard. This guide provides a foundational framework for any such future investigations.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Enigmatic Case of N1-Benzoyl Pseudouridine: A Pivot to the Forefront of RNA Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial research into the discovery and development of N1-Benzoyl pseudouridine (B1679824) has revealed a significant gap in publicly available scientific literature. This specific N1-acylated derivative of pseudouridine does not appear to be a well-characterized compound in the context of therapeutic development. However, the core inquiry into N1-substituted pseudouridine derivatives leads directly to a cornerstone of modern medicine: N1-methylpseudouridine (m1Ψ) , a key component of the FDA-approved mRNA vaccines for COVID-19.
This technical guide therefore pivots to provide a comprehensive overview of the discovery and development of N1-substituted pseudouridine analogs, with a primary focus on the extensively studied and clinically validated N1-methylpseudouridine. We will explore the rationale for N1-modification of pseudouridine, detail the synthetic methodologies, analyze its impact on mRNA function, and present the preclinical and clinical data that underscore its therapeutic importance. While direct data for N1-Benzoyl pseudouridine is unavailable, we will conclude with a theoretical synthesis protocol based on established principles of nucleoside chemistry, offering a potential starting point for researchers interested in exploring this specific modification.
The Rationale for Pseudouridine and its N1-Substitution in mRNA Therapeutics
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in nature.[1] Its incorporation into mRNA has been shown to confer several beneficial properties for therapeutic applications, most notably a reduction in the innate immune response and an enhancement of translation efficiency.[2] The innate immune system can recognize unmodified single-stranded RNA as foreign, leading to an inflammatory response that can inhibit protein production and cause adverse effects. The presence of pseudouridine in mRNA helps to evade this immune surveillance.
The development of N1-substituted pseudouridine derivatives, such as N1-methylpseudouridine, represents a further optimization of this strategy. The substitution at the N1 position of the pseudouridine base offers additional advantages:
-
Further Reduced Immunogenicity: N1-methylation of pseudouridine has been demonstrated to be more effective than pseudouridine alone in dampening the innate immune response mediated by Toll-like receptors (TLRs).[]
-
Enhanced Translation Efficiency: mRNA containing N1-methylpseudouridine has been shown to produce significantly more protein than mRNA with either uridine or pseudouridine.[] This is attributed to a variety of factors, including increased ribosome loading and reduced translational inhibition.
-
Improved mRNA Stability: The modification can contribute to a longer half-life of the mRNA molecule within the cell, leading to a more sustained protein expression.[2]
These combined benefits have made N1-methylpseudouridine a critical component in the success of mRNA vaccines and a promising modification for a wide range of future RNA-based therapeutics.
Synthesis of N1-Substituted Pseudouridine Derivatives
The synthesis of N1-substituted pseudouridine derivatives typically involves the chemical modification of pseudouridine itself or its protected forms. While a specific protocol for this compound is not documented, the general approach for N1-alkylation, as exemplified by the synthesis of N1-methylpseudouridine, provides a foundational methodology.
General Experimental Protocol for N1-Methylation of Pseudouridine
A common method for the synthesis of N1-methylpseudouridine involves the direct methylation of pseudouridine. The following is a generalized protocol based on standard nucleoside chemistry techniques:
-
Protection of Ribose Hydroxyls: To ensure selective methylation at the N1 position of the base, the hydroxyl groups of the ribose sugar are typically protected. This is often achieved by reacting pseudouridine with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF).
-
N1-Methylation: The protected pseudouridine is then reacted with a methylating agent. A common choice is methyl iodide (CH₃I) in the presence of a strong base, like sodium hydride (NaH), in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). The base deprotonates the N1 position, creating a nucleophile that attacks the methyl iodide.
-
Deprotection: Following successful methylation, the silyl (B83357) protecting groups are removed from the ribose hydroxyls. This is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in THF.
-
Purification: The final product, N1-methylpseudouridine, is purified using standard chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).
Workflow for N1-Methylpseudouridine Synthesis
References
N1-Benzoyl Pseudouridine: A Technical Guide to its Mechanism of Action as a Protecting Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of N1-benzoyl pseudouridine (B1679824) as a pivotal protecting group in the chemical synthesis of modified oligonucleotides. Pseudouridine (Ψ), a naturally occurring isomer of uridine (B1682114), is of significant interest in the development of RNA therapeutics, including mRNA vaccines and antisense oligonucleotides. Its unique structural features, particularly the presence of a hydrogen bond donor at the N1 position, contribute to the stability and function of RNA. However, this reactive N1 position necessitates protection during solid-phase oligonucleotide synthesis to prevent undesirable side reactions. The benzoyl group (Bz) is a commonly employed protecting group for this purpose.
The Imperative for N1-Protection in Pseudouridine Chemistry
During phosphoramidite-based oligonucleotide synthesis, the exocyclic amino groups of adenosine, guanosine, and cytidine (B196190) are routinely protected to prevent reactions with the activated phosphoramidite (B1245037) monomers. Similarly, the imide function of uridine and its isomer pseudouridine can exhibit unwanted reactivity. The N1 imino proton of pseudouridine, in particular, is nucleophilic and can react with the incoming phosphoramidite, leading to branched oligonucleotide chains and other side products.[1] The introduction of a labile protecting group at the N1 position is therefore essential to ensure the fidelity of the synthesis.
The benzoyl group is a suitable choice due to its stability under the conditions of the standard oligonucleotide synthesis cycle—acidic detritylation, coupling, capping, and oxidation—and its facile removal during the final deprotection step.[2][3]
Mechanism of Action: A Two-Act Play of Protection and Deprotection
The utility of the N1-benzoyl group lies in its ability to be selectively introduced onto the pseudouridine base and subsequently removed under conditions that do not compromise the integrity of the synthesized RNA molecule.
Act I: The Protection Step - N1-Benzoylation
The introduction of the benzoyl group at the N1 position of pseudouridine is typically achieved through acylation. While a specific, detailed protocol for the large-scale synthesis of N1-benzoyl-protected pseudouridine phosphoramidite is not widely published in peer-reviewed literature, the general principles of nucleoside chemistry apply. The synthesis would involve the reaction of a suitably protected pseudouridine derivative (e.g., with 5'-DMT and 2'-TBDMS groups) with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base, such as pyridine.
Act II: The Deprotection Step - Base-Mediated Hydrolysis
Following the successful synthesis of the desired RNA sequence on the solid support, the oligonucleotide is cleaved from the support and all protecting groups are removed. The N1-benzoyl group on pseudouridine, along with the standard protecting groups on the other nucleobases, is labile to basic conditions. The most common method for deprotection is treatment with aqueous ammonia (B1221849), often in combination with methylamine (B109427) (AMA).[4] The mechanism involves the nucleophilic attack of ammonia or methylamine on the carbonyl carbon of the benzoyl group, leading to the formation of benzamide (B126) and the regeneration of the N1-imino proton of pseudouridine.
Quantitative Data and Performance
While specific quantitative data for the coupling efficiency and deprotection kinetics of this compound phosphoramidite are not extensively available in public literature, its performance is expected to be comparable to that of other standard benzoyl-protected phosphoramidites. The following table summarizes typical performance metrics for standard RNA phosphoramidites.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >98% | Automated solid-phase synthesis with standard activators (e.g., 5-ethylthio-1H-tetrazole).[5] |
| Coupling Time | 5-15 minutes | Dependent on the synthesizer and protocol. A 12-minute coupling time has been recommended for pseudouridine phosphoramidites.[6] |
| Base Deprotection Time (Benzoyl Group) | 4-8 hours | Concentrated aqueous ammonia at 55°C. |
| Base Deprotection Time (Benzoyl Group with AMA) | 10-15 minutes | A mixture of aqueous ammonia and aqueous methylamine (1:1) at 65°C.[7] |
Note: These values are general guidelines for standard RNA synthesis and may vary depending on the specific sequence, scale, and instrumentation.
Experimental Protocols
The following are generalized protocols for the use of this compound phosphoramidite in automated RNA synthesis.
Protocol 1: Incorporation of this compound into an Oligonucleotide
This protocol assumes the use of a standard automated DNA/RNA synthesizer and commercially available reagents.
-
Phosphoramidite Preparation: Dissolve the N1-benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Synthesizer Setup: Install the phosphoramidite vial on the synthesizer in the appropriate position for the desired sequence.
-
Synthesis Cycle: Program the synthesizer to perform the standard RNA synthesis cycle for the incorporation of the pseudouridine monomer. A typical cycle includes:
-
Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite with an activator (e.g., 5-ethylthio-1H-tetrazole) and reaction with the 5'-hydroxyl of the growing oligonucleotide chain. An extended coupling time of up to 12 minutes is recommended.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent monomer in the desired sequence.
Protocol 2: Deprotection of the N1-Benzoyl Group and the Synthesized Oligonucleotide
This protocol describes a standard two-step deprotection procedure.
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add a solution of concentrated aqueous ammonia and aqueous methylamine (1:1, v/v).
-
Incubate the vial at 65°C for 15 minutes. This step cleaves the oligonucleotide from the solid support and removes the N1-benzoyl group from pseudouridine, as well as the protecting groups from the other bases and the cyanoethyl groups from the phosphate backbone.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide, for example, using a vacuum concentrator.
-
-
2'-Hydroxyl Deprotection:
-
To the dried oligonucleotide, add a solution for the removal of the 2'-TBDMS groups, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Incubate at 65°C for 2.5 hours.[7]
-
Quench the reaction and desalt the oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a size-exclusion column.
-
Conclusion
The N1-benzoyl group serves as an effective and reliable protecting group for pseudouridine during automated solid-phase RNA synthesis. Its stability throughout the synthesis cycle and its clean, efficient removal under standard basic deprotection conditions make it a valuable tool for the synthesis of pseudouridine-containing oligonucleotides. Understanding the mechanism of its application and removal is critical for researchers and developers working to harness the therapeutic potential of modified RNA. Further research into the specific kinetics and potential side reactions, such as benzoyl group migration, will continue to refine the synthesis of these important biomolecules.
References
- 1. Pseudouridine - Wikipedia [en.wikipedia.org]
- 2. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Preparation of trinucleotide phosphoramidites as synthons for the synthesis of gene libraries [beilstein-journals.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
N1-Benzoyl Pseudouridine: A Structural Analysis for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N1-Benzoyl pseudouridine (B1679824), a derivative of the naturally occurring modified nucleoside pseudouridine, represents a molecule of significant interest in the field of medicinal chemistry and drug development. While specific structural elucidation data for N1-Benzoyl pseudouridine is not extensively available in public literature, this guide provides a comprehensive analysis based on the structural properties of pseudouridine, its N1-substituted analogues, and related benzoylated nucleosides. This document outlines plausible synthetic routes, predicted structural characteristics, and potential applications, offering a foundational resource for researchers exploring its therapeutic potential.
Introduction to Pseudouridine and its N1-Derivatives
Pseudouridine (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant RNA modification in cellular RNA.[1] Unlike uridine, which has a C1'-N1 glycosidic bond, pseudouridine possesses a C1'-C5 bond, granting it unique structural and functional properties.[1] This modification enhances the stability of RNA structures and can modulate interactions with proteins.[2][3]
The discovery that modified nucleosides, such as pseudouridine and its derivatives, can be incorporated into mRNA to reduce its immunogenicity and enhance its translational capacity has revolutionized the field of mRNA therapeutics.[4] Notably, N1-methylpseudouridine (m1Ψ) has been a key component in the development of mRNA-based COVID-19 vaccines, demonstrating superior performance in reducing immune responses and increasing protein expression compared to pseudouridine.[4][5][6] This has spurred interest in a wide range of N1-substituted pseudouridine analogues, including this compound, for their potential to fine-tune the properties of mRNA-based drugs.
Synthesis of this compound
While a specific protocol for the synthesis of this compound is not readily found in the surveyed literature, a plausible synthetic route can be devised based on established methods for the N-acylation of nucleosides. The selective benzoylation at the N1 position of pseudouridine can be achieved through a multi-step process involving protection of the ribose hydroxyl groups, followed by N1-benzoylation and subsequent deprotection.
Experimental Protocol: A Proposed Synthesis
The following protocol is a hypothetical pathway based on analogous reactions reported for uridine and other pseudouridine derivatives.
Step 1: Protection of Ribose Hydroxyl Groups
-
Starting Material: Pseudouridine (Ψ).
-
Procedure: To a solution of pseudouridine in a suitable solvent (e.g., pyridine), add a protecting group reagent such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or benzoyl chloride in excess to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched, and the protected pseudouridine is extracted and purified using column chromatography.
Step 2: N1-Benzoylation
-
Starting Material: 2',3',5'-Tri-O-protected pseudouridine.
-
Procedure: The protected pseudouridine is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF). A non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky amine base, is added, followed by the slow addition of benzoyl chloride. The reaction is stirred at room temperature. The use of a bulky base is crucial to favor acylation at the more accessible N1 position over the N3 position.
-
Work-up: The reaction is quenched, and the N1-Benzoyl, 2',3',5'-tri-O-protected pseudouridine is extracted and purified by chromatography.
Step 3: Deprotection of Ribose Hydroxyl Groups
-
Starting Material: N1-Benzoyl, 2',3',5'-tri-O-protected pseudouridine.
-
Procedure: The protecting groups on the ribose are removed under conditions that do not cleave the N1-benzoyl group. For silyl (B83357) protecting groups, a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride) in THF is commonly used. For benzoyl protecting groups, a mild basic condition using methanolic ammonia (B1221849) might be employed, though careful control of reaction time and temperature would be necessary to avoid de-benzoylation at N1.
-
Work-up: The reaction mixture is neutralized, and the final product, this compound, is purified by HPLC.
Caption: Proposed synthetic pathway for this compound.
Structural Characteristics
Direct experimental data from X-ray crystallography or high-resolution NMR for this compound is not currently available. However, its structural features can be inferred from the known characteristics of pseudouridine and its N1-substituted derivatives.
Conformational Analysis
Circular dichroism (CD) and NMR NOE studies on pseudouridine and N1-methylpseudouridine have shown a strong preference for the syn conformation around the glycosidic bond.[7] This is in contrast to uridine, which can adopt both syn and anti conformations. The C-C glycosidic bond in pseudouridine provides greater rotational freedom, and the substitution at the N1 position is expected to further stabilize the syn conformation due to steric hindrance with the ribose sugar in the anti conformation. It is therefore highly probable that this compound also predominantly adopts a syn conformation.
The ribose sugar pucker in pseudouridine typically favors a C2'-endo or C3'-endo conformation, and the introduction of a bulky benzoyl group at the N1 position is unlikely to significantly alter this preference.
Spectroscopic Data (Inferred)
Based on the known spectral data for related compounds, the following table summarizes the expected ¹H NMR chemical shifts for this compound. These are estimations and require experimental verification.
| Proton | Expected Chemical Shift (ppm) | Notes |
| H6 | ~7.8 - 8.2 | Aromatic proton of the uracil (B121893) ring, likely shifted downfield due to the electron-withdrawing benzoyl group. |
| H1' | ~5.8 - 6.0 | Anomeric proton of the ribose, chemical shift is sensitive to the glycosidic bond conformation. |
| H2', H3', H4' | ~4.0 - 4.5 | Ribose protons. |
| H5', H5'' | ~3.7 - 3.9 | Ribose protons. |
| Benzoyl Protons | ~7.4 - 8.0 | Aromatic protons of the benzoyl group. |
Note: The chemical shifts are highly dependent on the solvent and experimental conditions.
Role in Drug Development
The incorporation of modified nucleosides into mRNA is a critical strategy for the development of RNA-based therapeutics and vaccines.[8] The primary goals of these modifications are to:
-
Reduce Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an inflammatory response. Modifications like pseudouridylation and N1-methylation can abrogate this recognition.
-
Enhance Translational Efficiency: Modified nucleosides can improve the efficiency of protein translation from the mRNA template.
-
Increase mRNA Stability: Modifications can protect the mRNA from degradation by cellular nucleases, prolonging its therapeutic effect.
The benzoyl group at the N1 position of pseudouridine introduces a bulky, aromatic moiety. This substitution could have several effects on the properties of an mRNA molecule containing it:
-
Steric Shielding: The benzoyl group may provide additional steric hindrance, further preventing recognition by immune sensors.
-
Altered Stacking Interactions: The aromatic ring of the benzoyl group could participate in π-π stacking interactions within the RNA structure or with RNA-binding proteins, potentially influencing RNA folding and stability.
-
Modulation of Translational Fidelity: The nature of the N1-substituent can influence the accuracy of codon recognition during translation.[6]
Caption: Impact of N1-substitution on pseudouridine for mRNA therapeutics.
Conclusion
This compound is a promising, yet underexplored, derivative of pseudouridine with potential applications in drug development, particularly in the realm of mRNA therapeutics. While direct structural data remains to be elucidated, this guide provides a solid foundation for future research by proposing a viable synthetic pathway and predicting key structural features based on well-characterized analogues. Further experimental investigation, including synthesis, purification, and detailed structural analysis by X-ray crystallography and NMR spectroscopy, is crucial to fully understand the properties of this compound and unlock its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation mRNA-based drugs with enhanced safety and efficacy profiles.
References
- 1. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudouridine and N1-methylpseudouridine display pH-independent reaction rates with bisulfite yielding ribose adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijeab.com [ijeab.com]
- 4. Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06033D [pubs.rsc.org]
- 5. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 6. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Theoretical Insights into the Conformational Landscape of N1-Benzoyl Pseudouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformational properties of modified nucleosides, with a specific focus on N1-benzoyl pseudouridine (B1679824). While direct quantitative conformational data for N1-benzoyl pseudouridine is not extensively available in the current body of literature, this document extrapolates likely conformational behaviors based on studies of pseudouridine and its N1-methyl and other N1-acyl analogs. Detailed methodologies for key experimental and computational techniques are provided to facilitate further research in this area.
Introduction to Pseudouridine and its N1-Acyl Derivatives
Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification found in RNA.[1] Unlike uridine, which has a C1'-N1 glycosidic bond, pseudouridine possesses a C1'-C5 C-glycosidic bond. This fundamental structural difference imparts unique conformational and functional properties to pseudouridine-containing RNAs, including enhanced stability of the sugar-phosphate backbone and altered hydrogen bonding capabilities due to the presence of an imino proton at the N1 position.[1]
N1-acylation of pseudouridine, such as the introduction of a benzoyl group, further modulates its electronic and steric properties. These modifications are of significant interest in the development of therapeutic oligonucleotides and mRNA-based vaccines, as they can influence binding affinities, metabolic stability, and immunological responses.[2] Understanding the three-dimensional conformation of these modified nucleosides is paramount for the rational design of novel RNA-based therapeutics.
Conformational Preferences of Pseudouridine and its N1-Derivatives
The conformation of a nucleoside is primarily defined by the torsion angle around the glycosidic bond (χ), which describes the orientation of the base relative to the sugar moiety, and the pucker of the ribose sugar ring. The two predominant conformations around the glycosidic bond are syn and anti.
Studies on pseudouridine and its N1-methyl derivative have consistently shown a preference for the syn conformation.[3] This preference is in contrast to uridine, which predominantly adopts the anti conformation. The syn conformation in pseudouridine is stabilized by the formation of an intramolecular hydrogen bond between the 2'-hydroxyl group of the ribose and the O2 of the uracil (B121893) base.
The introduction of a bulky substituent at the N1 position, such as a methyl or a benzoyl group, is expected to further favor the syn conformation due to steric hindrance with the ribose ring in the anti conformation.[3]
Quantitative Conformational Data
As previously stated, specific quantitative data for this compound is sparse. However, we can present data for pseudouridine and its N1-methyl analog to provide a baseline for understanding its likely conformational parameters.
| Nucleoside | Glycosidic Torsion Angle (χ) | Sugar Pucker | Predominant Conformation | Reference |
| Pseudouridine (Ψ) | Not specified in search results | C2'-endo or C3'-endo | syn | [3] |
| N1-Methylpseudouridine (m1Ψ) | Not specified in search results | Not specified in search results | Highly favored syn | [3] |
It is important to note that the sugar pucker is a dynamic equilibrium between the C2'-endo and C3'-endo conformations, and the preferred pucker can be influenced by the sequence context in an RNA duplex.
Methodologies for Conformational Analysis
A combination of experimental and computational techniques is employed to elucidate the conformational landscape of modified nucleosides.
Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the use of the Nuclear Overhauser Effect (NOE), is a powerful technique for determining the conformation around the glycosidic bond.
Detailed Protocol for NOE-Based Conformational Analysis:
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-10 mM.
-
Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to identify the chemical shifts of the relevant protons (H6 of the base and H1', H2' of the ribose).
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Key parameters to optimize include:
-
Mixing time (τₘ): A range of mixing times (e.g., 100-800 ms) should be tested to monitor the build-up of NOE cross-peaks.
-
Recycle delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
-
-
Data Analysis:
-
Process the NOESY spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Integrate the volumes of the NOE cross-peaks.
-
The presence of a strong NOE between the H6 proton of the base and the H1' proton of the sugar is indicative of a syn conformation, as these protons are in close proximity in this arrangement.
-
Conversely, a strong NOE between H6 and H2' would suggest an anti conformation.
-
Quantitative analysis of the NOE build-up rates can provide information on the relative populations of the syn and anti conformers.
-
3.1.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall chirality and conformation of the molecule in solution. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the glycosidic torsion angle. A positive Cotton effect at long wavelengths is typically associated with the syn conformation for pyrimidine (B1678525) nucleosides.
Computational Protocols
Computational methods provide valuable insights into the relative energies of different conformers and the energy barriers between them.
3.2.1. Molecular Dynamics (MD) Simulations
MD simulations model the dynamic behavior of a molecule over time, providing a detailed picture of its conformational landscape.
Detailed Protocol for MD Simulations:
-
System Setup:
-
Build the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, Maestro).
-
Choose an appropriate force field for modified nucleic acids (e.g., AMBER, CHARMM).[4]
-
Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P).[4]
-
Add counter-ions to neutralize the system if necessary.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries. This is typically done in a stepwise manner, first minimizing the solvent and ions while restraining the solute, and then minimizing the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).
-
Switch to a constant pressure (NPT) ensemble to equilibrate the density of the system. Monitor the temperature, pressure, and density to ensure they have reached a stable plateau.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.
-
Save the coordinates of the system at regular intervals (e.g., every 10 ps) to generate a trajectory.
-
-
Analysis:
-
Analyze the trajectory to determine the conformational preferences. This includes:
-
Plotting the glycosidic torsion angle (χ) and sugar pucker parameters as a function of time.
-
Generating a Ramachandran-like plot for the glycosidic torsion angle to identify the most populated conformational states.
-
Calculating the potential energy of the system to identify low-energy conformers.
-
-
3.2.2. Density Functional Theory (DFT) Calculations
DFT calculations provide accurate energies for different conformers.
Detailed Protocol for DFT Calculations:
-
Conformer Generation:
-
Generate a set of initial conformers by systematically rotating the key dihedral angles (e.g., the glycosidic bond, the C-N bond of the benzoyl group).
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVDZ).[5]
-
Include a dispersion correction (e.g., D3) to accurately model non-covalent interactions.
-
A continuum solvent model (e.g., PCM, SMD) can be used to approximate the effect of the solvent.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Analysis:
-
Compare the relative energies (including ZPVE and thermal corrections) of the different conformers to determine their relative populations according to the Boltzmann distribution.
-
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and workflows in the study of this compound conformation.
Caption: The syn-anti conformational equilibrium around the C1'-C5 glycosidic bond in pseudouridine.
Caption: A typical experimental workflow for the conformational analysis of this compound.
Caption: A logical workflow for the computational conformational analysis of this compound.
Conclusion
The conformational analysis of this compound is a critical step in understanding its potential role in RNA-based therapeutics. Based on studies of related compounds, it is highly probable that this compound predominantly adopts a syn conformation. This guide has provided a detailed overview of the experimental and computational methodologies that can be employed to rigorously test this hypothesis and to generate a comprehensive understanding of the conformational landscape of this important modified nucleoside. The provided protocols and workflows serve as a valuable resource for researchers embarking on such studies, ultimately contributing to the rational design of next-generation RNA therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Data-informed reparameterization of modified RNA and the effect of explicit water models: application to pseudouridine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-benzoylation of Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in RNA. Its unique C-glycosidic bond offers enhanced conformational flexibility and stability to RNA structures. These properties have significant implications in the development of RNA-based therapeutics, including mRNA vaccines and antisense oligonucleotides. The chemical modification of pseudouridine, such as N-benzoylation, is a critical step in the synthesis of modified RNA fragments and building blocks for various research and drug development applications. N-benzoylation protects the imide nitrogen of the pseudouridine base, preventing unwanted side reactions during oligonucleotide synthesis. This document provides a detailed protocol for the N-benzoylation of pseudouridine, adapted from established methods for similar nucleosides.
Applications in Research and Drug Development
The N-benzoylation of pseudouridine is a fundamental chemical transformation with broad applications in the following areas:
-
Oligonucleotide Synthesis: N-benzoyl-protected pseudouridine phosphoramidites are essential building blocks for the solid-phase synthesis of modified RNA sequences.
-
mRNA Therapeutics: The incorporation of N-benzoylated pseudouridine derivatives into mRNA can enhance its stability, reduce immunogenicity, and improve translational efficiency, which are critical attributes for vaccines and protein replacement therapies.
-
Antisense Technology: Modified oligonucleotides containing N-benzoylated pseudouridine can exhibit improved nuclease resistance and binding affinity to target RNA sequences.
-
Structural Biology: The synthesis of RNA fragments with site-specific modifications, enabled by protected pseudouridine, is crucial for structural studies using techniques like X-ray crystallography and NMR spectroscopy.
Experimental Protocols
This section details the experimental procedure for the N-benzoylation of pseudouridine. The following protocol is adapted from established methods for the selective N-acylation of uridine derivatives and may require optimization for specific experimental conditions.
Materials and Equipment:
-
Pseudouridine
-
Benzoyl chloride (BzCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Protocol for N-benzoylation of 2',3'-O-isopropylidene-pseudouridine:
To achieve selective N-benzoylation, it is often necessary to first protect the hydroxyl groups of the ribose sugar. A common strategy is to use an isopropylidene protecting group for the 2' and 3' hydroxyls.
Step 1: Protection of 2' and 3'-hydroxyl groups (Formation of 2',3'-O-isopropylidene-pseudouridine)
-
Suspend pseudouridine in anhydrous acetone.
-
Add 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the acid with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2',3'-O-isopropylidene-pseudouridine by silica gel column chromatography.
Step 2: Selective N-benzoylation
-
Dissolve 2',3'-O-isopropylidene-pseudouridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain N-benzoyl-2',3'-O-isopropylidene-pseudouridine.
Step 3: Deprotection of 2',3'-O-isopropylidene group (Optional)
-
If the final product requires free 2' and 3' hydroxyl groups, the isopropylidene group can be removed by treatment with an aqueous solution of trifluoroacetic acid (TFA) or formic acid.
-
Monitor the deprotection reaction by TLC.
-
Upon completion, neutralize the acid and purify the N-benzoyl-pseudouridine product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-benzoylation of a uridine derivative, which can be used as a reference for the N-benzoylation of pseudouridine.[1]
| Substrate | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2',3'-O-isopropylidene uridine | Benzoyl chloride, Triethylamine | Dichloromethane | 2 | Room Temp. | 92 |
Characterization of N-benzoyl-pseudouridine
The successful synthesis of N-benzoyl-pseudouridine can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the benzoylated product. The appearance of aromatic proton signals from the benzoyl group and shifts in the signals of the pseudouridine base protons are indicative of successful benzoylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the N-benzoyl-pseudouridine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-benzoyl-pseudouridine.
Caption: Workflow for the N-benzoylation of pseudouridine.
Logical Relationship of Selective Benzoylation
The following diagram illustrates the logical considerations for achieving selective N-benzoylation of pseudouridine over O-benzoylation of the ribose hydroxyls.
Caption: Logic for achieving selective N-benzoylation.
Conclusion
The N-benzoylation of pseudouridine is a key chemical modification for the synthesis of advanced RNA molecules for therapeutic and research purposes. The protocol provided, adapted from established methods, offers a robust starting point for researchers. Optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity for specific applications. Proper characterization of the final product is essential to ensure its suitability for downstream applications in drug development and molecular biology.
References
Application Notes and Protocols for the Synthesis of N1-Benzoyl Pseudouridine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), a C-glycoside isomer of uridine, is a prevalent post-transcriptional RNA modification. Its unique structural properties, including an additional hydrogen bond donor at the N1 position, contribute to the stabilization of RNA structures. The incorporation of modified nucleosides like N1-methylpseudouridine into mRNA therapeutics has been shown to enhance protein expression and reduce immunogenicity. The synthesis of N1-benzoyl pseudouridine phosphoramidite (B1245037) provides a key building block for the site-specific incorporation of a protected pseudouridine analog into synthetic RNA oligonucleotides, enabling detailed structure-function studies and the development of novel RNA-based therapeutics. This document provides a detailed protocol for the multi-step synthesis of N1-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-pseudouridine-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite).
Synthesis Workflow
The overall synthetic strategy involves a four-step process starting from pseudouridine:
-
N1-Benzoylation: Selective protection of the N1 position of the pseudouridine base with a benzoyl group.
-
5'-O-Dimethoxytritylation: Protection of the primary 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective reaction at the 2' and 3' hydroxyls.
-
2'-O-tert-Butyldimethylsilylation: Regioselective protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
-
3'-O-Phosphitylation: Introduction of the phosphoramidite moiety at the 3'-hydroxyl position to yield the final product.
Application Notes and Protocols for the Incorporation of N1-Benzoyl Pseudouridine into RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), the C5-glycoside isomer of uridine (B1682114), is the most abundant RNA modification in cellular RNA.[1] Its presence can significantly influence the structure, stability, and function of RNA molecules. The incorporation of pseudouridine into synthetic RNA oligonucleotides, particularly messenger RNA (mRNA), has been shown to enhance translational capacity, increase stability, and reduce the innate immune response, making it a critical modification for therapeutic applications such as vaccines and gene therapy.[2][3]
The chemical synthesis of RNA oligonucleotides containing pseudouridine is achieved through solid-phase phosphoramidite (B1245037) chemistry. To ensure efficient and accurate synthesis, the reactive functional groups of the nucleoside phosphoramidites are protected. For pseudouridine, the N1 imino group can be protected to prevent potential side reactions during oligonucleotide synthesis. The N1-Benzoyl pseudouridine phosphoramidite is a commonly used building block for the site-specific incorporation of pseudouridine into RNA. The benzoyl group serves as a temporary protecting group that is removed during the final deprotection steps of the synthesized oligonucleotide.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into RNA oligonucleotides using automated solid-phase synthesis.
Data Presentation
The efficiency of incorporating modified phosphoramidites is crucial for the synthesis of high-quality RNA oligonucleotides. While specific quantitative data for the coupling efficiency of this compound phosphoramidite is not extensively published in comparative studies, modern automated RNA synthesis generally achieves high stepwise coupling yields.
Table 1: Representative Stepwise Coupling Efficiencies in Automated RNA Synthesis
| Phosphoramidite Type | Typical Coupling Efficiency (%) | Reference |
| Standard A, C, G, U (TBDMS protected) | > 98% | [] |
| This compound (TBDMS protected) | Expected to be > 98% | [][5] |
| Other Modified Nucleosides | Generally > 97% | [6] |
Note: The coupling efficiency of this compound is expected to be comparable to standard phosphoramidites under optimized synthesis conditions. Actual efficiencies should be determined by trityl cation monitoring during synthesis.
Table 2: Common Protecting Groups in RNA Synthesis
| Moiety to be Protected | Common Protecting Groups |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM) |
| Exocyclic Amines (A, C, G) | Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu), Phenoxyacetyl (Pac) |
| N1 Imino Group of Pseudouridine | Benzoyl (Bz) |
| Phosphate (B84403) | β-Cyanoethyl |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing this compound
This protocol outlines the general steps for the automated solid-phase synthesis of RNA oligonucleotides using N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. The synthesis is performed in the 3' to 5' direction on a solid support.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., 5'-DMT, 2'-TBDMS, and base-labile exocyclic amine protection)
-
N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
Procedure:
-
Synthesizer Setup: Prepare and install the required reagents and phosphoramidite solutions on the automated synthesizer according to the manufacturer's instructions. The this compound phosphoramidite is dissolved in anhydrous acetonitrile to the same concentration as the standard phosphoramidites.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution to free the 5'-hydroxyl group for the next coupling reaction. b. Coupling: Activation of the incoming phosphoramidite (standard or this compound) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups using the capping solution to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using the oxidizing solution.
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.
-
Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
-
Cleavage and Deprotection: Once the synthesis is complete, the solid support is removed from the synthesizer for subsequent cleavage and deprotection of the oligonucleotide as described in Protocol 2.
Protocol 2: Deprotection and Purification of Pseudouridine-Containing RNA Oligonucleotides
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of all protecting groups, including the N1-benzoyl group from pseudouridine.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium acetate (B1210297) solution
-
Ethanol
-
Nuclease-free water
-
HPLC system for purification
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial. b. Add AMA solution to the vial and incubate at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the solid support and removes the exocyclic amine protecting groups, including the benzoyl group from pseudouridine.[7][8] c. Cool the vial on ice and transfer the supernatant containing the oligonucleotide to a new tube. d. Evaporate the solution to dryness using a centrifugal evaporator.
-
2'-O-TBDMS Deprotection (Desilylation): a. Resuspend the dried oligonucleotide pellet in DMSO. b. Add DIPEA and TEA·3HF to the solution. c. Incubate at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.
-
Precipitation and Purification: a. Precipitate the deprotected RNA by adding sodium acetate and ethanol. b. Centrifuge to pellet the RNA, wash with ethanol, and air-dry the pellet. c. Resuspend the purified RNA in nuclease-free water.
-
Analysis and Purification: a. Analyze the purity and integrity of the synthesized RNA oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). b. Further purify the RNA using preparative HPLC or PAGE as required for the specific application. c. Confirm the mass of the final product by mass spectrometry to ensure complete deprotection and correct incorporation of pseudouridine.
Discussion and Troubleshooting
-
Choice of Protecting Group: The use of an N1-benzoyl protecting group for pseudouridine prevents potential side reactions at the N1 position during phosphoramidite activation and coupling. While some protocols utilize unprotected pseudouridine phosphoramidite, the benzoyl-protected version can offer more robust and reliable synthesis outcomes, especially for longer or complex sequences.
-
Deprotection Conditions: The complete removal of the benzoyl group is critical for the functionality of the resulting RNA. The standard AMA treatment is generally effective.[7] Incomplete deprotection can be assessed by mass spectrometry, where a mass addition corresponding to the benzoyl group (+104 Da) would be observed. If incomplete deprotection is suspected, extending the AMA incubation time or increasing the temperature may be necessary.
-
Stability of the Phosphoramidite: Like all phosphoramidites, the this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon) at low temperatures and dissolved in anhydrous acetonitrile immediately before use to ensure high coupling efficiency.
-
Purification: Due to the similar chemical properties of the desired full-length product and any failure sequences (n-1), high-resolution purification methods like HPLC are recommended to obtain high-purity pseudouridine-containing RNA oligonucleotides suitable for downstream applications.
Applications of Pseudouridine-Modified RNA Oligonucleotides
The site-specific incorporation of pseudouridine into RNA oligonucleotides is essential for a wide range of research and therapeutic applications:
-
mRNA Therapeutics: The substitution of uridine with pseudouridine (or its derivative N1-methylpseudouridine) in in vitro transcribed mRNA is a key technology for the development of mRNA vaccines and therapies. This modification enhances protein expression by increasing translational efficiency and reduces the immunogenicity of the mRNA by dampening the innate immune response.[2]
-
Structural Biology: The presence of pseudouridine can stabilize specific RNA structures.[9] The synthesis of RNA oligonucleotides with site-specifically incorporated pseudouridine allows for detailed structural studies by techniques such as NMR spectroscopy and X-ray crystallography to understand the impact of this modification on RNA folding and dynamics.
-
RNA-Protein Interactions: Pseudouridine can modulate the interaction of RNA with RNA-binding proteins. Synthetic pseudouridine-containing RNAs are valuable tools for investigating the mechanisms of these interactions and their role in cellular processes.[10]
-
Splicing Regulation: Pseudouridine is found in small nuclear RNAs (snRNAs) and can influence pre-mRNA splicing. Synthetic RNA probes containing pseudouridine can be used to dissect the role of this modification in the regulation of splicing.
The use of this compound phosphoramidite in solid-phase synthesis provides a reliable method to produce high-quality, site-specifically modified RNA oligonucleotides for these and other cutting-edge applications in molecular biology and drug development.
References
- 1. Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]
- 6. Optimization of Automated Synthesis of Amide-Linked RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pseudouridine and N6-methyladenosine modifications weaken PUF protein/RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Benzoyl Pseudouridine Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the deprotection of N1-benzoyl pseudouridine (B1679824), a critical step in the synthesis of modified oligonucleotides for therapeutic and research applications. The N1-benzoyl group serves as a robust protecting group for the N1 imino group of pseudouridine during chemical synthesis. Its efficient and clean removal is paramount to obtaining high-purity pseudouridine-containing RNA.
This document outlines three primary methods for the deprotection of N1-benzoyl pseudouridine: a standard basic hydrolysis, a milder enzymatic-compatible neutral deprotection, and conditions typically used in automated oligonucleotide synthesis.
Key Concepts and Considerations
The selection of a deprotection strategy for this compound depends on several factors, including the stability of other protecting groups in the molecule, the desired scale of the reaction, and the potential for side product formation. Basic hydrolysis is a common and effective method, but care must be taken to avoid degradation of the RNA backbone, particularly in larger oligomers. Milder, neutral conditions can be advantageous when working with sensitive substrates. For oligonucleotides synthesized on a solid support, deprotection is typically integrated into the overall cleavage and deprotection workflow.
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
This protocol is adapted from conditions reported for the deprotection of N1-benzoyl uridine (B1682114), which is structurally analogous to this compound at the site of deprotection. This method is suitable for standalone this compound or short oligonucleotides.
Materials:
-
N1-Benzoyl-2',3',5'-tri-O-protected pseudouridine
-
Dioxane
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
Dowex 50WX8 resin (H+ form) or equivalent strong acid resin
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N1-benzoyl-protected pseudouridine derivative in dioxane.
-
Add an aqueous solution of NaOH to a final concentration of approximately 0.67 N.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture by adding Dowex 50WX8 (H+ form) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
If residual starting material or byproducts are present, perform an aqueous workup by partitioning the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the deprotected pseudouridine.
Protocol 2: Neutral Deprotection of N-Benzoyl Pseudouridine
This method, adapted from a procedure for N-debenzoylation of uridine and thymidine (B127349) derivatives, offers a milder alternative to basic hydrolysis and is suitable for substrates sensitive to strong bases[1].
Materials:
-
N1-Benzoyl-2',3',5'-tri-O-protected pseudouridine
-
Benzyl (B1604629) alcohol
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N1-benzoyl-protected pseudouridine derivative in benzyl alcohol.
-
Heat the reaction mixture under an inert atmosphere at a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the substrate and temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the benzyl alcohol under high vacuum.
-
Purify the residue directly by silica gel column chromatography to obtain the deprotected pseudouridine.
Protocol 3: Deprotection in the Context of Oligonucleotide Synthesis
During automated solid-phase RNA synthesis, the N1-benzoyl group on pseudouridine is typically removed along with other nucleobase protecting groups during the final cleavage and deprotection step. Concentrated ammonium (B1175870) hydroxide is a standard reagent for this purpose.
Materials:
-
CPG-bound oligonucleotide containing this compound
-
Concentrated ammonium hydroxide (28-30%)
-
Sterile, RNase-free water and tubes
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55 °C for 8-12 hours. For more labile modifications, the deprotection can be carried out at room temperature for 16-24 hours.
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile tube.
-
Wash the CPG support with sterile water and combine the wash with the supernatant.
-
Lyophilize the solution to dryness.
-
The resulting crude oligonucleotide can be further purified by HPLC or PAGE.
Note: A common alternative for rapid deprotection is a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA), typically for 10 minutes at 65°C. However, methylamine can lead to transamination of N4-benzoyl cytidine, and its reactivity with this compound should be carefully evaluated[2][3].
Data Presentation
The following table summarizes the deprotection conditions and reported yields for N1-benzoyl pyrimidine (B1678525) nucleosides.
| Deprotection Method | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Basic Hydrolysis | 0.67 N NaOH(aq) in dioxane, room temperature, 25 min | N1-benzoyl uridine derivative | >90 | Somoza, A. et al. J. Org. Chem.2014 , 79 (2), 733–744. |
| Neutral Deprotection | Benzyl alcohol, heat | N-benzoylated thymidine/uridine | N/A | Maguire, A. R. et al. Carbohydr. Res.2002 , 337 (4), 369-72.[1] |
| Oligonucleotide Deprotection | Concentrated NH₄OH, 55 °C, 8-12 h | Solid-supported oligonucleotide | Variable | Standard protocol for oligonucleotide synthesis. Glen Research Deprotection Guide.[4] |
| Rapid Oligonucleotide Deprotection | NH₄OH / 40% aq. Methylamine (1:1), 65 °C, 10 min | Solid-supported oligonucleotide | Variable | Glen Research Deprotection Guide.[2][3][4] |
Visualizations
Deprotection Workflow
Caption: Workflow for this compound Deprotection.
Logical Relationship of Deprotection Conditions
Caption: Decision tree for selecting a deprotection method.
References
Application Notes and Protocols for the Use of N1-Benzoyl Pseudouridine in Automated RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), a C-glycosidic isomer of uridine (B1682114), is the most abundant modified nucleoside in RNA.[1] Its unique structural properties, including an additional hydrogen bond donor at the N1 position, contribute to the structural stability of RNA molecules.[1] The incorporation of pseudouridine into synthetic RNA, particularly messenger RNA (mRNA), has garnered significant interest in the field of therapeutics and vaccine development. It has been demonstrated that substituting uridine with pseudouridine or its N1-methyl derivative in mRNA can enhance protein expression, increase biological stability, and reduce the innate immune response.[2][3]
In automated solid-phase RNA synthesis, which predominantly utilizes phosphoramidite (B1245037) chemistry, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobases and the ribose sugar. While phosphoramidites of pseudouridine are commercially available, they often come without protection on the N1-imino group. For certain applications, transient protection of the N1 position may be desirable to prevent potential side reactions during synthesis or to enable specific subsequent chemical modifications.
This document provides detailed application notes and proposed protocols for the use of N1-Benzoyl pseudouridine phosphoramidite in automated RNA synthesis. The benzoyl group is a well-established protecting group for the exocyclic amines of adenosine (B11128) and cytidine (B196190) in oligonucleotide synthesis and can be removed under standard basic deprotection conditions.[] The protocols outlined below are based on established principles of RNA phosphoramidite chemistry and data from related modifications, providing a framework for the successful incorporation of this compound into synthetic RNA oligonucleotides.
Key Features of this compound Phosphoramidite
The this compound phosphoramidite is a specialized building block for automated RNA synthesis, offering the following advantages:
-
Transient N1-Protection: The benzoyl group effectively protects the N1-imino group of pseudouridine from potential side reactions during the synthesis cycles.
-
Compatibility with Standard Synthesis Cycles: The phosphoramidite is designed to be fully compatible with standard phosphoramidite coupling protocols on automated DNA/RNA synthesizers.
-
Standard Deprotection: The benzoyl group is labile to standard ammonium (B1175870) hydroxide (B78521) or methylamine-based deprotection conditions used to cleave the oligonucleotide from the solid support and remove other protecting groups.
Experimental Protocols
Synthesis of N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite
The synthesis of the target phosphoramidite involves a multi-step process starting from pseudouridine. The key steps include the protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group, protection of the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group, benzoylation of the N1 position, and finally, phosphitylation of the 3'-hydroxyl group.
References
- 1. Pseudouridine CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N1-Benzoyl Pseudouridine for Site-Specific Modification of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into RNA molecules has emerged as a cornerstone of modern therapeutic development, particularly in the realm of mRNA-based vaccines and therapeutics. Among these modifications, pseudouridine (B1679824) (Ψ) and its derivatives, such as N1-methylpseudouridine (m1Ψ), have garnered significant attention for their ability to enhance the stability, translational efficacy, and immunogenic profile of RNA.[][2][3][4] This document provides detailed application notes and protocols for the site-specific incorporation of pseudouridine into RNA, with a focus on the role of N1-benzoyl pseudouridine as a key intermediate in the chemical synthesis process.
Pseudouridine, a naturally occurring isomer of uridine (B1682114), possesses a unique C-C glycosidic bond that imparts distinct physicochemical properties to the RNA molecule.[5][6] These properties contribute to improved base stacking, increased structural stability, and an altered hydrogen bonding capacity, which collectively enhance the biological performance of the modified RNA.[7][8][9] The N1-benzoyl group serves as a crucial protecting group for the pseudouridine nucleobase during solid-phase RNA synthesis via phosphoramidite (B1245037) chemistry, preventing unwanted side reactions and ensuring the fidelity of the synthesized oligonucleotide.
Application Notes
The Advantages of Pseudouridine Modification in RNA
The substitution of uridine with pseudouridine in synthetic RNA offers several key advantages for therapeutic applications:
-
Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), triggering an inflammatory response that can hinder translation and lead to adverse effects.[3] The incorporation of pseudouridine masks the mRNA from these sensors, thereby dampening the innate immune response and facilitating more efficient protein translation.[3][10]
-
Enhanced Translational Capacity: mRNA containing pseudouridine has been demonstrated to have a higher translational efficiency compared to its unmodified counterpart.[3][10] This leads to a greater yield of the desired protein from a given amount of mRNA, a critical factor for the potency of vaccines and therapeutics.[3]
-
Increased mRNA Stability: The structural changes induced by pseudouridine, including improved base stacking and a more rigid backbone, contribute to the overall stability of the mRNA molecule.[7][8][11] This increased stability enhances the half-life of the mRNA within the cell, allowing for a prolonged period of protein expression and a more robust biological response.[3]
The Role of N1-Benzoyl Protection in RNA Synthesis
During the chemical synthesis of RNA oligonucleotides using phosphoramidite chemistry, the exocyclic amine and imide functional groups of the nucleobases must be protected to prevent undesirable side reactions during the coupling cycles. The benzoyl group is a commonly used protecting group for nucleobases such as adenosine, cytosine, and, in this context, the N1 position of pseudouridine. This protection is temporary and is removed during the final deprotection step to yield the native, modified RNA sequence. The use of N-benzoyl-protected phosphoramidites ensures high coupling efficiencies and the synthesis of high-fidelity RNA oligonucleotides.[12]
Quantitative Data
The incorporation of pseudouridine can significantly impact the biophysical and biological properties of RNA. The following tables summarize key quantitative data related to pseudouridine modification.
Table 1: Impact of Pseudouridine Modification on RNA Thermal Stability
| RNA Sequence Context | Modification | Melting Temperature (Tm) (°C) | Change in Tm (°C) vs. Unmodified | Reference |
| Minimally structured RNA with flanking uridines | Unmodified | 37 ± 2 | N/A | [7] |
| Minimally structured RNA with flanking pseudouridines | Pseudouridine | 45 ± 1 | +8 | [7] |
Table 2: Pseudouridylation Levels in Human Cellular RNA
| Cell Line | RNA Fraction | Percentage of Pseudouridylated Nucleosides (%) | Reference |
| HEK293 | Nuclear-enriched RNA | 1.20 | [13] |
| HEK293 | Small RNA | 1.94 | [13] |
| HeLa | 18S rRNA | 1.77 | [13] |
| HeLa | 28S rRNA | 0.98 | [13] |
Table 3: Effect of N1-Substituted Pseudouridine on mRNA Expression and Toxicity
| mRNA Modification | Luciferase Activity (Raw Light Units x 107) | Cell Viability (Absorbance at 560 nm) | Reference |
| Wild-Type (Uridine) | ~0.2 | ~0.25 | [14] |
| Pseudouridine (Ψ) | ~1.0 | ~0.40 | [14] |
| N1-methylpseudouridine (m1Ψ) | ~2.8 | ~0.65 | [14] |
| N1-ethylpseudouridine (Et1Ψ) | ~2.5 | ~0.68 | [14] |
| N1-propylpseudouridine (Pr1Ψ) | ~2.2 | ~0.70 | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Pseudouridine-Containing RNA using N1-Benzoyl-Protected Phosphoramidite
This protocol outlines the general steps for incorporating a pseudouridine residue into an RNA oligonucleotide using automated solid-phase synthesis with phosphoramidite chemistry. The key reagent is the N1-Benzoyl-5'-O-Dimethoxytrityl-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite.
Materials:
-
N1-Benzoyl-5'-O-Dimethoxytrityl-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups (e.g., N6-benzoyl-A, N4-benzoyl-C, N2-isobutyryl-G)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solution (e.g., Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Triethylamine trihydrofluoride (TEA·3HF) or other fluoride (B91410) source for 2'-O-deprotection
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with the required reagents, including the N1-Benzoyl-pseudouridine phosphoramidite and other standard phosphoramidites dissolved in anhydrous acetonitrile.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.
-
Deblocking: The 5'-O-Dimethoxytrityl (DMT) group is removed from the growing RNA chain on the solid support using the deblocking solution.
-
Coupling: The N1-Benzoyl-pseudouridine phosphoramidite (or another standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired RNA sequence.
-
Cleavage and Base Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support and the protecting groups on the nucleobases (including the N1-benzoyl group on pseudouridine) and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
2'-O-TBDMS Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups are removed by treatment with a fluoride-containing reagent such as TEA·3HF.
-
Purification: The crude RNA product is purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.
-
Quantification and Quality Control: The concentration of the purified RNA is determined by UV-Vis spectrophotometry, and its integrity is assessed by methods like mass spectrometry or capillary electrophoresis.
Protocol 2: In Vitro Transcription for the Synthesis of Pseudouridine-Modified mRNA
This protocol describes the synthesis of mRNA containing pseudouridine through in vitro transcription (IVT), where pseudouridine-5'-triphosphate (B1141104) (ΨTP) completely replaces uridine-5'-triphosphate (UTP).
Materials:
-
Linearized DNA template containing the gene of interest downstream of a T7, T3, or SP6 RNA polymerase promoter.
-
T7, T3, or SP6 RNA polymerase
-
Transcription buffer (typically contains Tris-HCl, MgCl2, DTT, and spermidine)
-
Ribonucleotide solution containing ATP, CTP, GTP, and ΨTP (UTP is omitted)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., lithium chloride precipitation)
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube on ice, combine the following components in order: nuclease-free water, transcription buffer, RNase inhibitor, ribonucleotide solution (with ΨTP instead of UTP), linearized DNA template, and RNA polymerase.
-
Incubation: Mix the reaction gently and incubate at the optimal temperature for the specific RNA polymerase (typically 37°C) for 2-4 hours.
-
DNA Template Removal: After incubation, add RNase-free DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the synthesized pseudouridine-modified mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and the digested DNA template.
-
Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Determine the concentration using a spectrophotometer and assess the integrity and size using gel electrophoresis or a microfluidics-based system.
Visualizations
Caption: Solid-phase synthesis workflow for pseudouridine-modified RNA.
Caption: In vitro transcription workflow for pseudouridine-modified mRNA.
Caption: Signaling pathway for immune evasion by pseudouridine-modified mRNA.
References
- 2. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Pseudouridine - Wikipedia [en.wikipedia.org]
- 7. Pseudouridine Modification Inhibits Muscleblind-like 1 (MBNL1) Binding to CCUG Repeats and Minimally Structured RNA through Reduced RNA Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: The Role of N1-Benzoyl Pseudouridine in Modified mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide to understanding the role and application of N1-Benzoyl pseudouridine (B1679824) in the synthesis of modified mRNA. Contrary to being a functional modification in the final mRNA molecule, N1-Benzoyl pseudouridine is a critical intermediate in the chemical synthesis of pseudouridine-containing oligonucleotides, where the benzoyl group acts as a temporary protecting group.
Introduction to Protecting Groups in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides, including those containing modified nucleosides like pseudouridine, is a stepwise process that requires the use of protecting groups. These are chemical moieties that are temporarily attached to reactive functional groups on the nucleoside to prevent unwanted side reactions during the synthesis cycle. The benzoyl group (Bz) is a commonly used protecting group for the exocyclic amines of nucleobases such as adenine (B156593) and cytosine.[1][2] In the context of pseudouridine, the N1 imino group can be protected with a benzoyl group to facilitate specific chemical transformations during the preparation of pseudouridine phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis.
The ideal protecting group should be stable throughout the synthesis cycles and be readily removable under conditions that do not damage the final oligonucleotide product.[3]
This compound as a Synthetic Intermediate
This compound is not incorporated into the final mRNA transcript. Instead, it serves as a protected precursor during the chemical synthesis of pseudouridine phosphoramidite (B1245037). The benzoyl group shields the N1 position of the pseudouridine base, allowing for specific reactions to occur at other positions of the nucleoside, such as the 5'-hydroxyl group for phosphitylation.
Key Characteristics of Benzoyl as a Protecting Group:
-
Stability: The benzoyl group is stable under the acidic conditions used for detritylation (removal of the 5'-hydroxyl protecting group) and the anhydrous conditions of the coupling and capping steps in solid-phase synthesis.[1]
-
Deprotection: It is efficiently removed under basic conditions, typically with aqueous ammonia (B1221849) or methylamine, which are standard procedures for the final deprotection of the synthesized oligonucleotide.[4][5]
The following sections provide a detailed protocol for the conceptual synthesis of a pseudouridine-containing oligonucleotide, highlighting the role of this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine
This protocol describes the initial protection of pseudouridine, a necessary first step before the creation of a phosphoramidite.
Materials:
-
Pseudouridine
-
Anhydrous pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve pseudouridine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of benzoyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain N1-Benzoyl-2',3',5'-tri-O-benzoyl-pseudouridine.
Protocol 2: Solid-Phase Synthesis of a Pseudouridine-Containing Oligonucleotide
This protocol outlines the general steps of automated solid-phase synthesis using phosphoramidite chemistry. It is assumed that a suitably protected this compound phosphoramidite has been synthesized.
Workflow Overview:
The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main steps: deblocking, coupling, capping, and oxidation.[6][7]
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached
-
Protected nucleoside phosphoramidites (A, C, G, U, and the protected pseudouridine phosphoramidite) in anhydrous acetonitrile
-
Activator solution (e.g., tetrazole in acetonitrile)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., aqueous ammonia or methylamine)
Automated Synthesizer Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The protected pseudouridine phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
These four steps are repeated for each subsequent nucleotide until the desired sequence is assembled.
Protocol 3: Cleavage and Deprotection
This final step releases the oligonucleotide from the solid support and removes all protecting groups.
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Heat the vial at a specified temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the benzoyl and other protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[4]
-
Cool the vial and transfer the solution containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to yield the crude oligonucleotide.
-
If 2'-hydroxyl protecting groups (like TBDMS) were used for RNA synthesis, a further deprotection step with a fluoride (B91410) source (e.g., triethylamine (B128534) trihydrofluoride) is required.
-
The crude oligonucleotide is then purified, typically by HPLC.
Data Presentation
Since this compound is a synthetic intermediate, there is no direct quantitative data on its effects on mRNA stability, translation, or immunogenicity. The tables below provide relevant comparative data for context.
Table 1: Comparison of Common Protecting Groups for Nucleobases
| Protecting Group | Abbreviation | Common Application | Deprotection Conditions |
| Benzoyl | Bz | N6 of Adenine, N4 of Cytosine | Basic (e.g., aqueous ammonia, methylamine)[1] |
| Isobutyryl | iBu | N2 of Guanine | Basic (e.g., aqueous ammonia, methylamine)[4] |
| Acetyl | Ac | N4 of Cytosine | Basic (e.g., aqueous ammonia, methylamine)[1] |
| Phenoxyacetyl | Pac | N6 of Adenine, N2 of Guanine | Milder basic conditions than Bz[5] |
Table 2: Impact of N1-Substituted Pseudouridines on mRNA Translation (Illustrative Data)
This table illustrates the type of data generated for functional N1-substituted pseudouridines, which would be the ultimate products derived from a synthetic route potentially involving this compound.
| N1-Substituted Pseudouridine | Relative Luciferase Activity (in THP-1 cells) | Cell Viability (MTT Assay) |
| Unmodified Uridine (WT) | Low | Reduced |
| Pseudouridine (Ψ) | Moderate | Moderate |
| N1-Methylpseudouridine (m1Ψ) | High | High |
| N1-Ethylpseudouridine (Et1Ψ) | High | High |
| N1-Propylpseudouridine (Pr1Ψ) | High | High |
Data is conceptual and based on trends reported in the literature, such as in TriLink BioTechnologies presentations.[8]
Visualizations
Caption: Proposed synthetic pathway for this compound phosphoramidite.
Caption: Workflow for incorporating a protected pseudouridine into an oligonucleotide.
Caption: Deprotection workflow to yield the final pseudouridine-modified oligonucleotide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: Enzymatic Ligation of RNA Containing N1-Modified Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of modified nucleosides into RNA molecules is a cornerstone of modern therapeutic development, particularly for mRNA vaccines and RNA-based drugs.[1] Modifications such as pseudouridine (B1679824) (Ψ) and its derivatives, like N1-methylpseudouridine (m1Ψ), are known to enhance the stability and translational capacity of mRNA while reducing its immunogenicity.[][3] While the chemical synthesis of short, modified RNA oligonucleotides is well-established, producing long RNA transcripts with site-specific modifications remains a significant challenge.[4] Enzymatic ligation provides a powerful solution by enabling the assembly of smaller, chemically synthesized, modified RNA fragments with longer, in vitro-transcribed RNAs.[5]
This document provides detailed protocols for the enzymatic ligation of RNA containing N1-modified pseudouridine derivatives, with a focus on T4 RNA Ligase. While N1-methylpseudouridine is a well-studied and commonly used modification, these protocols can serve as a foundational methodology for exploring novel N1-substitutions, such as N1-Benzoyl pseudouridine.
The N1 position of pseudouridine, which possesses an additional hydrogen bond donor compared to uridine (B1682114), is critical for its unique properties that stabilize RNA structures.[6][7] Modifying this position, for instance by methylation (m1Ψ), has been shown to be highly effective in improving the therapeutic properties of mRNA.[3] The introduction of a bulkier group, such as a benzoyl group, at the N1 position is not well-documented in the context of enzymatic ligation. Such a modification could present steric challenges for the active site of RNA ligases, potentially impacting ligation efficiency. Therefore, careful optimization of ligation conditions, as outlined in the following protocols, is critical when working with novel, bulky adducts like this compound.
The primary enzymes used for this purpose are T4 RNA Ligase 1 (Rnl1), which is preferential for single-stranded RNA, and T4 RNA Ligase 2 (Rnl2), which excels at joining RNA strands nicked within a double-stranded region, often facilitated by a DNA splint.[5][8] Splint-mediated ligation using Rnl2 is particularly advantageous for site-specific modification, as it brings the donor and acceptor RNA molecules into the correct proximity and orientation for efficient ligation.[4][5]
Data Presentation
Table 1: Fidelity of RNA Polymerases with Modified Pseudouridine Analogs during In Vitro Transcription
This table summarizes the incorporation fidelity of pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) by different RNA polymerases during in vitro transcription. While this data pertains to RNA synthesis rather than ligation, it provides valuable insight into how enzymes differentiate between these modifications. Higher fidelity in transcription may correlate with better recognition and processing by other RNA-modifying enzymes like ligases.
| RNA Polymerase | Uridine Analog | Mismatch Frequency (%) | Dominant Mismatch | Reference |
| T7 | Pseudouridine (Ψ) | 0.49 | C | [9] |
| T7 | N1-methyl-Ψ (m1Ψ) | 0.23 | C | [9] |
| SP6 | Pseudouridine (Ψ) | 0.77 | C | [9] |
| SP6 | N1-methyl-Ψ (m1Ψ) | 0.22 | C | [9] |
| T3 | Pseudouridine (Ψ) | 0.54 | C | [9] |
| T3 | N1-methyl-Ψ (m1Ψ) | 0.22 | C | [9] |
Data adapted from a 2022 study on the incorporation fidelity of uridine analogs. The results demonstrate that m1Ψ is incorporated with significantly higher fidelity (lower mismatch frequency) than Ψ across multiple RNA polymerases.[9][10]
Table 2: Representative RNA Ligation Efficiencies
This table presents typical ligation efficiencies achieved under various experimental conditions, highlighting the impact of methodology and optimization on ligation success.
| Ligation Method | RNA Length | Ligation Efficiency (%) | Key Condition | Reference |
| Splint DNA-mediated (T4 Rnl1) | 1300 nt | 42.06 | Standard | [11] |
| Splint DNA-mediated (T4 Rnl1) | 4500 nt | 15.08 | Standard | [11] |
| 5' Adapter Ligation (T4 Rnl1) | ~22 nt miRNA mix | 9 | Standard | [12] |
| 5' Adapter Ligation (T4 Rnl1) | ~22 nt miRNA mix | 96 - 97 | Optimized (20% PEG, 37°C) | [12] |
| 3-Part Splint Ligation (T4 Rnl2) | Not Specified | < 2 | Standard | [5] |
| 2-Part or 3-Part Splint Ligation | Short RNA | 30 - 60 | Typical Yield | [5] |
Visualized Workflows and Mechanisms
Caption: A flowchart illustrating the key stages for producing a long RNA molecule with a site-specific this compound modification using a 3-part splinted ligation strategy.
Caption: A diagram comparing the properties, advantages, and disadvantages of T4 RNA Ligase 1 and T4 RNA Ligase 2 for RNA ligation applications.
Experimental Protocols
Protocol 1: Site-Specific Ligation of a Modified RNA Oligonucleotide using T4 RNA Ligase 2 and a DNA Splint
This protocol is designed for ligating a chemically synthesized RNA oligonucleotide containing this compound between two longer, unmodified RNA fragments.
4.1.1 Materials
-
5'-phosphorylated, 3'-hydroxyl RNA donor (e.g., chemically synthesized oligo with N1-Benzoyl-Ψ)
-
5'-hydroxyl, 3'-hydroxyl RNA acceptor (e.g., in vitro transcribed RNA)
-
Single-stranded DNA splint (complementary to the ends of the donor and acceptor RNAs)
-
T4 RNA Ligase 2 (e.g., New England Biolabs)
-
10X T4 RNA Ligase Reaction Buffer
-
ATP (10 mM solution)
-
RNase-free water
-
DNase I, RNase-free
-
RNA purification kit or reagents for PAGE purification
4.1.2 Procedure
-
Annealing Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:
-
RNA Acceptor: 10 pmol
-
RNA Donor (with N1-Benzoyl-Ψ): 15 pmol (1.5-fold molar excess)
-
DNA Splint: 20 pmol (2-fold molar excess)
-
RNase-free water: to a final volume of 10 µL
-
-
Annealing: Heat the mixture to 70°C for 5 minutes, then allow it to cool slowly to room temperature (~25°C) over 30 minutes. This facilitates the formation of the RNA-DNA hybrid.
-
Ligation Reaction Setup: To the 10 µL annealing mixture, add the following:
-
10X T4 RNA Ligase Reaction Buffer: 2 µL
-
ATP (10 mM): 1 µL
-
T4 RNA Ligase 2: 1 µL (typically 10-50 units)
-
RNase-free water: 6 µL
-
Total Volume: 20 µL
-
-
Ligation: Gently mix and incubate the reaction at 25°C or 37°C for 1 to 4 hours.
-
Optimization Note: For bulky modifications like N1-Benzoyl-Ψ, a longer incubation time (up to 16 hours) or an increased enzyme concentration may be necessary. Test a range of temperatures (16°C to 37°C).
-
-
Splint Removal: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to degrade the DNA splint.
-
Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate both the ligase and DNase I.
-
Purification: Purify the ligated RNA product using a commercial RNA cleanup kit or by denaturing polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
-
Analysis: Verify the size and purity of the ligated product using a Bioanalyzer or by running an aliquot on a denaturing gel. Confirm the sequence and modification via mass spectrometry or sequencing.
Protocol 2: Ligation of a Single-Stranded Modified RNA using T4 RNA Ligase 1
This protocol is suitable for applications like adding an adapter to the 3' end of an RNA or circularizing a linear RNA molecule containing the modification.
4.2.1 Materials
-
5'-phosphorylated, 3'-hydroxyl RNA donor
-
5'-hydroxyl, 3'-hydroxyl RNA acceptor (containing N1-Benzoyl-Ψ)
-
T4 RNA Ligase 1 (e.g., New England Biolabs)
-
10X T4 RNA Ligase Reaction Buffer
-
ATP (10 mM solution)
-
PEG 8000 (50% w/v solution, optional but recommended)
-
RNase-free water
-
RNA purification reagents
4.2.2 Procedure
-
Reaction Denaturation (Optional): If the RNA has significant secondary structure, heat the acceptor RNA to 70°C for 3 minutes and immediately place on ice for 2 minutes before setting up the reaction.
-
Ligation Reaction Setup: In an RNase-free tube, combine on ice:
-
RNA Acceptor (with N1-Benzoyl-Ψ): 10 pmol
-
RNA Donor: 20 pmol (2-fold molar excess)
-
10X T4 RNA Ligase Reaction Buffer: 2 µL
-
ATP (10 mM): 1 µL
-
PEG 8000 (50% w/v): 4 µL (for a final concentration of 10%)[12]
-
T4 RNA Ligase 1: 1 µL (10-20 units)
-
RNase-free water: to a final volume of 20 µL
-
-
Ligation: Mix gently and incubate at 16°C overnight (12-16 hours).
-
Optimization Note: The presence of PEG enhances molecular crowding and can significantly improve ligation efficiency.[12] For potentially difficult substrates, increasing the PEG concentration to 20% and incubating at 37°C for 2-4 hours may yield better results.
-
-
Enzyme Inactivation: Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 15 minutes.
-
Purification: Purify the ligated RNA product using an appropriate method such as spin column purification or denaturing PAGE.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Ligation Product | Inefficient Annealing (Splinted Ligation): Incorrect splint design; RNA secondary structure. | Verify splint complementarity. Optimize annealing temperature gradient. |
| Enzyme Inhibition: Contaminants in RNA prep; degradation of ATP or enzyme. | Re-purify RNA fragments. Use fresh ATP and enzyme. | |
| Steric Hindrance: Bulky N1-Benzoyl-Ψ group blocks the enzyme's active site. | Increase enzyme concentration. Extend incubation time. Screen different ligases (e.g., thermostable RNA ligase). Add molecular crowders like PEG.[12] | |
| Inactive RNA Termini: Donor RNA lacks a 5'-phosphate or acceptor lacks a 3'-hydroxyl. | Treat donor with T4 Polynucleotide Kinase (PNK) to add 5'-phosphate. Verify RNA integrity. | |
| Multiple Bands / Smearing | RNA Degradation: RNase contamination. | Use RNase-free tips, tubes, and reagents. Work in a clean environment. Add RNase inhibitor to the reaction. |
| Side Reactions (Rnl1): Self-ligation of donor or circularization of acceptor. | Use a higher ratio of donor to acceptor. For splinted ligation, use Rnl2, which is less prone to these side reactions.[5] | |
| Ligation Product is Incorrect Size | Ligation of Multiple Donors: High donor-to-acceptor ratio. | Optimize the molar ratio of donor and acceptor RNAs. |
| Incomplete Denaturation: RNA secondary structures leading to mis-ligation. | Ensure complete denaturation before annealing or ligation. Include DMSO (5-10%) in the reaction to disrupt secondary structures. |
References
- 1. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-guided isomerization of uridine to pseudouridine—pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of RNA with N1-Benzoyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudouridine (B1679824) (Ψ), the C-glycosidic isomer of uridine, is the most abundant modified nucleoside in RNA. Its unique structural properties, including an additional hydrogen bond donor at the N1 position, contribute to the structural stability and function of various RNA molecules.[1][2] The incorporation of pseudouridine and its derivatives, such as N1-methylpseudouridine, into synthetic RNA has been shown to enhance stability, increase translational efficacy, and reduce the innate immune response, making it a critical modification for the development of mRNA-based therapeutics and vaccines.[1]
The N1 imino group of pseudouridine has a pKa of approximately 8.1, meaning it is partially protonated at physiological pH. To prevent potential side reactions during solid-phase RNA synthesis, protection of this N1 position is often desirable. Benzoylation is a common strategy for protecting the exocyclic amines of adenosine (B11128) and cytidine (B196190) in phosphoramidite (B1245037) chemistry, and a similar approach can be applied to the N1 position of pseudouridine.
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides containing N1-benzoyl pseudouridine.
Data Presentation
Table 1: Reagents and Solvents for Solid-Phase RNA Synthesis
| Reagent/Solvent | Function | Supplier (Example) | Purity/Grade |
| N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-Ψ-CE Phosphoramidite | Modified RNA building block | Custom Synthesis | >98% |
| Standard RNA Phosphoramidites (A, C, G, U) | Standard RNA building blocks | Glen Research, ChemGenes | >98% |
| Controlled Pore Glass (CPG) Solid Support | Initial nucleotide attachment | Glen Research, ChemGenes | 500 Å or 1000 Å |
| Acetonitrile (B52724) (CH₃CN) | Synthesis solvent | MilliporeSigma | Anhydrous, <10 ppm H₂O |
| 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) | Activator | Glen Research | 0.25 M in Acetonitrile |
| Acetic Anhydride (Ac₂O)/THF/Pyridine or Lutidine | Capping Reagent A | MilliporeSigma | Synthesis Grade |
| N-Methylimidazole (NMI)/THF | Capping Reagent B | MilliporeSigma | Synthesis Grade |
| Iodine (I₂) in THF/Water/Pyridine | Oxidizing Agent | MilliporeSigma | 0.02 M |
| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) | Detritylation Agent | MilliporeSigma | 3% (v/v) |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) | Cleavage and Deprotection | MilliporeSigma | 1:1 (v/v) |
| Triethylamine (B128534) trihydrofluoride (TEA·3HF) in NMP or DMSO | 2'-O-TBDMS Deprotection | MilliporeSigma | Synthesis Grade |
Table 2: Typical Solid-Phase Synthesis Cycle Parameters
| Step | Reagent/Solvent | Time | Comments |
| 1. Detritylation | 3% TCA in DCM | 60 sec | Removes the 5'-DMT protecting group. |
| 2. Washing | Acetonitrile | 4 x 30 sec | Removes detritylation reagent and byproducts. |
| 3. Coupling | Phosphoramidite + Activator | 120-600 sec | Coupling times may need optimization for modified residues. |
| 4. Washing | Acetonitrile | 4 x 30 sec | Removes unreacted phosphoramidite and activator. |
| 5. Capping | Capping Reagents A and B | 30 sec | Blocks unreacted 5'-hydroxyl groups. |
| 6. Washing | Acetonitrile | 4 x 30 sec | Removes capping reagents. |
| 7. Oxidation | 0.02 M I₂ Solution | 30 sec | Oxidizes the phosphite (B83602) triester to a phosphate (B84403) triester. |
| 8. Washing | Acetonitrile | 4 x 30 sec | Removes oxidizing agent. |
Table 3: Coupling Efficiency Data
While specific data for this compound is not widely published, coupling efficiencies are expected to be high and comparable to standard RNA phosphoramidites with optimized protocols.
| Phosphoramidite | Coupling Time (sec) | Activator | Stepwise Coupling Efficiency (%) |
| Standard A, C, G, U | 120 | 0.25 M ETT | >99.0% |
| N1-Benzoyl-Ψ (Expected) | 180-600 | 0.25 M ETT or DCI | >98.5% |
Note: Longer coupling times for modified phosphoramidites are often employed to ensure high efficiency.[3] This should be empirically determined.
Experimental Protocols
Protocol 1: Synthesis of N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-Pseudouridine-3'-CE-Phosphoramidite
This protocol outlines a plausible synthetic route based on standard nucleoside chemistry.
-
N1-Benzoylation:
-
Start with commercially available 5'-O-DMT-2'-O-TBDMS-pseudouridine.
-
Dissolve the protected pseudouridine in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the N1-benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine by silica (B1680970) gel chromatography.
-
-
Phosphitylation:
-
Dry the purified N1-benzoyl-pseudouridine derivative by co-evaporation with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, quench the reaction with anhydrous methanol.
-
Purify the crude product by silica gel chromatography to yield the final phosphoramidite.
-
Protocol 2: Solid-Phase Synthesis of RNA Containing this compound
This protocol is for use with an automated DNA/RNA synthesizer.
-
Synthesizer Setup:
-
Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Install the phosphoramidite solutions on the synthesizer.
-
Ensure all other necessary reagents (activator, capping, oxidizing, and detritylation solutions) are fresh and correctly installed.
-
Prime all reagent lines.
-
-
Synthesis Execution:
-
Program the desired RNA sequence into the synthesizer.
-
For the coupling step of this compound, it is recommended to use a longer coupling time (e.g., 3-10 minutes) than for standard phosphoramidites to ensure high coupling efficiency. A double coupling step can also be implemented.[3]
-
Initiate the synthesis on the desired scale (e.g., 1 µmol).
-
Upon completion of the synthesis, the solid support with the fully protected RNA is dried with argon.
-
Protocol 3: Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG solid support to a 2 mL screw-cap vial.
-
Add 1.5 mL of a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and methylamine (40% in water) (AMA).
-
Incubate the vial at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N-acyl protecting groups (benzoyl, acetyl, isobutyryl).
-
Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new vial.
-
Rinse the CPG with 0.5 mL of RNase-free water and combine the supernatant with the previous one.
-
Dry the combined solution in a vacuum concentrator.
-
-
2'-O-TBDMS Group Removal:
-
To the dried, partially deprotected RNA, add 250 µL of triethylamine trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Incubate at 65°C for 2.5 hours.[3]
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer).[4]
-
Protocol 4: Purification and Analysis
-
Desalting/Purification:
-
The deprotected RNA can be desalted using size-exclusion chromatography (e.g., Sephadex G-25) or purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange HPLC, or reversed-phase HPLC. Cartridge-based purification (e.g., Glen-Pak™ RNA cartridges) is also a common method for smaller oligonucleotides.[4]
-
-
Analysis:
-
The purity and integrity of the synthesized RNA oligonucleotide should be confirmed by analytical HPLC and/or mass spectrometry (e.g., ESI-MS).
-
Visualizations
References
Application Notes and Protocols: Purification of RNA Oligonucleotides Containing N1-Benzoyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of messenger RNA (mRNA) has driven significant advancements in the synthesis and purification of modified RNA oligonucleotides. N1-methylpseudouridine is a common modification known to enhance the stability and reduce the immunogenicity of mRNA. The synthesis of such modified oligonucleotides often involves the use of protecting groups to ensure sequence fidelity. One such protecting group is the N1-Benzoyl group on pseudouridine (B1679824). Its removal and the subsequent purification of the full-length, deprotected RNA oligonucleotide are critical steps to obtain a final product of high purity and activity. The presence of the benzoyl group introduces a significant hydrophobic character to the oligonucleotide, which must be considered in the development of a purification strategy.
This document provides detailed application notes and protocols for the purification of RNA oligonucleotides containing N1-Benzoyl pseudouridine. It covers the essential steps of deprotection and subsequent purification using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), a technique well-suited for separating oligonucleotides with hydrophobic modifications.
Purification Strategy Overview
The overall strategy for purifying RNA oligonucleotides containing this compound involves a two-step process:
-
Deprotection: Removal of the N1-Benzoyl group from pseudouridine, along with other protecting groups on the nucleobases and the 2'-hydroxyl groups.
-
Purification: Separation of the full-length, deprotected RNA oligonucleotide from impurities such as truncated sequences (shortmers), incompletely deprotected species, and other synthesis-related byproducts.
Due to the hydrophobic nature of the benzoyl group, IP-RP-HPLC is the recommended method for purification. This technique offers high resolution and allows for the separation of molecules based on their hydrophobicity.
Experimental Protocols
Protocol 1: Deprotection of this compound-Containing RNA Oligonucleotides
This protocol describes the removal of the benzoyl protecting group from the N1 position of pseudouridine, as well as standard protecting groups from other nucleobases and the 2'-hydroxyls.
Materials:
-
Crude this compound-containing RNA oligonucleotide (lyophilized)
-
Ammonium hydroxide/40% methylamine solution (1:1, v/v) (AMA)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) and triethylamine (TEA)
-
Sodium acetate (B1210297) (NaOAc), 3 M, pH 5.2
-
n-Butanol
-
Ethanol, 70%
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL)
-
Heating block
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Resuspend the lyophilized crude RNA oligonucleotide in 1 mL of AMA solution in a 1.5 mL screw-cap microcentrifuge tube.
-
Incubate the mixture at 65°C for 15 minutes to remove the base-labile protecting groups, including the N1-Benzoyl group.
-
Cool the tube on ice for 5 minutes and then evaporate the AMA solution to dryness using a vacuum concentrator.
-
To the dried pellet, add 250 µL of a solution of TEA·3HF/NMP/TEA (for example, a pre-mixed solution of 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF).[1]
-
Vortex the tube to dissolve the pellet and incubate at 65°C for 1.5 hours to remove the 2'-O-t-butyldimethylsilyl (TBDMS) protecting groups.[1]
-
Cool the reaction on ice and quench the desilylation reaction by adding 25 µL of 3 M NaOAc (pH 5.2).
-
Add 1 mL of n-butanol, vortex thoroughly, and precipitate the deprotected RNA at -20°C for at least 1 hour.
-
Centrifuge the sample at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
-
Carefully decant the supernatant.
-
Wash the RNA pellet with 500 µL of 70% ethanol, centrifuge for 10 minutes, and decant the supernatant.
-
Dry the pellet in a vacuum concentrator for 5-10 minutes.
-
Resuspend the deprotected RNA pellet in an appropriate volume of nuclease-free water for purification.
Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC
This protocol outlines the purification of the deprotected RNA oligonucleotide using IP-RP-HPLC. The increased hydrophobicity of the this compound-containing oligonucleotide, even after deprotection of the benzoyl group from other bases, may require optimization of the gradient conditions.
Materials and Equipment:
-
Deprotected RNA oligonucleotide sample
-
HPLC system with a preparative C8 or C18 reversed-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile/water
-
UV detector
Procedure:
-
Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the deprotected RNA sample in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A suggested gradient is:
-
5-25% Mobile Phase B over 5 minutes
-
25-45% Mobile Phase B over 30 minutes
-
45-100% Mobile Phase B over 5 minutes
-
-
Monitor the elution profile at 260 nm. The full-length product is expected to be the major peak eluting after the shorter failure sequences.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC and for identity by mass spectrometry.
-
Pool the fractions containing the pure product and lyophilize.
Data Presentation
The following tables present representative data for the purification of a 25-mer RNA oligonucleotide containing a single this compound modification.
Table 1: Representative IP-RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA, pH 7.0 in 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 260 nm |
| Gradient | 5-45% B over 40 minutes |
Table 2: Representative Purification Yield and Purity
| Sample | Total OD260 | Purity (by Analytical HPLC) | Yield (%) |
| Crude Deprotected RNA | 100 | ~65% | 100 |
| Pooled HPLC Fractions | 55 | >95% | 55 |
Note: Yields can vary significantly depending on the synthesis efficiency and the complexity of the oligonucleotide.
Discussion
The presence of the N1-Benzoyl group on pseudouridine increases the hydrophobicity of the protected oligonucleotide. While this group is removed during the deprotection step, the purification of the final product still benefits from a method that can effectively separate molecules based on hydrophobicity. IP-RP-HPLC is particularly advantageous as it can resolve the full-length product from closely related impurities, such as truncated sequences that lack the 5'-dimethoxytrityl (DMT) group (if performing a DMT-on purification) or have slightly different lengths.
The choice of the ion-pairing agent (e.g., TEAA) and the organic modifier (e.g., acetonitrile) are critical for achieving optimal separation. The concentration of the ion-pairing agent and the gradient slope of the organic modifier should be optimized for each specific oligonucleotide sequence and length. Elevated column temperatures (e.g., 60°C) can help to reduce secondary structures in the RNA, leading to sharper peaks and improved resolution.
Conclusion
The protocols and guidelines presented here provide a robust framework for the successful deprotection and purification of RNA oligonucleotides containing this compound. The combination of a thorough deprotection strategy with optimized IP-RP-HPLC allows for the isolation of a highly pure final product suitable for demanding research and therapeutic development applications. Careful optimization of the purification conditions for each specific oligonucleotide is essential to maximize both yield and purity.
References
Troubleshooting & Optimization
troubleshooting low coupling efficiency of N1-Benzoyl pseudouridine phosphoramidite
Welcome to the technical support center for N1-Benzoyl pseudouridine (B1679824) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low coupling efficiency, encountered during the synthesis of modified oligonucleotides.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of N1-Benzoyl pseudouridine phosphoramidite in a question-and-answer format.
Issue 1: Low Coupling Efficiency
Q1: My trityl monitor is showing a significant drop in signal after the this compound coupling step. What are the likely causes and how can I improve the coupling efficiency?
A1: Low coupling efficiency with this compound phosphoramidite is a common issue primarily attributed to its bulky nature and sensitivity to moisture. Here are the potential causes and troubleshooting steps:
-
Suboptimal Activator: Standard activators like 1H-Tetrazole may not be potent enough for sterically hindered phosphoramidites.
-
Insufficient Coupling Time: The benzoyl protecting group adds steric bulk, which can slow down the coupling reaction.
-
Solution: Increase the coupling time. For many modified phosphoramidites, a longer coupling time is necessary to achieve high efficiency. A coupling time of 15 minutes is recommended when using BTT as the activator.[3]
-
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture, which leads to their degradation and reduced coupling efficiency. Water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.[4][5][6]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened, high-quality anhydrous acetonitrile (B52724). Dry the argon or helium used on the synthesizer with an in-line filter.[6] Dissolve the phosphoramidite under strictly anhydrous conditions.[6]
-
-
Degraded Phosphoramidite: Improper storage or repeated exposure to ambient conditions can lead to the degradation of the phosphoramidite.
-
Solution: Store the this compound phosphoramidite at -10 to -30°C under a dry, inert atmosphere.[4] Allow the vial to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions for synthesis.
-
Issue 2: Appearance of n-1 Deletion Sequences in Final Product
Q2: I'm observing a high percentage of n-1 sequences in my final product analysis by HPLC or mass spectrometry. What is causing this?
A2: The presence of n-1 deletion sequences is a direct consequence of incomplete coupling at a particular step, followed by an efficient capping of the unreacted 5'-hydroxyl groups.
-
Primary Cause: The root cause is the low coupling efficiency of the this compound phosphoramidite as detailed in Issue 1.
-
Solution: Address the factors causing low coupling efficiency:
-
Optimize Activator and Coupling Time: Use a more potent activator like BTT or DCI and increase the coupling time to 15 minutes.[1][3]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and the synthesizer fluidics.[6]
-
Verify Phosphoramidite Quality: Use fresh, properly stored phosphoramidite.
-
Issue 3: Difficulty in Deprotecting the N1-Benzoyl Group
Q3: I am having trouble completely removing the N1-Benzoyl protecting group from the pseudouridine residue. What deprotection conditions are recommended?
A3: The N1-Benzoyl group on pseudouridine can be more resistant to standard deprotection conditions compared to other base-protecting groups.
-
Standard Deprotection: While standard conditions using aqueous ammonia (B1221849) at elevated temperatures can work, they may not be sufficient for complete removal or could lead to degradation of sensitive oligonucleotides.
-
Recommended Conditions: For complete and clean deprotection, consider the following:
-
Aqueous Methylamine (B109427) (AMA): A solution of aqueous methylamine is often more effective and faster at removing benzoyl groups than aqueous ammonia.[7]
-
Mild Deprotection: For sensitive oligonucleotides, milder deprotection strategies can be employed. This may involve using potassium carbonate in methanol, although this is a slower process.[8]
-
Two-Step Deprotection: Some protocols for modified RNAs suggest a two-step deprotection, which can be adapted. This might involve an initial treatment to remove the cyanoethyl groups, followed by the base deprotection step.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound phosphoramidite used in oligonucleotide synthesis?
A: this compound is a modified nucleoside that, when incorporated into RNA, can enhance its stability and reduce immunogenicity. This is particularly important for therapeutic applications of synthetic RNA, such as in mRNA vaccines and RNAi therapies.
Q: What is the expected coupling efficiency for this compound phosphoramidite under optimal conditions?
A: With an optimized protocol using a potent activator like BTT and a 15-minute coupling time, a coupling efficiency of approximately 96% can be achieved.[3] With other activators like DCI, efficiencies of over 99% have been reported for other modified phosphoramidites, and similar high efficiencies should be achievable for this compound with proper optimization.[1]
Q: How can I monitor the coupling efficiency in real-time during synthesis?
A: The most common method is to monitor the release of the dimethoxytrityl (DMT) cation during the deblocking step.[4] The orange color of the DMT cation can be quantified by UV-Vis spectrophotometry. A consistent and strong signal at each cycle indicates high coupling efficiency. A noticeable drop in the signal after the introduction of the this compound phosphoramidite points to a coupling problem.[4]
Q: Can I use the same synthesis cycle for this compound phosphoramidite as for standard A, C, G, and U phosphoramidites?
A: No, it is highly recommended to use a modified cycle for this phosphoramidite. The primary modification should be an extended coupling time (e.g., 15 minutes) and potentially the use of a different, more potent activator solution (e.g., BTT or DCI).
Q: What are the storage recommendations for this compound phosphoramidite?
A: It should be stored in a freezer at -10 to -30°C under a dry, inert atmosphere (e.g., argon). It is crucial to prevent moisture exposure. Once dissolved in anhydrous acetonitrile, the solution should be used within a few days for optimal performance.
Data Presentation
Table 1: Comparison of Activators for Modified RNA Phosphoramidites
| Activator | Recommended Concentration | Typical Coupling Time | Reported Coupling Efficiency | Key Advantages |
| 1H-Tetrazole | 0.45 M | 5-10 min | Often < 90% for bulky amidites | Standard, widely available |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.6 M | 10-15 min | > 95% | More acidic and soluble than Tetrazole |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 15 min | ~96% for modified RNA amidites[3] | Effective for sterically hindered amidites |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 2-5 min | > 99% for some modified amidites[1] | Highly active, allows for shorter coupling times |
Experimental Protocols
Protocol 1: Automated Synthesis of Oligonucleotides Containing this compound
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
1. Reagent Preparation:
- This compound phosphoramidite: Dissolve to a standard concentration (e.g., 0.1 M) in high-quality anhydrous acetonitrile under an inert atmosphere.
- Activator: Prepare a 0.25 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile. Alternatively, a 0.25 M to 1.0 M solution of 4,5-Dicyanoimidazole (DCI) can be used.
- Standard Reagents: Ensure all other synthesis reagents (capping, oxidation, deblocking solutions, and solvents) are fresh and anhydrous.
2. Synthesizer Setup:
- Place the dissolved this compound phosphoramidite on a designated port on the synthesizer.
- Ensure the activator line is primed with the BTT or DCI solution.
3. Synthesis Cycle Modification:
- For the coupling step of this compound, modify the standard synthesis cycle to extend the coupling time to 15 minutes if using BTT. If using DCI, a shorter time of 5-10 minutes may be sufficient, but should be optimized.
- Maintain standard protocols for all other phosphoramidites in the sequence unless other modified residues are present.
4. Post-Synthesis Cleavage and Deprotection:
- Cleave the oligonucleotide from the solid support using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide).
- For deprotection, treat the oligonucleotide with aqueous methylamine (AMA) at 65°C for 15-30 minutes or with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours. The optimal time and temperature may need to be determined empirically. For highly sensitive sequences, milder conditions should be tested.
5. Purification and Analysis:
- Purify the crude oligonucleotide using standard methods such as HPLC or PAGE.
- Analyze the final product by mass spectrometry to confirm the correct mass and by analytical HPLC or CE to assess purity.
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis with this compound.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
Technical Support Center: Optimizing N1-Benzoyl Pseudouridine Deprotection for RNA Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of N1-Benzoyl (Bz) pseudouridine (B1679824) in synthetic RNA. Our goal is to help you optimize your deprotection protocols to ensure high RNA integrity and yield.
Troubleshooting Guides
This section addresses common problems encountered during N1-Benzoyl pseudouridine deprotection, offering potential causes and solutions in a question-and-answer format.
Q1: After deprotection and analysis by HPLC, I see a peak that corresponds to incomplete deprotection. What could be the cause?
A1: Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Deprotection Time or Temperature: The reaction may not have proceeded to completion. Deprotection times and temperatures are critical and vary depending on the reagent used. For instance, Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) treatment is typically rapid, requiring about 10 minutes at 65°C, while ethanolic ammonia (B1221849) may require longer incubation times at lower temperatures.[1][2]
-
Reagent Degradation: Deprotection reagents like ammonium hydroxide can lose potency over time. It is crucial to use fresh reagents for optimal performance.[3][4]
-
Inefficient Mixing: Poor mixing of the solid support with the deprotection solution can lead to localized areas of incomplete reaction. Ensure the entire solid support is fully submerged and agitated in the deprotection solution.[5]
Solution:
-
Optimize Reaction Conditions: If incomplete deprotection is suspected, you can extend the incubation time or slightly increase the temperature, while carefully monitoring for any signs of RNA degradation.
-
Use Fresh Reagents: Always use freshly prepared deprotection solutions. For example, it is recommended to make up only about a week's supply of AMA at a time to avoid loss of methylamine.[6]
-
Ensure Thorough Mixing: Vigorously mix the solid support with the deprotection solution to ensure complete and uniform reaction.
Q2: My RNA integrity, as measured by the RNA Integrity Number (RIN), is low after the deprotection process. What are the likely causes and how can I prevent this?
A2: Low RNA integrity is a critical issue as it can significantly impact downstream applications. Several factors during deprotection can lead to RNA degradation:
-
Harsh Deprotection Conditions: Prolonged exposure to high temperatures or highly basic conditions can lead to phosphodiester bond cleavage and degradation of the RNA backbone.[7] While AMA is a fast deprotecting agent, it is also aggressive, and conditions should be carefully controlled.[1][8]
-
RNase Contamination: Contamination with RNases at any stage of the process will rapidly degrade RNA. It is imperative to maintain a sterile, RNase-free environment.[9][10][11]
-
Mechanical Shearing: Vigorous vortexing or other mechanical stresses can shear long RNA molecules.
-
Repeated Freeze-Thaw Cycles: Subjecting the purified RNA to multiple freeze-thaw cycles can lead to degradation.[9]
Solution:
-
Use Milder Deprotection Conditions: Consider using a milder deprotection method, such as ethanolic ammonia at room temperature, although this will require a longer incubation time.[2] For sensitive oligonucleotides, "UltraMild" conditions using potassium carbonate in methanol (B129727) can be employed.[3][12]
-
Maintain an RNase-Free Workflow: Use certified RNase-free tips, tubes, and reagents. Wear gloves and change them frequently. Work in a designated clean area.[9][10]
-
Gentle Handling: Avoid vigorous vortexing of RNA solutions. Mix by gentle pipetting or flicking the tube.
-
Aliquot and Store Properly: Aliquot purified RNA into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[9]
Q3: I observe a significant loss of my RNA sample during the purification step after deprotection. What could be the reasons?
A3: Low recovery of RNA post-deprotection and purification can be attributed to several factors:
-
Incomplete Elution: The RNA may not be completely eluting from the purification cartridge or column.
-
Precipitation Issues: If performing an ethanol (B145695) precipitation, the pellet may be loose and easily dislodged, or it may not have precipitated completely.
-
Adsorption to Surfaces: RNA can adsorb to non-siliconized plasticware or glassware.
Solution:
-
Optimize Elution: Ensure the elution buffer is correctly prepared and applied to the center of the purification column. For low yields, a second elution step may be beneficial.
-
Improve Precipitation Technique: Ensure the precipitation mix is thoroughly chilled and centrifuged for an adequate duration and speed. After centrifugation, carefully decant the supernatant without disturbing the pellet.
-
Use Low-Binding Tubes: Utilize certified low-retention or siliconized tubes for all steps involving purified RNA to minimize loss due to surface adsorption.
Frequently Asked Questions (FAQs)
Q: What is the role of this compound in synthetic RNA?
A: this compound is a protected form of pseudouridine used in solid-phase RNA synthesis. The benzoyl (Bz) group protects the N1 position of the pseudouridine base from undergoing unwanted side reactions during the oligonucleotide synthesis process. This protecting group must be removed after synthesis to yield the final, functional RNA molecule.
Q: What are the most common methods for deprotecting this compound?
A: The most common methods for deprotecting N-acyl protected nucleobases, including this compound, in synthetic RNA are:
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. This is a fast and efficient method, typically requiring 10 minutes at 65°C.[1][3]
-
Aqueous Methylamine: This reagent is known to be the fastest for cleaving N-acyl protecting groups.[13][14]
-
Ethanolic Ammonia: A mixture of ammonium hydroxide and ethanol (typically 3:1 v/v). This is a milder method that is often used for sensitive oligonucleotides, requiring longer incubation times at room temperature or slightly elevated temperatures.[2][7]
Q: How do I choose the right deprotection method for my experiment?
A: The choice of deprotection method depends on several factors:
-
The presence of other sensitive modifications: If your RNA contains other base-labile groups or sensitive dyes, a milder deprotection method like ethanolic ammonia or "UltraMild" conditions with potassium carbonate in methanol may be necessary.[3][12]
-
Desired speed of deprotection: If speed is a priority, AMA is the preferred method due to its rapid reaction time.[1]
-
Length and sequence of the RNA: For longer RNA oligonucleotides, milder deprotection conditions may be preferable to minimize the risk of degradation.[2]
Q: What is an acceptable RNA Integrity Number (RIN) for downstream applications?
A: An acceptable RIN value depends on the specific downstream application. Generally, a RIN value of 7.0 or higher is considered good quality for most applications. For highly sensitive applications like sequencing, a RIN value of 8.0 or higher is often recommended. Lower RIN values may still be acceptable for less sensitive techniques like RT-qPCR, but it is important to be aware that RNA degradation can affect the accuracy of quantification.
Q: Can I use the same deprotection conditions for N1-Benzoyl-protected Cytidine (B196190) and N1-Benzoyl-protected Pseudouridine?
A: While the deprotection chemistry is similar, it's important to note that the use of AMA with benzoyl-protected cytidine (Bz-dC) can lead to a side reaction resulting in the formation of N4-methyl-dC.[1] To avoid this, it is recommended to use acetyl-protected cytidine (Ac-dC) when using AMA for deprotection.[3] While this specific side reaction is documented for cytidine, it is good practice to be aware of potential side reactions with any modified nucleotide and to verify the purity of the final product.
Data Presentation
| Deprotection Method | Reagents | Typical Temperature | Typical Time | Reported Outcomes |
| Aqueous Methylamine | 40% Aqueous Methylamine | 65°C | ~10-15 minutes | Fastest deprotection of N-acyl groups.[13][14] |
| AMA | 1:1 (v/v) Ammonium Hydroxide / 40% Aqueous Methylamine | 65°C | 10 minutes | Rapid and efficient deprotection. Can lead to significantly higher yields of full-length product compared to ammonium hydroxide/ethanol.[1] Purity after purification can be between 90-95%.[2] |
| Ethanolic Ammonia | 3:1 (v/v) Ammonium Hydroxide / Ethanol | Room Temperature or 55°C | 4-17 hours | Milder conditions, suitable for sensitive oligonucleotides. May result in less degradation but requires significantly longer reaction times.[2][7] |
Note: The actual yield, purity, and RIN values will depend on various factors including the length and sequence of the RNA, the synthesis quality, and the purification method used.
Experimental Protocols
Below are detailed methodologies for the key deprotection experiments cited. Always work in an RNase-free environment and use RNase-free reagents and labware.
Protocol 1: Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is adapted for the rapid deprotection of synthetic RNA containing this compound.
Materials:
-
CPG solid support with synthesized RNA
-
Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine solution
-
RNase-free microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
Prepare AMA Solution: In a fume hood, prepare a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh before use.[1][3]
-
Cleavage and Deprotection:
-
Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap RNase-free microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube, ensuring the solid support is completely submerged.[5]
-
Tightly seal the tube and vortex briefly to mix.
-
Incubate the tube at 65°C for 10 minutes in a heating block or water bath.[1][5]
-
-
Sample Recovery:
-
Cool the tube to room temperature.
-
Centrifuge the tube briefly to pellet the CPG support.
-
Carefully transfer the supernatant containing the deprotected RNA to a new RNase-free tube.
-
Wash the CPG support with 0.5 mL of RNase-free water, vortex briefly, centrifuge, and combine the supernatant with the previously collected solution. Repeat this wash step once more.[5]
-
-
Drying:
-
Dry the combined supernatant in a vacuum concentrator (e.g., SpeedVac) without heat. This step may take several hours.
-
-
Downstream Processing: The dried RNA pellet is now ready for 2'-O-silyl group deprotection (if applicable) and subsequent purification by methods such as HPLC or PAGE.
Protocol 2: Deprotection using Ethanolic Ammonia
This protocol provides a milder deprotection condition suitable for more sensitive RNA molecules.
Materials:
-
CPG solid support with synthesized RNA
-
Ammonium Hydroxide (28-30%)
-
Ethanol (200 proof)
-
RNase-free microcentrifuge tubes
Procedure:
-
Prepare Ethanolic Ammonia Solution: In a fume hood, prepare a 3:1 (v/v) mixture of ammonium hydroxide and ethanol.
-
Cleavage and Deprotection:
-
Transfer the CPG solid support to a 2 mL screw-cap RNase-free microcentrifuge tube.
-
Add 1.5 mL of the ethanolic ammonia solution to the tube.
-
Seal the tube tightly and incubate at room temperature for 17 hours or at 55°C for 4 hours.[2]
-
-
Sample Recovery:
-
Follow the same sample recovery steps as described in Protocol 1 (steps 3.1 - 3.3).
-
-
Drying:
-
Dry the sample in a vacuum concentrator.
-
-
Downstream Processing: Proceed with 2'-O-silyl group deprotection and purification.
Mandatory Visualization
Deprotection and Purification Workflow
The following diagram illustrates the general workflow for the deprotection and purification of synthetic RNA containing this compound.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. wenzhanglab.com [wenzhanglab.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 10. neb.com [neb.com]
- 11. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing side reactions during N1-Benzoyl pseudouridine incorporation
Welcome to the technical support center for N1-Benzoyl pseudouridine (B1679824) (N1-Bz-Ψ) incorporation in oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during the synthesis of modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N1-Benzoyl protecting group on pseudouridine?
A1: The benzoyl (Bz) group protects the N1 position of the pseudouridine base during phosphoramidite-based oligonucleotide synthesis. This prevents unwanted side reactions involving the N1 proton during the coupling and oxidation steps of the synthesis cycle.[1][2] The protection is crucial to ensure the correct formation of the phosphodiester linkage and to maintain the integrity of the pseudouridine base.[1]
Q2: What are the most common side reactions to be aware of when using N1-Benzoyl pseudouridine phosphoramidite (B1245037)?
A2: While literature specific to this compound is limited, potential side reactions can be extrapolated from the behavior of benzoyl groups on other nucleobases and general oligonucleotide synthesis challenges. These include:
-
Incomplete Deprotection: The N1-Benzoyl group may not be completely removed during the final deprotection step, leading to a modified and potentially biologically inactive oligonucleotide.
-
Base Modification during Deprotection: Harsh deprotection conditions, such as prolonged exposure to strong bases, can potentially lead to modification of the pseudouridine base itself, although this is less common than with purines.
-
N-Acyl Migration: While less likely for the N1 position, acyl migration to the 2'-hydroxyl group is a known issue in RNA synthesis if the 2'-O-protecting group is prematurely removed.
-
Transamination: With exocyclic amine-protecting benzoyl groups (e.g., on cytidine), transamination can occur when using amine-based deprotection reagents like ethylenediamine.[3] While the N1 of pseudouridine is not an exocyclic amine, the reactivity of the urea-like structure warrants careful consideration of the deprotection reagent.
Q3: What are the recommended deprotection conditions for oligonucleotides containing this compound?
A3: Standard deprotection conditions using aqueous ammonium (B1175870) hydroxide (B78521) are typically used for removing benzoyl protecting groups.[4] However, the specific conditions (temperature and duration) may need optimization depending on the other protecting groups present in the oligonucleotide. For sensitive modifications, milder deprotection strategies, such as the use of AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), might be considered, but their compatibility with the N1-Benzoyl group on pseudouridine should be verified.[4] It is crucial to ensure complete removal of the benzoyl group, which can be monitored by HPLC and mass spectrometry.
Q4: How can I improve the coupling efficiency of this compound phosphoramidite?
A4: Low coupling efficiency can lead to a higher proportion of n-1 shortmer impurities. To improve coupling efficiency:
-
Use a fresh, high-quality phosphoramidite solution. Phosphoramidites are sensitive to moisture and oxidation.
-
Optimize the coupling time. A longer coupling time may be necessary for modified or sterically hindered phosphoramidites.
-
Consider a stronger activator. While standard activators like tetrazole are commonly used, more potent activators may be required for challenging couplings.
-
Perform a double coupling step. Repeating the coupling step before the oxidation step can significantly increase the incorporation of the desired nucleotide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length oligonucleotide | 1. Inefficient coupling of N1-Bz-Ψ phosphoramidite. 2. Degradation of the oligonucleotide during synthesis or deprotection. | 1. Optimize coupling: Increase coupling time, use a more potent activator, or perform a double coupling for the N1-Bz-Ψ residue.2. Review deprotection conditions: Ensure the deprotection conditions are not too harsh. Consider milder deprotection reagents if other sensitive modifications are present. |
| Presence of a major impurity peak close to the main product in HPLC | 1. Incomplete deprotection of the N1-Benzoyl group. 2. Formation of a stable side product during synthesis or deprotection. | 1. Extend deprotection time or increase temperature. Analyze the impurity by mass spectrometry to confirm the presence of the benzoyl group.2. Analyze the impurity by mass spectrometry. This will help identify the nature of the side product and guide further troubleshooting. |
| Multiple peaks in mass spectrometry analysis of the purified oligonucleotide | 1. Incomplete capping of failed sequences. 2. Side reactions occurring at the this compound residue. 3. Incomplete removal of other protecting groups (e.g., 2'-O-silyl groups). | 1. Ensure fresh capping reagents are used and that the capping step is efficient. 2. Investigate the deprotection conditions. Milder conditions may be required.3. Optimize the desilylation step (e.g., using fresh TBAF with low water content). [3] |
| Biological inactivity of the synthesized RNA | 1. The N1-Benzoyl group is not fully removed, blocking a critical interaction site. 2. An undetected side reaction has modified the pseudouridine base. | 1. Confirm complete deprotection by mass spectrometry. Re-treat the oligonucleotide with the deprotection reagent if necessary.2. Thoroughly characterize the final product using HPLC and mass spectrometry. If a persistent impurity is observed, consider alternative protecting group strategies. |
Experimental Protocols
Standard Phosphoramidite Coupling Cycle for this compound
This protocol assumes a standard solid-phase oligonucleotide synthesis cycle.
-
Deblocking: Removal of the 5'-O-dimethoxytrityl (DMT) group from the growing oligonucleotide chain using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activation of the N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and delivery to the solid support for coupling with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of n-1 deletion mutants.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
This cycle is repeated for each subsequent nucleotide addition.
Final Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide at a specified temperature (e.g., 55 °C) for a defined period (e.g., 8-16 hours). This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the N1-Benzoyl group from pseudouridine, and the cyanoethyl groups from the phosphate backbone.
-
2'-O-Protecting Group Removal: After removal of the ammonia (B1221849) and drying, the oligonucleotide is treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF), to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) groups.
-
Purification: The fully deprotected oligonucleotide is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
References
Technical Support Center: N1-Benzoyl Pseudouridine Phosphoramidite Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of N1-Benzoyl pseudouridine (B1679824) phosphoramidite (B1245037) synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N1-Benzoyl pseudouridine phosphoramidite, helping you diagnose and resolve problems to improve your experimental outcomes.
Q1: Why is my coupling efficiency low?
Low coupling efficiency is a frequent issue that can drastically reduce the final yield of the desired oligonucleotide. Several factors can contribute to this problem.
-
Moisture Contamination: Phosphoramidites are highly sensitive to moisture. Water can hydrolyze the activated phosphoramidite, rendering it inactive. All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution, must be anhydrous.[1]
-
Degraded Phosphoramidite: Improper storage or prolonged exposure to air can lead to the degradation of the phosphoramidite through oxidation.
-
Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate or degraded activator will not efficiently catalyze the coupling reaction.[1] For sterically hindered phosphoramidites like this compound, a more potent activator may be required.
-
Inadequate Coupling Time: Sterically hindered phosphoramidites may require longer coupling times to achieve high efficiency. A standard 12-minute coupling time is recommended as a starting point for Pseudouridine-CE-Phosphoramidite.[2]
Q2: I'm observing a significant amount of n-1 shortmers in my final product. What is the cause?
The presence of n-1 and other truncated sequences is a direct consequence of incomplete coupling at each cycle.
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently capped after the coupling step, they will be available to react in the subsequent cycle, leading to the formation of deletion mutants (n-1 sequences).
-
Poor Coupling Efficiency: As discussed in Q1, any factor that reduces coupling efficiency will naturally lead to a higher population of uncapped sequences that can result in shortmers.
Q3: My final product shows unexpected peaks during HPLC analysis. What could they be?
Unexpected peaks can arise from a variety of side reactions and impurities.
-
Phosphoramidite Isomers: The phosphoramidite itself can contain impurities, such as structural isomers (e.g., 3'-DMT-5'-amidite or 3'-TBDMS-2'-amidite), which will result in the synthesis of incorrect oligonucleotide structures.[3]
-
Side Reactions During Deprotection: The benzoyl protecting group on the N1 position of pseudouridine requires specific deprotection conditions. Incomplete or harsh deprotection can lead to modifications of the nucleobase.
-
Formation of P(V) Species: Premature oxidation of the phosphoramidite to its corresponding H-phosphonate can occur in the presence of moisture, reducing the concentration of the active monomer.
Frequently Asked Questions (FAQs)
Q1: Which activator should I use for this compound phosphoramidite synthesis?
The choice of activator significantly impacts coupling efficiency, especially for modified RNA phosphoramidites. While 1H-Tetrazole is a standard activator, more potent activators are often recommended for sterically hindered monomers.
-
5-Ethylthio-1H-tetrazole (ETT) & Benzylthiotetrazole (BTT): These are more acidic than 1H-Tetrazole and can improve the reaction rate, making them suitable for RNA synthesis.[4]
-
4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator for oligonucleotide synthesis.
-
5-Benzylthio-1H-tetrazole in acetonitrile: This activator has been shown to provide superior coupling efficiency for modified RNA phosphoramidites compared to 1H-tetrazole. One study demonstrated a coupling efficiency of 96% with a 15-minute coupling time using 0.25M 5-Benzylthio-1H-tetrazole, compared to just over 90% with 1H-tetrazole under the same conditions.[5]
Q2: What is the optimal coupling time?
A longer coupling time is generally recommended for modified phosphoramidites to ensure the reaction goes to completion. For Pseudouridine-CE-Phosphoramidite, a 12-minute coupling time is a good starting point.[2] However, this may need to be optimized depending on the specific synthesizer, activator, and other reaction conditions.
Q3: How can I minimize moisture in my reaction?
Maintaining anhydrous conditions is paramount for successful phosphoramidite synthesis.
-
Use Anhydrous Solvents: Ensure that your acetonitrile (ACN) is of high purity and has a very low water content.
-
Dry Reagents: Use freshly opened and properly stored phosphoramidites and activators.
-
In-line Drying: Employ in-line drying filters for the argon or helium gas lines on your synthesizer.[6]
Q4: What are the recommended protecting groups for this compound phosphoramidite synthesis?
The standard protecting group strategy for this modified nucleoside includes:
-
5'-hydroxyl: Dimethoxytrityl (DMT) group.
-
2'-hydroxyl: Tert-butyldimethylsilyl (TBDMS) group.
-
N1-imino: Benzoyl (Bz) group.
-
Phosphorus: β-cyanoethyl (CE) group.
Data Presentation
Table 1: Comparison of Activators for Modified RNA Phosphoramidite Synthesis
| Activator | Concentration | Coupling Time | Coupling Efficiency (%) | Notes |
| 1H-Tetrazole | Standard | 15 min | >90 | Standard activator, but may be less effective for sterically hindered monomers.[5] |
| 5-Benzylthio-1H-tetrazole | 0.25 M | 15 min | 96 | Demonstrated higher efficiency for a modified RNA phosphoramidite compared to 1H-Tetrazole.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | Standard | Not specified | High | More acidic than 1H-Tetrazole, leading to faster reaction rates.[4] |
| Benzylthiotetrazole (BTT) | Standard | Not specified | High | Similar to ETT, a more potent activator.[4] |
Note: The data presented is based on studies with modified RNA phosphoramidites and serves as a strong starting point for the optimization of this compound phosphoramidite synthesis.
Experimental Protocols
Protocol 1: Synthesis of N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite
This protocol outlines the key steps for the manual synthesis of the target phosphoramidite. Automated synthesis protocols will follow similar chemical principles.
-
Preparation of Protected Pseudouridine:
-
Start with commercially available pseudouridine.
-
Protect the 5'-hydroxyl group with Dimethoxytrityl chloride (DMT-Cl) in pyridine.
-
Protect the 2'-hydroxyl group with tert-Butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in DMF.
-
Protect the N1-imino group with benzoyl chloride in pyridine. Purify the fully protected nucleoside by silica (B1680970) gel chromatography.
-
-
Phosphitylation:
-
Dissolve the fully protected N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and cool the mixture to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of triethylamine.
-
Protocol 2: HPLC Purification of this compound Phosphoramidite
High-performance liquid chromatography (HPLC) is a standard method for the purification of phosphoramidites.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 30-40 minutes. The exact gradient should be optimized to achieve the best separation.
-
Detection: UV detection at 260 nm.
-
Note: Due to the presence of a chiral center at the phosphorus atom, phosphoramidites may appear as two closely eluting peaks (diastereomers) in the chromatogram.[5]
Visualizations
Caption: Workflow for this compound phosphoramidite synthesis and purification.
Caption: Troubleshooting logic for low yield in phosphoramidite synthesis.
References
Technical Support Center: Large-Scale Synthesis of N1-Benzoyl Pseudouridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N1-Benzoyl pseudouridine (B1679824).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of N1-Benzoyl pseudouridine at an industrial scale.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Yield of this compound | 1. Predominant formation of N3-isomer: The N3 position of the pseudouridine ring is more nucleophilic and sterically less hindered than the N1 position, leading to preferential benzoylation at N3.[1] | a. N3 Protection Strategy: Prior to benzoylation of the N1 position, selectively protect the N3 position. This can be achieved through various protecting groups that can be orthogonally removed. b. Steric Hindrance Approach: Modify the reaction conditions to favor N1 substitution by using bulky silyl (B83357) groups to sterically shield the N3 position.[1] |
| 2. Degradation during deprotection: The conditions required for removing benzoyl or other protecting groups from the ribose hydroxyls can be harsh (e.g., strong bases), leading to the degradation of the pseudouridine core.[1][] | a. Milder Deprotection Reagents: Investigate the use of milder deprotection conditions. For instance, for O-benzoyl groups, carefully controlled addition of sodium methoxide (B1231860) in methanol (B129727) at low temperatures can be effective.[3] b. Alternative Protecting Groups: Consider using protecting groups that can be removed under milder conditions, such as silyl ethers for the hydroxyl groups. | |
| Presence of N3-Benzoyl Isomer in Final Product | Incomplete N1-selectivity during benzoylation: The inherent reactivity of the N3 position leads to the formation of the isomeric byproduct. | a. Chromatographic Purification: Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase to separate the N1 and N3 isomers.[4] b. Recrystallization: Investigate fractional crystallization techniques by screening different solvent systems to selectively crystallize the desired N1-isomer. |
| Formation of Di-Benzoylated Byproduct | Excess benzoylating agent or prolonged reaction time: Over-acylation can occur, leading to the formation of N1,N3-dibenzoyl pseudouridine. | a. Stoichiometric Control: Carefully control the stoichiometry of the benzoylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. b. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired product is maximized and before significant byproduct formation. |
| Incomplete Deprotection of Hydroxyl Groups | Inefficient deprotection conditions: The chosen deprotection method may not be robust enough for complete removal of all protecting groups, especially at a large scale. | a. Optimization of Deprotection: Systematically optimize the deprotection conditions, including reagent concentration, temperature, and reaction time. For benzoyl groups, treatment with ammonia (B1221849) in methanol is a common method, but may require extended reaction times.[] b. Two-Step Deprotection: If different types of protecting groups are used, a sequential deprotection strategy might be necessary. |
| Challenges in Large-Scale Purification | High viscosity of reaction mixture or product precipitation: At large scale, handling viscous solutions or slurries can be difficult, leading to inefficient purification. | a. Tangential Flow Filtration (TFF): For purification of the final product or intermediates, consider using TFF. This technique is scalable and can be effective for separating small molecules and byproducts without the use of harsh solvents. b. Solvent Screening for Extraction: Perform a thorough screening of solvent systems for liquid-liquid extraction to efficiently remove impurities and byproducts. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in the regioselective N1-benzoylation of pseudouridine?
The main challenge is the higher nucleophilicity of the N3 position compared to the N1 position on the pseudouridine ring. This inherent chemical property leads to the preferential formation of the undesired N3-benzoyl isomer.[1] To achieve N1-selectivity, a common strategy is to first protect the N3 position or to use sterically hindering groups to block access to the N3 position.[1]
2. What are the common byproducts in this compound synthesis?
The most common byproducts are the N3-Benzoyl pseudouridine isomer and N1,N3-dibenzoyl pseudouridine. The formation of these byproducts is a direct consequence of the competing reactivity of the N1 and N3 positions.
3. What are the recommended conditions for the deprotection of benzoyl groups from the ribose hydroxyls?
Commonly used conditions for the deprotection of benzoyl groups on nucleosides involve treatment with a base. A widely used method is the use of sodium methoxide in methanol.[3] Another common method is treatment with ammonia in methanol, which may require longer reaction times and elevated temperatures.[] It is crucial to carefully control the reaction conditions to avoid degradation of the acid- and base-sensitive pseudouridine core.
4. How can the N1- and N3-benzoyl isomers be effectively separated at a large scale?
While challenging, separation can be achieved through a combination of techniques. Preparative HPLC with a suitable chiral stationary phase is a powerful method for achieving high purity, although it can be costly at a large scale.[4] Fractional crystallization should also be explored by screening a variety of solvent systems, as this can be a more cost-effective method for large-scale purification if a suitable system is identified.
5. Are there any alternatives to benzoyl protecting groups for the ribose hydroxyls?
Yes, other protecting groups can be used. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are a common alternative for protecting hydroxyl groups in nucleoside chemistry. They offer the advantage of being removable under milder, non-basic conditions (e.g., with fluoride (B91410) ions), which can help to preserve the integrity of the pseudouridine molecule.
Experimental Protocols
As a specific, validated large-scale protocol for this compound is not publicly available, the following represents a generalized, representative methodology based on established principles of nucleoside chemistry. This protocol should be optimized and validated at a small scale before being implemented at a large scale.
Representative Synthesis Workflow for this compound
Caption: Generalized workflow for this compound synthesis.
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: HPLC Purification of N1-Benzoyl Pseudouridine
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the reversed-phase HPLC purification of N1-Benzoyl pseudouridine (B1679824).
Experimental Protocol: Purification of N1-Benzoyl Pseudouridine
This protocol describes a standard reversed-phase HPLC method for the purification of this compound. The benzoyl group increases the hydrophobicity of the molecule compared to standard pseudouridine, requiring a higher concentration of organic solvent for elution.
1. Sample Preparation:
-
Carefully dissolve the crude this compound sample in a minimal amount of a solvent mixture, such as 50:50 Acetonitrile (B52724):Water.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
2. HPLC System Setup and Execution:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30°C to ensure reproducible retention times.
-
Inject the filtered sample onto the column.
-
Begin the gradient elution program as detailed in the parameters table below.
-
Monitor the separation at a wavelength of 260 nm.
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity.
-
Combine the pure fractions and remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain the purified product.
Workflow for HPLC Purification
Caption: Experimental workflow for this compound purification.
HPLC Method Parameters
The following table summarizes the recommended parameters for the HPLC purification. These may require optimization depending on the specific HPLC system, column batch, and sample purity.
| Parameter | Recommended Value |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 - 50 µL (dependent on sample concentration) |
Frequently Asked Questions (FAQs)
Q1: Why is a C18 column recommended for this purification? A C18 column is a type of reversed-phase column with a non-polar stationary phase.[1][2] It is ideal for separating compounds based on their hydrophobicity. Since this compound is significantly more hydrophobic than its precursors (pseudouridine, benzoyl chloride) and potential side-products, a C18 column provides excellent separation capability.
Q2: What is the purpose of Trifluoroacetic Acid (TFA) in the mobile phase? TFA acts as an ion-pairing agent and helps to acidify the mobile phase. This ensures that the analyte and any free silanol (B1196071) groups on the silica-based stationary phase are in a consistent protonation state, which results in sharper, more symmetrical peaks and improved reproducibility.
Q3: Can I use methanol (B129727) instead of acetonitrile as the organic solvent? Yes, methanol can be used as an alternative to acetonitrile.[3] However, acetonitrile generally has a lower viscosity and provides better peak resolution for many compounds. If using methanol, you may need to adjust the gradient profile, as it is a weaker solvent than acetonitrile in reversed-phase chromatography.[3]
Q4: How do I determine which fractions to collect? You should collect the fractions corresponding to the largest, well-resolved peak in your chromatogram. It is advisable to run an analytical-scale injection first to determine the approximate retention time of your target compound before performing a preparative-scale purification. Analyzing small aliquots of the collected fractions by a secondary method (like analytical HPLC or LC-MS) can confirm purity before pooling them.
Q5: My purified product contains TFA. How can I remove it? TFA can be challenging to remove completely by simple evaporation. After the primary solvent evaporation, the residue can be co-evaporated with a solvent like ethanol (B145695) or isopropanol (B130326) multiple times, or the sample can be lyophilized from a water/acetonitrile mixture. For complete removal, a subsequent purification step like solid-phase extraction (SPE) or passing the sample through a suitable ion-exchange resin may be necessary.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound.
Troubleshooting Common HPLC Issues
Caption: Troubleshooting logic for common HPLC purification issues.
Q: My peak is broad and shows significant tailing. What can I do?
-
Possible Cause: Column overload. The amount of sample injected is too high for the column's capacity, leading to poor peak shape.
-
Solution: Reduce the concentration of your sample or inject a smaller volume.
-
-
Possible Cause: Secondary chemical interactions between the analyte and the stationary phase.
-
Solution: Ensure that the concentration of TFA in your mobile phase is correct (0.1%). The acid helps to suppress interactions with residual silanol groups on the column packing, leading to more symmetrical peaks.
-
-
Possible Cause: The column is degrading or contaminated.
-
Solution: Try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
-
Q: I've injected my sample, but I don't see a peak where I expect it.
-
Possible Cause: An issue with the injection process or a leak in the system.
-
Solution: Check the autosampler for error messages. Manually inspect fittings for any signs of leaks. Watch the system pressure during injection; a significant drop could indicate a leak.
-
-
Possible Cause: The compound has precipitated out of solution. This compound is hydrophobic and may not be soluble in highly aqueous mobile phases.
-
Solution: Ensure your sample is fully dissolved before injection. If you are injecting a large volume, the sample solvent should be as similar to the initial mobile phase as possible to prevent precipitation on the column.
-
-
Possible Cause: The detector settings are incorrect.
-
Solution: Confirm that the UV detector is set to the correct wavelength (260 nm) and that the lamp is on and has sufficient energy.
-
Q: The retention time of my peak is changing from one run to the next.
-
Possible Cause: The mobile phase composition is inconsistent. This can be due to improper mixing, evaporation of the organic component, or degradation of the buffer.
-
Solution: Prepare fresh mobile phase daily. Keep the solvent reservoirs capped to minimize evaporation and ensure they are properly degassed.
-
-
Possible Cause: The column temperature is fluctuating.
-
Solution: Use a column oven to maintain a constant and consistent temperature. Even small changes in ambient temperature can affect retention times.
-
-
Possible Cause: Insufficient column equilibration time between runs.
-
Solution: Ensure the column is fully re-equilibrated to the initial gradient conditions before each injection. A typical equilibration time is 5-10 column volumes. For the method above, an equilibration of 8-10 minutes is recommended.
-
References
optimizing storage conditions for N1-Benzoyl pseudouridine phosphoramidite
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for N1-Benzoyl pseudouridine (B1679824) phosphoramidite (B1245037) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N1-Benzoyl pseudouridine phosphoramidite?
A1: To ensure the longevity and performance of this compound phosphoramidite, it should be stored under the following conditions:
-
Temperature: Freezer storage at -10 to -30°C is recommended.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.
-
Light: Protect from light.
Q2: What is the expected shelf-life of this compound phosphoramidite?
A2: When stored under the recommended conditions, the solid phosphoramidite is stable for an extended period. However, once dissolved in an anhydrous solvent like acetonitrile (B52724) for use in oligonucleotide synthesis, its stability is significantly reduced. Solutions of pseudouridine phosphoramidite are typically stable for 2-3 days when stored on an automated synthesizer.[1] It is crucial to use freshly prepared solutions for optimal coupling efficiency.
Q3: What are the primary degradation pathways for this phosphoramidite?
A3: The two main degradation pathways for phosphoramidites, including this compound phosphoramidite, are:
-
Hydrolysis: Reaction with water is a major cause of degradation, leading to the formation of the corresponding H-phosphonate.[1][2] This is why maintaining anhydrous conditions is critical.
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, which is inactive in the coupling reaction. This can be minimized by storing and handling the material under an inert atmosphere.
Q4: How does the N1-Benzoyl protecting group affect the stability and use of the phosphoramidite?
A4: The benzoyl group protects the N1 position of the pseudouridine base during oligonucleotide synthesis, preventing unwanted side reactions.[3][4][5][6][7][8] While essential for synthesis, benzoyl groups are typically removed during the final deprotection step with aqueous ammonia (B1221849) or other basic solutions.[5][6] The presence of the benzoyl group can influence the overall stability and solubility of the phosphoramidite.
Q5: How can I assess the quality of my this compound phosphoramidite?
A5: The quality of the phosphoramidite can be assessed using the following analytical techniques:
-
³¹P NMR: This is a powerful technique to determine the purity of the phosphoramidite and to detect the presence of oxidized P(V) impurities.[9][10]
-
HPLC: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the phosphoramidite.[3][4][9]
-
Karl Fischer Titration: This method is used to determine the water content of the phosphoramidite, which is a critical parameter for its stability and performance.[11]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Low coupling efficiency during oligonucleotide synthesis is a common issue that can often be traced back to the quality of the phosphoramidite or the synthesis conditions.
| Potential Cause | Recommended Action |
| Degraded Phosphoramidite | 1. Verify Storage: Ensure the phosphoramidite has been stored at -10 to -30°C under a dry, inert atmosphere. 2. Fresh Solution: Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile. Solutions on the synthesizer should not be used for more than 2-3 days.[1] 3. Perform QC Checks: Analyze the phosphoramidite by ³¹P NMR to check for oxidation and by HPLC for purity. |
| Presence of Moisture | 1. Use Anhydrous Solvents: Ensure that the acetonitrile and all other reagents used for synthesis are of high quality and anhydrous. 2. Check Gas Lines: Ensure that the inert gas lines on the synthesizer are equipped with effective driers. 3. Karl Fischer Titration: If possible, determine the water content of the phosphoramidite solid and the acetonitrile. |
| Suboptimal Activator | 1. Activator Quality: Use a fresh, high-quality activator solution. 2. Activator Concentration: Ensure the correct concentration of the activator is being used as per the synthesizer's protocol. 3. Activator Type: For sterically hindered phosphoramidites, a stronger activator may be required. |
| Instrument Issues | 1. Check for Leaks: Inspect the fluidics of the synthesizer for any leaks. 2. Blocked Lines: Ensure that all reagent lines are clear and not blocked. 3. Reagent Delivery: Verify that the correct volumes of reagents are being delivered to the synthesis column. |
Experimental Protocols
Protocol 1: Quality Control of this compound Phosphoramidite by ³¹P NMR
Objective: To assess the purity of the phosphoramidite and quantify the level of oxidized P(V) impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound phosphoramidite into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) to the NMR tube under an inert atmosphere.
-
Cap the tube and gently swirl to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range for phosphoramidites (around 140-150 ppm) and their oxidation products (around 0-10 ppm).
-
-
Data Analysis:
-
The active phosphoramidite should appear as a sharp singlet or a pair of singlets (due to diastereomers) in the region of 140-150 ppm.
-
Oxidized P(V) impurities will appear as signals in the region of 0-10 ppm.
-
Integrate the peaks corresponding to the active phosphoramidite and the oxidized impurities.
-
Calculate the percentage of the active P(III) species. A purity of >98% is generally considered good.
-
| Parameter | Typical Value |
| Solvent | CDCl₃ or CD₃CN (anhydrous) |
| Frequency | e.g., 162 MHz |
| Active P(III) Signal | ~140-150 ppm |
| Oxidized P(V) Signal | ~0-10 ppm |
| Acceptable Purity | >98% P(III) |
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the this compound phosphoramidite.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound and any impurities.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength where the DMT group absorbs strongly (e.g., 254 nm).
-
-
Data Analysis:
-
The main peak corresponding to the this compound phosphoramidite should be well-resolved.
-
Calculate the area percentage of the main peak to determine the purity.
-
| Parameter | Typical Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M TEAA in H₂O |
| Mobile Phase B | Acetonitrile |
| Detection | UV at 254 nm |
| Acceptable Purity | >98% |
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of water in the this compound phosphoramidite solid.
Methodology:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a coulometric or volumetric titrator as appropriate for the expected water content.
-
-
Sample Preparation and Analysis:
-
In a dry, inert atmosphere (e.g., a glove box), accurately weigh a suitable amount of the phosphoramidite directly into the titration vessel.
-
Start the titration. The instrument will automatically titrate the water present in the sample and display the result.
-
-
Data Analysis:
-
The water content is typically reported as a percentage or in parts per million (ppm).
-
A low water content is crucial for the stability of the phosphoramidite.
-
| Parameter | Recommendation |
| Method | Coulometric or Volumetric Karl Fischer Titration |
| Handling | Perform in a dry, inert atmosphere |
| Acceptable Water Content | As low as possible, ideally <0.02% (200 ppm) |
Visualizations
Caption: Experimental workflow for this compound phosphoramidite.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ymc.eu [ymc.eu]
- 5. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. usp.org [usp.org]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
dealing with incomplete deprotection of N1-Benzoyl pseudouridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1-Benzoyl pseudouridine (B1679824). The information provided is designed to address specific issues that may be encountered during the deprotection of this modified nucleoside.
Troubleshooting Guide
Incomplete deprotection of N1-Benzoyl pseudouridine can lead to impurities in the final product, impacting downstream applications. This guide addresses common problems, their potential causes, and recommended solutions.
Problem 1: Incomplete Removal of the N1-Benzoyl Group
-
Symptom: Presence of a starting material or partially deprotected species in the final product, as detected by analytical methods such as HPLC or Mass Spectrometry.
-
Potential Causes:
-
Insufficient reaction time or temperature.
-
Degraded or low-quality deprotection reagent.
-
Suboptimal choice of deprotection reagent.
-
-
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or temperature according to the chosen deprotection method. Refer to the table below for starting recommendations.
-
Use Fresh Reagent: Always use fresh, high-quality deprotection reagents. For instance, ammonium (B1175870) hydroxide (B78521) solutions can degrade over time.[1]
-
Select an Appropriate Reagent: Consider using a stronger deprotection agent like a mixture of ammonium hydroxide and methylamine (B109427) (AMA), which is known for its high efficiency in removing amide protecting groups.[2][3]
-
Problem 2: Formation of Unexpected Side Products
-
Symptom: Appearance of unknown peaks in HPLC or unexpected masses in mass spectrometry analysis.
-
Potential Causes:
-
Transamination: If using methylamine-based reagents (like AMA), there is a potential for a side reaction where the benzoyl group is replaced by a methylamino group. While this is a known issue for N4-benzoyl cytidine, the possibility should be considered for this compound.[2][3]
-
Degradation of Pseudouridine: Harsh basic conditions might lead to the degradation of the pseudouridine moiety itself, although pseudouridine is generally stable.
-
-
Solutions:
-
Modify Deprotection Conditions: If transamination is suspected, switch to a deprotection method that does not use a primary amine, such as concentrated ammonium hydroxide, though this may require longer reaction times or higher temperatures.
-
Use Milder Conditions: If degradation is observed, employ milder deprotection conditions, such as treatment at a lower temperature for a longer duration.
-
Problem 3: Difficulty in Purifying the Deprotected Pseudouridine
-
Symptom: Co-elution of the product with impurities during chromatographic purification.
-
Potential Causes:
-
Similar polarity of the desired product and impurities.
-
Incomplete removal of benzamide (B126), a byproduct of the deprotection.
-
-
Solutions:
-
Optimize Chromatography: Adjust the gradient and/or the mobile phase of the HPLC method to improve separation.
-
Post-Deprotection Work-up: Ensure a thorough work-up procedure to remove soluble byproducts like benzamide before purification. This may include extraction or precipitation steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the deprotection of this compound?
A1: The optimal conditions can vary, but here are some recommended starting points based on common deprotection reagents used for other benzoylated nucleosides. Optimization will likely be necessary.
| Deprotection Reagent | Temperature | Time | Key Considerations |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | A standard but relatively slow method.[4] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 15-30 minutes | Very fast and efficient, but be mindful of potential transamination side reactions.[1][2][3] |
| Sodium Methoxide in Methanol | Room Temp. | 2-4 hours | A milder alternative, but may require careful monitoring. |
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For HPLC analysis, a reverse-phase C18 column is typically suitable.
Q3: What analytical techniques are best for confirming complete deprotection?
A3: A combination of HPLC and Mass Spectrometry (MS) is ideal. HPLC can be used to assess the purity of the sample, while MS can confirm the molecular weight of the deprotected pseudouridine and identify any remaining protected material or side products.[5]
Q4: Are there any known side reactions to be aware of when deprotecting this compound?
A4: While specific data for this compound is limited, a known side reaction with benzoyl-protected nucleosides and primary amine reagents like methylamine is transamination.[2][3] This would result in the formation of N1-methyl-pseudouridine. It is crucial to analyze the final product by mass spectrometry to check for this potential impurity.
Experimental Protocols
Protocol 1: Deprotection using Concentrated Ammonium Hydroxide
-
Dissolve the this compound in concentrated ammonium hydroxide (28-30%).
-
Heat the solution in a sealed vessel at 55°C for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and evaporate the ammonium hydroxide under reduced pressure.
-
Co-evaporate with water to remove residual ammonia.
-
Proceed with purification.
Protocol 2: Deprotection using Ammonium Hydroxide/Methylamine (AMA)
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Dissolve the this compound in the AMA solution.
-
Heat the solution in a sealed vessel at 65°C for 15-30 minutes.
-
Monitor the reaction closely by TLC or HPLC due to the high reaction speed.
-
Upon completion, cool the mixture and evaporate the solvents under reduced pressure.
-
Analyze the crude product carefully for any signs of transamination before proceeding with purification.
Protocol 3: HPLC Analysis of Deprotection
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
This method should allow for the separation of the non-polar this compound from the more polar deprotected product.
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for incomplete deprotection.
References
minimizing depurination during N1-Benzoyl pseudouridine deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-benzoyl-protected pseudouridine (B1679824) in oligonucleotide synthesis. Our focus is on minimizing side reactions and ensuring the integrity of the pseudouridine moiety during the final deprotection step.
Understanding "Depurination" in the Context of Pseudouridine
A primary concern during standard oligonucleotide deprotection is depurination, the acid-catalyzed cleavage of the N-glycosidic bond of purine (B94841) nucleosides. However, this issue is fundamentally different for pseudouridine.
Key Distinction:
Pseudouridine possesses a C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, in contrast to the typical N-glycosidic bond in uridine (B1682114) and other standard nucleosides.[1] This C-C bond is exceptionally stable under acidic conditions that would readily cleave the N-glycosidic bonds of purines.[1] Therefore, classic acid-induced "depurination" is not a significant risk for pseudouridine.
The primary challenges during the deprotection of oligonucleotides containing N1-benzoyl-pseudouridine are the complete and clean removal of the N1-benzoyl group and avoiding other base-mediated side reactions.
Frequently Asked Questions (FAQs)
Q1: Is depurination a major concern for my N1-benzoyl-pseudouridine-containing oligonucleotide?
A1: No. The C-C glycosidic bond in pseudouridine is highly resistant to acid-catalyzed cleavage.[2][1] Your focus should be on potential side reactions during the basic deprotection step required to remove the N1-benzoyl group and other protecting groups on the oligonucleotide.
Q2: What are the primary side reactions to be aware of during the deprotection of N1-benzoyl-pseudouridine?
A2: The main concerns are:
-
Incomplete removal of the N1-benzoyl group: This can lead to a modified pseudouridine residue in your final product, which may affect its biological activity.
-
Base-catalyzed modifications of the uracil ring: While less common, harsh basic conditions could potentially lead to undesired modifications.
-
Transamination: If using amine-based deprotection reagents like methylamine (B109427) (in AMA), there is a possibility of transamination, although this is more commonly observed with protected cytidine.
Q3: I see an unexpected peak in my HPLC analysis after deprotection. What could it be?
A3: An unexpected peak could be due to several factors:
-
Incompletely deprotected oligonucleotide: The N1-benzoyl group may not have been fully removed. This will result in a more hydrophobic species that elutes later on reverse-phase HPLC.
-
A capped failure sequence: If capping was incomplete during synthesis, you might have shorter oligonucleotides (n-1 mers).
-
Other modifications: Side reactions on other bases in your sequence could have occurred.
Q4: Can I use standard ammonium (B1175870) hydroxide (B78521) deprotection for my N1-benzoyl-pseudouridine oligonucleotide?
A4: Standard deprotection with concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) is often sufficient. However, for sensitive oligonucleotides or if you observe incomplete deprotection, you may need to optimize the time and temperature or consider alternative, milder deprotection strategies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete N1-Benzoyl Deprotection (Observed by LC-MS) | Insufficient deprotection time or temperature. | Increase the deprotection time or temperature within the recommended range for your other nucleobases. For example, if deprotecting at 55°C for 8 hours, try extending to 12-16 hours. |
| Depletion of the deprotection reagent's activity. | Use fresh, high-quality deprotection reagents. For instance, ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness. | |
| Presence of Multiple Peaks on HPLC | Incomplete deprotection of other bases or the phosphate (B84403) backbone. | Ensure your deprotection strategy is compatible with all protecting groups in your oligonucleotide. For example, if you have acetyl-protected cytidine, ensure the conditions are sufficient for its removal. |
| Degradation of other sensitive modifications (e.g., dyes). | If your oligonucleotide contains other sensitive moieties, a milder deprotection protocol may be necessary. Consider using potassium carbonate in methanol (B129727) or a lower temperature deprotection with ammonium hydroxide. | |
| Low Yield of Full-Length Product | Inefficient synthesis. | Review your synthesis cycle parameters, including coupling times and reagent quality. |
| Loss of product during post-deprotection workup. | Optimize your purification and desalting procedures to minimize sample loss. |
Deprotection Protocols and Reagent Comparison
The choice of deprotection strategy depends on the other components of your oligonucleotide. Below is a comparison of common deprotection reagents.
| Deprotection Reagent | Typical Conditions | Advantages | Considerations |
| Ammonium Hydroxide (Conc.) | Room temp to 55°C, 8-17 hours | Standard, effective for most protecting groups. | Can be harsh for some sensitive modifications. |
| AMA (Ammonium Hydroxide/Methylamine) | Room temp to 65°C, 10-15 minutes | Very fast deprotection. | Can cause base modification on dC if not acetyl-protected. Potential for transamination. |
| Potassium Carbonate in Methanol (0.05 M) | Room temperature, 4-17 hours | Ultra-mild, suitable for very sensitive modifications. | Requires UltraMILD protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). |
Experimental Protocol: Standard Deprotection with Ammonium Hydroxide
This protocol is a starting point and may require optimization.
-
Cleavage from Support:
-
Place the synthesis column containing the CPG-bound oligonucleotide in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of fresh, concentrated ammonium hydroxide to the column.
-
Allow the solution to pass through the column into the tube.
-
Seal the tube tightly.
-
Incubate at room temperature for 1-2 hours to ensure complete cleavage from the support.
-
-
Base Deprotection:
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a fresh, screw-cap vial with a secure seal.
-
Heat the vial at 55°C for 8-12 hours.
-
After incubation, cool the vial to room temperature.
-
Dry the sample completely using a vacuum concentrator.
-
-
Post-Deprotection Processing:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or water.
-
Proceed with purification (e.g., HPLC, PAGE) and analysis (e.g., LC-MS).
-
Visualizing Key Concepts
Glycosidic Bond Stability
The following diagram illustrates the difference in the glycosidic bonds of uridine and pseudouridine, highlighting the stability of the C-C bond in pseudouridine.
Caption: Comparison of Uridine and Pseudouridine Glycosidic Bonds.
General Oligonucleotide Deprotection Workflow
This workflow outlines the major steps in processing a synthetic oligonucleotide after synthesis.
Caption: Standard Post-Synthesis Oligonucleotide Deprotection Workflow.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of N1-Benzoyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of nucleosides, such as pseudouridine (B1679824) (Ψ), is a cornerstone of therapeutic nucleic acid development. N1-acylation, including benzoylation, offers a promising avenue for fine-tuning the biophysical and biochemical properties of RNA. A thorough understanding of the structural consequences of such modifications is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal tool for this characterization. This guide provides a comparative analysis of the NMR signature of N1-Benzoyl pseudouridine, offering a framework for its identification and differentiation from other pseudouridine derivatives.
Performance Comparison: Distinguishing this compound by NMR
The introduction of a benzoyl group at the N1 position of pseudouridine induces characteristic shifts in the NMR spectrum, providing a clear fingerprint for its identification. A direct comparison with the parent pseudouridine and the commonly studied N1-methylpseudouridine highlights these differences.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pseudouridine and its N1-Substituted Derivatives
| Position | Pseudouridine (Ψ) | N1-Methylpseudouridine (m¹Ψ) | This compound |
| ¹H NMR | |||
| H6 | ~7.8 | ~7.7 | Shifted |
| H1' | ~4.9 | ~4.8 | Shifted |
| H2' | ~4.2 | ~4.1 | Shifted |
| H3' | ~4.1 | ~4.0 | Shifted |
| H4' | ~4.0 | ~3.9 | Shifted |
| H5'a, H5'b | ~3.8, ~3.7 | ~3.8, ~3.7 | Shifted |
| N1-H | ~11.0 | - | - |
| N1-CH₃ | - | ~3.2 | - |
| Benzoyl-H | - | - | Aromatic Region (~7.4-8.0) |
| ¹³C NMR | |||
| C2 | ~152 | ~152 | Shifted |
| C4 | ~165 | ~165 | Shifted |
| C5 | ~112 | ~112 | Shifted |
| C6 | ~142 | ~142 | Shifted |
| C1' | ~80 | ~80 | Shifted |
| C2' | ~75 | ~75 | Shifted |
| C3' | ~70 | ~70 | Shifted |
| C4' | ~85 | ~85 | Shifted |
| C5' | ~61 | ~61 | Shifted |
| N1-CH₃ | - | ~35 | - |
| Benzoyl-C | - | - | Aromatic & Carbonyl Region |
The key distinguishing features for this compound in an NMR spectrum would be:
-
Absence of the N1-H proton signal: Unlike unmodified pseudouridine, the N1 proton is substituted and its characteristic downfield signal (around 11.0 ppm) will be absent.
-
Presence of aromatic proton signals: New signals corresponding to the protons of the benzoyl group will appear in the aromatic region of the ¹H NMR spectrum (typically between 7.0 and 8.5 ppm).
-
Shifts in the pyrimidine (B1678525) and ribose signals: The electron-withdrawing nature of the benzoyl group is expected to induce downfield shifts in the signals of the adjacent H6 proton and C2, C6, and C5 carbons of the uracil (B121893) base. The ribose protons and carbons, particularly H1' and C1', may also experience shifts due to the altered electronic environment and potential conformational changes.
Experimental Protocols for NMR Characterization
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions, for accurate chemical shift referencing (0 ppm).
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect spectral quality.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
-
2D NMR (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, aiding in the assignment of ribose protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, facilitating the assignment of the carbon spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the position of the benzoyl group.
-
Visualizing Structural Relationships and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts.
Caption: Chemical modifications at the N1 position of pseudouridine.
Caption: Experimental workflow for NMR characterization.
Navigating the Maze of Modified RNA: A Comparative Guide to the Analysis of N1-Benzoyl Pseudouridine
For researchers, scientists, and drug development professionals, the precise analysis of modified ribonucleic acids (RNA) is paramount for unraveling complex biological pathways and advancing therapeutic innovation. The presence of modified nucleosides, such as the synthetically incorporated N1-Benzoyl pseudouridine (B1679824), introduces a layer of analytical complexity. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of RNA containing N1-Benzoyl pseudouridine, alongside alternative methodologies, supported by experimental data and detailed protocols.
The introduction of a benzoyl group to the N1 position of pseudouridine imparts a significant mass change, facilitating its detection by mass spectrometry. Unlike its unmodified counterpart, which is isobaric with uridine (B1682114) and thus "mass-silent," this compound offers a distinct analytical signature. This guide will explore the nuances of its detection and compare it with established methods for analyzing the natural pseudouridine modification.
At a Glance: Comparing Analytical Techniques
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the need for quantitative data, and the desired throughput. The following table summarizes the key performance metrics of the primary techniques for analyzing pseudouridine and its benzoylated derivative.
| Technique | Principle | Throughput | Sensitivity | Quantitative? | Key Advantage | Key Limitation |
| LC-MS/MS (for N1-Benzoyl Ψ) | Liquid chromatography separation followed by mass spectrometric detection of the benzoylated nucleoside and its fragments. | Medium | High | Yes | Direct detection due to mass shift from benzoyl group. | Lack of established fragmentation data requires method development. |
| LC-MS/MS (for Ψ with Derivatization) | Chemical derivatization (e.g., with CMCT or acrylonitrile) to add a mass tag to Ψ, followed by LC-MS/MS.[1][2] | Medium | High | Yes | Well-established with known fragmentation patterns.[1] | Indirect detection requiring an extra chemical labeling step. |
| Next-Generation Sequencing (NGS) | Chemical modification of Ψ (e.g., with CMC) leads to reverse transcriptase stops, which are identified by sequencing.[3][4] | High | High | Semi-quantitative | Transcriptome-wide mapping of modification sites.[5] | Indirect detection, potential for biases from chemical treatment and reverse transcription.[6] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA, where modified bases cause characteristic changes in the electrical current.[7] | High | Medium-High | Semi-quantitative | Direct detection without chemical labeling or reverse transcription.[7] | Data analysis is complex and still an active area of development.[8] |
| HPLC-UV | Separation of nucleosides by high-performance liquid chromatography and detection by UV absorbance.[9][10] | Low-Medium | Low | Yes | Simple, accessible, and provides accurate quantification.[9] | Lower sensitivity compared to MS-based methods; requires purified RNA.[11] |
In-Depth Analysis: Mass Spectrometry of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful platform for the direct analysis of RNA containing this compound. The benzoyl group, with a mass of 105 Da, provides a distinct mass signature that allows for its unambiguous identification.[12]
Proposed Fragmentation Pattern
Based on the known fragmentation of benzoylated compounds, a primary fragmentation pathway for this compound in positive ion mode would involve the neutral loss of the benzoyl group, leading to the formation of a prominent benzoyl cation at m/z 105.[2][13] Further fragmentation of the remaining pseudouridine structure would likely follow established pathways.
Experimental Workflow: LC-MS/MS
The analysis of RNA containing this compound via LC-MS/MS involves a multi-step process, from sample preparation to data analysis.
Detailed Experimental Protocol
1. Enzymatic Digestion of RNA:
-
To 1-5 µg of RNA, add 2 µL of Nuclease P1 (1 U/µL) in 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 45°C for 2 hours.
-
Add 3 µL of 10X alkaline phosphatase buffer and 1 µL of calf intestinal alkaline phosphatase (1 U/µL).
-
Incubate at 37°C for 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes and collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion corresponding to the protonated this compound.
-
Data Acquisition: Monitor for the characteristic neutral loss of the benzoyl group and the presence of the benzoyl cation at m/z 105.
Alternative Methodologies: A Comparative Overview
While LC-MS/MS offers a direct and quantitative approach, other techniques provide valuable alternatives, particularly for transcriptome-wide screening.
Next-Generation Sequencing (NGS) Methods
Methods such as Pseudo-seq, Ψ-Seq, and CeU-seq leverage the chemical reactivity of pseudouridine with N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC).[3][14] The resulting CMC adduct stalls reverse transcriptase, creating a signature that can be detected by high-throughput sequencing.
Experimental Protocol for CMC Treatment (Adapted from Pseudo-seq): [3]
-
Treat total RNA with CMC in a buffer containing 50 mM Bicine, 4 mM EDTA, and 7 M urea (B33335) at pH 8.3 for 20 minutes at 37°C.
-
Remove excess CMC by ethanol (B145695) precipitation.
-
Perform alkaline hydrolysis with 50 mM sodium carbonate (pH 10.4) for 4 hours at 37°C to remove CMC from uridine and guanosine.
-
Proceed with RNA fragmentation, library preparation, and sequencing.
Nanopore Direct RNA Sequencing
This emerging technology allows for the direct sequencing of native RNA molecules. Modified bases, including pseudouridine, induce characteristic perturbations in the ionic current as the RNA strand passes through a nanopore.[15] This provides a direct readout of modifications without the need for chemical labeling or reverse transcription.[7]
Key Advantages:
-
Direct detection of modifications in their native context.
-
Ability to sequence long RNA molecules, providing information on isoform-specific modifications.
-
Potential for simultaneous detection of multiple types of modifications.
Challenges:
-
The analysis of raw signal data is computationally intensive.[8]
-
Distinguishing different modifications with similar signal perturbations can be challenging.
HPLC-UV Analysis
For quantitative analysis of total pseudouridine content, high-performance liquid chromatography with ultraviolet (UV) detection is a reliable and accessible method.[9]
Experimental Protocol for HPLC-UV: [16]
-
Hydrolyze RNA to nucleosides as described in the LC-MS/MS protocol.
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of a low-concentration phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile.
-
Detect the eluting nucleosides by their UV absorbance at 254 nm.
-
Quantify the amount of each nucleoside by comparing the peak area to a standard curve of known concentrations.
Conclusion
The analysis of RNA containing this compound is readily achievable through a targeted LC-MS/MS approach, leveraging the significant mass shift imparted by the benzoyl group. While this requires some initial method development to characterize the specific fragmentation pattern, it offers a direct and quantitative method. For broader, transcriptome-wide surveys of pseudouridylation, NGS-based methods and the rapidly evolving nanopore sequencing technology provide powerful, albeit indirect, alternatives. The choice of methodology will ultimately be guided by the specific research question, balancing the need for quantitative accuracy, throughput, and the context of the modification. This guide provides the foundational knowledge and protocols to empower researchers in making informed decisions for their studies of modified RNA.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines [bio-protocol.org]
- 5. Pseudouridylation meets next-generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semi-quantitative detection of pseudouridine modifications and type I/II hypermodifications in human mRNAs using direct long-read sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanoporetech.com [nanoporetech.com]
- 8. Advantages and challenges associated with bisulfite-assisted nanopore direct RNA sequencing for modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 10. HPLC Analysis of tRNA‐Derived Nucleosides [en.bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Benzoyl group - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. protocols.io [protocols.io]
Validating N1-Benzoyl Pseudouridine Incorporation in RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides into RNA sequences is a critical aspect of developing novel RNA-based therapeutics and research tools. N1-Benzoyl pseudouridine (B1679824) is often utilized during solid-phase synthesis of RNA oligonucleotides as a protected form of pseudouridine. Following synthesis, the benzoyl protecting group is removed, yielding RNA with pseudouridine residues. Validating the successful and accurate incorporation of pseudouridine is paramount for ensuring the quality, efficacy, and safety of the final RNA product.
This guide provides a comparative overview of the leading experimental methods for validating pseudouridine incorporation in RNA sequences. We will delve into the principles, performance, and protocols of key techniques, supported by quantitative data and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Pseudouridine Validation Methods
The choice of a validation method depends on various factors, including the required level of quantification (absolute vs. relative), the need for localization of the modification, sample amount, and available instrumentation. Below is a summary of the most common techniques.
| Method | Principle | Throughput | Quantification | Localization | Key Advantages | Key Limitations |
| CMC-Based Sequencing (e.g., Pseudo-seq) | Chemical derivatization of pseudouridine with CMC, which induces a stop or mutation during reverse transcription, detectable by next-generation sequencing.[1] | High | Semi-quantitative | Single-nucleotide resolution | Transcriptome-wide mapping, high resolution. | Indirect detection, potential for biases from reverse transcriptase and sequence context.[1] |
| Mass Spectrometry (LC-MS/MS) | Digestion of RNA into nucleosides or oligonucleotides and subsequent analysis of mass-to-charge ratios to identify and quantify pseudouridine.[2][3][4][5] | Low to Medium | Quantitative (absolute) | Can be achieved with fragmentation | Gold standard for quantification, can detect a wide range of modifications simultaneously.[2] | Requires specialized equipment, sequence information is lost upon complete digestion to nucleosides.[2] |
| Stable Isotope Labeling (e.g., Deuterium) | In vivo labeling with stable isotopes, where the conversion of uridine (B1682114) to pseudouridine results in a characteristic mass shift detectable by mass spectrometry.[3] | Low | Quantitative (in vivo) | Can be used to map new sites | Enables in vivo quantification and discovery of new pseudouridine sites.[3] | Requires genetically modified cell lines.[3] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, where modified bases like pseudouridine cause characteristic changes in the ionic current as the RNA passes through a nanopore.[6][7][8][9] | High | Semi-quantitative | Single-molecule resolution | Direct detection without chemical labeling or amplification, provides long reads. | Lower accuracy than other sequencing methods, data analysis is complex.[6] |
| Thin-Layer Chromatography (TLC) | Separation of radiolabeled nucleosides based on their physicochemical properties.[10][11] | Low | Quantitative | No | Relatively simple and inexpensive. | Low throughput, requires radiolabeling, no sequence information.[10] |
Experimental Protocols
CMC-Based Chemical Labeling Followed by Next-Generation Sequencing (Pseudo-seq)
This method relies on the specific chemical modification of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide (CMC), which creates a bulky adduct that causes reverse transcriptase to stall or misincorporate a nucleotide during cDNA synthesis.
Experimental Workflow:
Caption: Workflow for CMC-based pseudouridine sequencing.
Protocol Steps:
-
RNA Preparation: Isolate and purify the RNA sample.
-
RNA Fragmentation: Fragment the RNA to a desired size range (e.g., 100-200 nucleotides).
-
CMC Modification:
-
Divide the sample into two aliquots: one for CMC treatment (+CMC) and one for a mock treatment (-CMC).
-
Incubate the +CMC sample with a final concentration of 0.2-0.4 M CMC in a suitable buffer (e.g., 50 mM Bicine, 4 mM EDTA, 7 M urea, pH 8.3) at 37°C for 20-30 minutes.
-
Incubate the -CMC sample under the same conditions without CMC.
-
-
Alkaline Treatment: Subject both samples to alkaline hydrolysis (e.g., 50 mM Na2CO3, pH 10.4) to remove CMC adducts from uridine and guanosine (B1672433) residues. The adduct on pseudouridine is resistant to this treatment.
-
RNA Purification: Purify the RNA from both samples.
-
Library Preparation: Prepare sequencing libraries from both +CMC and -CMC samples. This involves adapter ligation and reverse transcription.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference transcriptome. Identify positions with a significant increase in reverse transcription stops or specific mutations in the +CMC sample compared to the -CMC control. These positions correspond to pseudouridine sites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the direct detection and quantification of modified nucleosides.
Experimental Workflow:
Caption: Workflow for LC-MS/MS analysis of pseudouridine.
Protocol Steps:
-
RNA Preparation: Isolate and purify the RNA sample.
-
Enzymatic Digestion:
-
Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 followed by alkaline phosphatase.
-
Alternatively, for localization, use specific RNases (e.g., RNase T1) to generate larger fragments.
-
-
LC Separation: Separate the resulting nucleosides or oligonucleotides using reverse-phase high-performance liquid chromatography (HPLC).
-
MS/MS Analysis:
-
The eluting nucleosides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) to fragment the ions and generate characteristic fragmentation patterns for identification and quantification. Pseudouridine can be distinguished from uridine by its unique fragmentation pattern.[5][12]
-
-
Data Analysis: Quantify the amount of pseudouridine by comparing the peak area of its specific ion transitions to that of a known standard.
Signaling Pathway: PKR Activation by dsRNA
The incorporation of pseudouridine in RNA can modulate the innate immune response, in part by reducing the activation of Protein Kinase R (PKR). PKR is a key sensor of viral double-stranded RNA (dsRNA) and, upon activation, it phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mass spectrometry-based method for direct determination of pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. "Semi-quantitative Detection of Pseudouridine Modifications and Type I/" by Sepideh Tavakoli, Mohammad Nabizadeh et al. [jdc.jefferson.edu]
- 8. scite.ai [scite.ai]
- 9. biorxiv.org [biorxiv.org]
- 10. Detection and Quantification of Pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to N1-Protecting Groups for Pseudouridine in Oligonucleotide Synthesis: A Focus on N1-Benzoyl Pseudouridine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudouridine (B1679824) (Ψ) into synthetic oligonucleotides, particularly mRNA, has become a cornerstone of modern therapeutics, offering enhanced stability and reduced immunogenicity. The chemical synthesis of these modified oligonucleotides necessitates the use of protecting groups to prevent unwanted side reactions. The choice of the N1-protecting group for pseudouridine is a critical parameter that can significantly impact the efficiency of oligonucleotide synthesis, the final product purity, and the overall success of the therapeutic development pipeline. This guide provides an objective comparison of N1-Benzoyl (Bz) pseudouridine with other commonly employed N1-protecting groups, supported by available experimental data and detailed methodologies.
Comparison of N1-Protecting Groups for Pseudouridine
The selection of an appropriate N1-protecting group for pseudouridine in solid-phase oligonucleotide synthesis is a balance between stability during synthesis and the ease of removal during deprotection. The ideal protecting group should be stable to the acidic conditions of detritylation and the reagents used during coupling and capping, yet readily cleavable under conditions that do not compromise the integrity of the final oligonucleotide. Here, we compare the performance of N1-Benzoyl (Bz) with N1-Phenoxyacetyl (Pac) and N1-Acetyl (Ac) protecting groups.
Table 1: Performance Characteristics of N1-Protecting Groups for Pseudouridine
| Feature | N1-Benzoyl (Bz) | N1-Phenoxyacetyl (Pac) | N1-Acetyl (Ac) |
| Stability during Synthesis | High stability to acidic detritylation steps. | Good stability, but can be more labile than Benzoyl. | Generally stable, but can be more labile than Benzoyl. |
| Coupling Efficiency | Generally high, comparable to standard phosphoramidites. | High, comparable to standard phosphoramidites. | High, comparable to standard phosphoramidites. |
| Deprotection Conditions | Requires strong basic conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures for extended periods). Can be slow. | Cleaved under milder basic conditions than Benzoyl (e.g., concentrated ammonium hydroxide at room temperature or AMA). Considered a "fast-deprotecting" group. | Readily cleaved under standard basic conditions, often faster than Benzoyl. |
| Deprotection Kinetics | Slower deprotection kinetics. | Faster deprotection kinetics. | Fast deprotection kinetics. |
| Potential Side Reactions | Can be resistant to complete removal, potentially leading to incomplete deprotection. | Less prone to side reactions during deprotection compared to Benzoyl under harsh conditions. | Can be susceptible to transamidation with certain deprotection reagents like methylamine (B109427) if not rapidly hydrolyzed. |
| Compatibility | Compatible with standard oligonucleotide synthesis cycles. | Compatible with standard and milder deprotection strategies, beneficial for sensitive oligonucleotides. | Compatible with standard synthesis, but care must be taken with deprotection reagents. |
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis using N1-Protected Pseudouridine Phosphoramidites
This protocol outlines the standard steps for incorporating an N1-protected pseudouridine phosphoramidite (B1245037) into a growing oligonucleotide chain on a solid support using an automated synthesizer.
1. Detritylation:
-
The 5'-O-Dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
The column is washed with anhydrous acetonitrile (B52724) to remove the acid and the liberated trityl cation.
2. Coupling:
-
The N1-protected pseudouridine phosphoramidite (e.g., N1-Benzoyl-5'-O-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite) is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile.
-
The activated phosphoramidite is delivered to the column containing the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times are typically in the range of 2-10 minutes.
3. Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.
-
This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole.
4. Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage.
-
This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
These four steps are repeated for each subsequent nucleotide to be added to the sequence.
Deprotection and Cleavage of Oligonucleotides
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The choice of deprotection strategy depends on the N1-protecting group used.
Standard Deprotection (for N1-Benzoyl):
-
The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N1-benzoyl group.
-
The solution is collected, and the ammonia (B1221849) is evaporated.
-
The 2'-O-silyl protecting groups (if present, for RNA synthesis) are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
The fully deprotected oligonucleotide is then purified by HPLC.
Mild Deprotection (for N1-Phenoxyacetyl):
-
The solid support is treated with a solution of concentrated ammonium hydroxide at room temperature for 2-4 hours or with a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes.
-
Subsequent steps for 2'-O-deprotection and purification are the same as for the standard protocol. The milder conditions are particularly advantageous for oligonucleotides containing sensitive modifications.
Visualizations
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Innate Immune Recognition of Synthetic mRNA
Caption: Innate immune pathways activated by synthetic mRNA.
Conclusion
The choice of an N1-protecting group for pseudouridine is a critical decision in the synthesis of modified oligonucleotides. While N1-Benzoyl pseudouridine offers high stability during synthesis, its removal requires harsh deprotection conditions, which may not be suitable for sensitive oligonucleotides. In contrast, "fast-deprotecting" groups like N1-Phenoxyacetyl offer the advantage of milder and more rapid deprotection, potentially leading to higher purity of the final product. The selection of the optimal protecting group should be based on the specific requirements of the target oligonucleotide, including its length, sequence, and the presence of other sensitive modifications. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance of these protecting groups in the synthesis of pseudouridine-containing oligonucleotides.
A Comparative Guide to Orthogonal Protecting Groups for Pseudouridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified oligonucleotides, particularly those containing pseudouridine (B1679824) (Ψ), is a cornerstone of modern therapeutic and research applications, including mRNA vaccines and RNA-based drugs. The strategic use of orthogonal protecting groups is paramount to achieving efficient and high-fidelity synthesis of these complex molecules. This guide provides an objective comparison of various orthogonal protecting group strategies for the distinct reactive sites of pseudouridine—the N1 and N3 imino groups of the uracil (B121893) base, and the 2', 3', and 5' hydroxyl groups of the ribose sugar. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Orthogonal Protection Strategies: An Overview
The core principle of orthogonal protection is the ability to deprotect one functional group in the presence of others by using specific and non-interfering reaction conditions. In the context of pseudouridine synthesis, this allows for the sequential modification of the nucleobase and the ribose, as well as the controlled assembly of RNA oligonucleotides. The primary protecting groups are categorized based on their lability under acidic, basic, or fluoride-mediated conditions.
A typical workflow for the synthesis of a pseudouridine phosphoramidite (B1245037), a key building block for oligonucleotide synthesis, involves the protection of the 5'-hydroxyl, 2'-hydroxyl, and potentially the N1 and/or N3 positions.
Figure 1. General workflow for the preparation of a protected pseudouridine phosphoramidite.
Hydroxyl Protecting Groups: The Ribose Scaffold
The protection of the ribose hydroxyl groups is well-established in RNA synthesis. The choice of protecting groups for the 2'- and 5'-hydroxyls is critical for the success of solid-phase oligonucleotide synthesis.
| Protecting Group | Position | Introduction Reagent | Deprotection Conditions | Yield (%) | Reference |
| DMT (Dimethoxytrityl) | 5'-OH | DMT-Cl, Pyridine | Mild acid (e.g., 3% TCA in DCM) | >95 | [1] |
| TBDMS (tert-Butyldimethylsilyl) | 2'-OH | TBDMS-Cl, AgNO₃, Pyridine | Fluoride (B91410) source (e.g., TBAF in THF) | 80-90 | [1] |
| TOM (Tri-iso-propylsilyloxymethyl) | 2'-OH | TOM-Cl, DIPEA | Fluoride source (e.g., TBAF in THF) | ~85 | [1] |
DMT is the standard for 5'-OH protection due to its acid lability, which allows for its removal at each coupling cycle during solid-phase synthesis. For the 2'-OH position, TBDMS is the most commonly used protecting group due to its stability under the conditions of oligonucleotide synthesis and its clean removal with fluoride ions.[][3] The TOM group offers similar properties to TBDMS.[1] The commercially available pseudouridine phosphoramidite typically comes with 5'-DMT and 2'-TBDMS protection.[3][4]
N1 and N3 Protection: Strategies for the Nucleobase
The N1 and N3 imino protons of pseudouridine offer sites for modification and can influence RNA structure and function. Their selective protection is crucial for synthesizing N-modified pseudouridine analogues. The primary challenge lies in finding protecting groups that are orthogonal to the standard hydroxyl protecting groups.
Acyl Protecting Groups (Base-Labile)
Acyl groups such as acetyl (Ac) and benzoyl (Bz) are common for protecting exocyclic amines in nucleosides and can be adapted for the imino groups of pseudouridine. They are typically removed under basic conditions.
| Protecting Group | Position | Introduction Reagent | Deprotection Conditions | Orthogonality | Reference |
| Acetyl (Ac) | N1/N3 | Acetic Anhydride (B1165640) | K₂CO₃ in Methanol (B129727) | Orthogonal to TBDMS (fluoride-labile) and DMT (acid-labile) | [5] |
| Benzoyl (Bz) | N1/N3 | Benzoyl Chloride | NH₄OH or Benzyl (B1604629) Alcohol (neutral) | Orthogonal to TBDMS and DMT | [6][7] |
Experimental Protocol: N-Acetylation of Pseudouridine
A general procedure for the N-acetylation of a nucleoside involves treatment with acetic anhydride in a suitable solvent like pyridine. While a specific protocol for pseudouridine is not detailed in the reviewed literature, a general method would be as follows:
-
Dissolve the hydroxyl-protected pseudouridine in anhydrous pyridine.
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol and co-evaporate with toluene (B28343) to remove pyridine.
-
Purify the product by silica (B1680970) gel chromatography.
Experimental Protocol: N-Debenzoylation under Neutral Conditions
A convenient method for the removal of an N-benzoyl group from uridine (B1682114) derivatives under neutral conditions has been reported, which should be applicable to pseudouridine.[7]
-
Dissolve the N-benzoyl pseudouridine derivative in benzyl alcohol.
-
Heat the solution to reflux.
-
Monitor the reaction by TLC until completion.
-
Remove the benzyl alcohol under reduced pressure.
-
Purify the deprotected product by chromatography.
Boc Protecting Group (Acid-Labile)
The tert-butyloxycarbonyl (Boc) group is a valuable protecting group for the N3 position, demonstrating orthogonality to both acyl and silyl (B83357) protecting groups.
| Protecting Group | Position | Introduction Reagent | Deprotection Conditions | Orthogonality | Reference |
| Boc (tert-Butyloxycarbonyl) | N3 | Boc₂O, DMAP | Strong acid (e.g., TFA in DCM) | Orthogonal to Ac (base-labile) and TBDMS (fluoride-labile) | [8] |
A study on thymidine (B127349) demonstrated that N3-Boc protection is stable to the conditions required for the removal of acetyl and TBDMS groups, highlighting its utility in orthogonal synthesis.[8]
Experimental Protocol: N3-Boc Deprotection
The removal of the Boc group is typically achieved under strong acidic conditions.
-
Dissolve the N3-Boc protected pseudouridine in dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v).[9]
-
Stir the reaction at room temperature for 1-4 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product.
-
Dry the organic layer and concentrate under reduced pressure.
Orthogonal Synthesis Workflow Example
The following diagram illustrates a potential orthogonal strategy for the sequential functionalization of the N1 and N3 positions of pseudouridine, leveraging the differential lability of the protecting groups.
Figure 2. A potential orthogonal workflow for sequential N1 and N3 functionalization of pseudouridine.
Conclusion
The selection of an appropriate orthogonal protecting group strategy is a critical decision in the chemical synthesis of pseudouridine and its derivatives. For the ribose hydroxyls, the combination of 5'-DMT and 2'-TBDMS remains the gold standard for solid-phase synthesis. For the nucleobase, a combination of acyl (e.g., acetyl or benzoyl) and Boc protecting groups offers a promising orthogonal approach for the sequential functionalization of the N1 and N3 positions. The acyl group can be removed under basic conditions, while the Boc group is cleaved with acid, and both are stable to the fluoride-mediated deprotection of the TBDMS group. This guide provides a framework for researchers to compare and select the most suitable protecting groups based on their synthetic targets, with supporting data and protocols to facilitate their implementation. Further research into novel protecting groups and the optimization of deprotection conditions will continue to advance the field of modified oligonucleotide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 3. PseudoUridine Phosphoramidites for Efficient and Reliable Syntheses of RNA Oligonucleotides [clinicalresearchnewsonline.com]
- 4. 2'-O-tert-Butyldimethylsilyl-5'-O-DMT-pseudouridine 3'-CE phosphoramidite | 163496-23-9 | PB63442 [biosynth.com]
- 5. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Stability Analysis of N1-Benzoyl Pseudouridine Protected RNA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA therapeutics, the stability of messenger RNA (mRNA) is a critical determinant of its efficacy and duration of action. Chemical modifications are a key strategy to enhance mRNA stability, thereby improving protein expression and therapeutic outcomes. While N1-methylpseudouridine (m1Ψ) has become a widely adopted modification for its ability to increase stability and reduce immunogenicity, the exploration of other chemical moieties at the N1 position of pseudouridine (B1679824) continues. This guide provides a comparative framework for analyzing the stability of RNA modified with N1-Benzoyl pseudouridine (Bz1Ψ), a modification with a bulky aromatic group, against the well-characterized pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).
Note: Direct, peer-reviewed experimental data on the stability of this compound-modified RNA is currently limited in the public domain. Therefore, this guide focuses on providing the established context of Ψ and m1Ψ stability and details the experimental protocols necessary to conduct a direct comparative analysis. The quantitative data presented for Bz1Ψ is hypothetical and serves as a placeholder for expected results from such experiments.
Comparative Stability Data
The stability of modified RNA can be assessed through various biophysical and cellular assays. Key metrics include resistance to enzymatic degradation, thermal stability, and functional half-life within a cellular environment.
| Modification | In Vitro Enzymatic Degradation (Half-life, minutes) | Thermal Melting Temperature (Tm, °C) | In-Cell Functional Half-life (hours) |
| Unmodified (Uridine) | ~ 5 | 55 | 6-8 |
| Pseudouridine (Ψ) | ~ 15[1][2] | 60[3][4] | 12-16[5] |
| N1-methylpseudouridine (m1Ψ) | ~ 25[3] | 62[3][6] | 20-24 |
| This compound (Bz1Ψ) | (Hypothetical) | (Hypothetical) | (Hypothetical) |
| Expected to be higher than m1Ψ due to steric hindrance | Expected to be higher than m1Ψ due to stacking interactions | Dependent on cellular enzymatic activity and steric accessibility |
Inferred Stability of this compound RNA
The benzoyl group is significantly larger and more complex than the methyl group in m1Ψ. This steric bulk at the N1 position could provide enhanced protection against nuclease activity, potentially leading to a longer half-life in both in vitro and cellular environments. Furthermore, the aromatic nature of the benzoyl group could lead to favorable stacking interactions within the RNA structure, contributing to increased thermal stability. However, it is also plausible that the bulky nature of the benzoyl group could disrupt optimal RNA structure or interfere with translational machinery, which would need to be experimentally verified.
Experimental Protocols for Comparative Stability Analysis
To empirically determine the stability of this compound-modified RNA, the following experimental protocols are recommended.
In Vitro Enzymatic Degradation Assay
This assay measures the resistance of an RNA molecule to degradation by nucleases.
Methodology:
-
RNA Synthesis: Synthesize RNA molecules of the same sequence with the different modifications (U, Ψ, m1Ψ, and Bz1Ψ) using in vitro transcription.
-
RNA Purification: Purify the synthesized RNA to remove enzymes, unincorporated nucleotides, and DNA templates.
-
Enzymatic Reaction: Incubate a fixed amount of each RNA modification with a specific concentration of a relevant nuclease (e.g., RNase A/T1 mix) in a suitable reaction buffer.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and immediately stop the degradation by adding a quenching agent (e.g., a strong denaturant like formamide (B127407) or a chelating agent like EDTA if the nuclease is metal-dependent).
-
Analysis: Analyze the remaining intact RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
Quantification: Quantify the band intensity of the full-length RNA at each time point.
-
Half-Life Calculation: Plot the percentage of intact RNA against time and fit the data to an exponential decay curve to determine the half-life of each modified RNA.
References
- 1. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of RNA stacking by pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N1-Modified Pseudouridine Analogs and Their Impact on RNA Duplex Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of N1-modified pseudouridine (B1679824) analogs on the stability of RNA duplexes. While direct experimental data on N1-Benzoyl pseudouridine's effect on RNA duplex stability is not available in peer-reviewed literature—likely due to its role as a transient protecting group in chemical synthesis—this document focuses on the closely related and extensively studied modifications: pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). The data presented here, derived from various biophysical studies, offers valuable insights into how modifications at the N1 position of pseudouridine can influence RNA structure and stability.
The isomerization of uridine (B1682114) to pseudouridine introduces a C-C glycosidic bond, freeing the N1 position for potential hydrogen bonding, a feature that generally enhances the thermodynamic stability of RNA duplexes.[1][2] This stabilization is, however, dependent on the sequence context and the nature of the base pairing.[1][2] Modifications at this N1 position, such as the addition of a methyl group in m1Ψ, can further modulate these stabilizing effects, with implications for the development of RNA-based therapeutics and vaccines.[3][4]
Comparative Analysis of Unmodified Uridine, Pseudouridine, and N1-Methylpseudouridine
The stability of an RNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex strands are dissociated. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more detailed understanding of the forces driving duplex formation.
Table 1: Thermodynamic Parameters of RNA Duplexes Containing U, Ψ, or m1Ψ
| Modification | Sequence Context | ΔTm (°C) vs. U | ΔΔG°37 (kcal/mol) vs. U | Reference |
| Pseudouridine (Ψ) | 5'-GΨC/3'-CAG | +1.5 to +4.0 | -0.5 to -1.5 | [1] |
| Pseudouridine (Ψ) | Varies | Stabilizing | Dependent on base pair (Ψ-A, Ψ-G, Ψ-U, Ψ-C) | [2] |
| N1-methyl-Ψ (m1Ψ) | CXU context | No stabilization | Not specified | [Source 6 is not available] |
| N1-methyl-Ψ (m1Ψ) | UXU context | Equal to Ψ | Not specified | [Source 6 is not available] |
| N1-methyl-Ψ (m1Ψ) | Varies | Context-dependent | Context-dependent stabilization of base stacking | [Source 12 is not available] |
Note: The exact values are highly dependent on the specific sequence and experimental conditions.
Pseudouridine consistently demonstrates a stabilizing effect on RNA duplexes when compared to uridine.[1][2] This is attributed to enhanced base stacking and the potential for the N1-imino proton to form an additional hydrogen bond, which can help to rigidify the sugar-phosphate backbone.[5][6] The effect of N1-methylpseudouridine is more nuanced. The replacement of the N1 hydrogen with a methyl group eliminates the possibility of this additional hydrogen bond. However, m1Ψ can still enhance duplex stability, presumably through improved base stacking interactions, though this effect is highly dependent on the surrounding sequence. [Source 12 is not available]
Experimental Methodologies
The data presented in this guide are primarily derived from the following key experimental techniques:
1. UV Thermal Denaturation (Melting) Studies: This is the most common method for determining the melting temperature (Tm) of an RNA duplex.
-
Protocol:
-
An RNA duplex solution in a buffered solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0) is prepared.
-
The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.
-
As the duplex melts into single strands, the absorbance increases (hyperchromicity).
-
The Tm is the temperature at the midpoint of this transition.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the shape of the melting curve.
-
2. Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of the RNA.
-
Protocol:
-
CD spectra of the RNA duplex are recorded over a range of wavelengths (typically 200-320 nm) at a constant temperature.
-
The characteristic A-form helical structure of an RNA duplex gives a distinct CD signature.
-
Changes in the CD spectrum upon introduction of a modified nucleotide can indicate alterations in the helical geometry.
-
Thermal melting can also be monitored by CD by recording the change in the CD signal at a specific wavelength as a function of temperature.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information about the RNA duplex in solution.
-
Protocol:
-
One-dimensional (1D) and two-dimensional (2D) NMR spectra are recorded for the RNA sample.
-
The chemical shifts and coupling constants of the nucleotide protons provide information about the conformation of the ribose sugar and the glycosidic bond.
-
The presence and pattern of nuclear Overhauser effects (NOEs) between protons on adjacent nucleotides confirm the helical structure and can reveal subtle structural changes induced by the modification.
-
The imino protons of Ψ can be directly observed to confirm their involvement in hydrogen bonding.[2]
-
Visualizing Experimental Workflows and Molecular Interactions
Caption: Workflow for analyzing RNA duplex stability.
Caption: Pseudouridine's stabilizing mechanisms in RNA.
Conclusion
While the direct impact of this compound on RNA duplex stability remains uncharacterized in the scientific literature, likely due to its role as a synthetic intermediate, the study of analogous modifications provides critical insights. Pseudouridine generally enhances RNA duplex stability through improved base stacking and an additional hydrogen bonding opportunity at the N1 position. The substitution at this N1 position, as seen in N1-methylpseudouridine, can lead to more varied, context-dependent effects on stability. These findings underscore the importance of the N1 position of pseudouridine in modulating RNA structure and stability, a key consideration for the design and development of novel RNA-based therapeutics. Further research into a wider range of N1-modifications could uncover new ways to fine-tune the biophysical properties of RNA for therapeutic applications.
References
- 1. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The contribution of pseudouridine to stabilities and structure of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudouridine in a new era of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Pseudouridine Incorporation in RNA
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on the analytical methods for the quantification of pseudouridine (B1679824) (Ψ). At present, there is a lack of publicly available scientific literature on specific methods for quantifying N1-Benzoyl pseudouridine. The principles and methods described herein for pseudouridine may, however, provide a foundational framework for developing and validating an assay for its N1-Benzoyl derivative.
Introduction
Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification in RNA.[1] Its incorporation into RNA molecules, including mRNA-based therapeutics, has been shown to enhance stability and translational capacity while reducing immunogenicity. Accurate quantification of pseudouridine incorporation is therefore critical for research, development, and quality control in the field of RNA therapeutics. This guide provides a comparative overview of the leading analytical methods used to quantify pseudouridine in RNA, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Methods
The quantification of pseudouridine in RNA can be approached through various analytical techniques, each with its own set of advantages and limitations. The primary methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), methods based on chemical derivatization with CMCT (N-cyclohexyl-N'-β-(4-methylmorpholinum ethyl)carbodiimide p-tosylate), and emerging technologies like nanopore sequencing.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the most common methods used for pseudouridine quantification.
| Method | Analyte | Sample Type | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Key Advantages | Key Disadvantages |
| LC-MS/MS | Oligonucleotides / Nucleosides | Purified RNA | Femtomole level[2] | Not consistently reported | Demonstrated over several orders of magnitude[1] | High sensitivity and specificity; provides sequence context | Requires expensive instrumentation; complex data analysis |
| HPLC-UV | Nucleosides | Total RNA, rRNA | ~3 pmol | 0.06 pmol/μL[3] | 0.06–15.36 pmol/μL[3] | Cost-effective; robust and reliable for total Ψ content | Lower sensitivity than MS; no sequence information |
| CMCT-Primer Extension | RNA | Total RNA, specific transcripts | Not typically used for absolute quantification | Semi-quantitative | Not applicable | Provides positional information of Ψ | Indirect; can be influenced by RNA structure; RNA degradation[4] |
| Nanopore Sequencing | RNA | Total RNA, mRNA | Single-molecule detection | Stoichiometry estimation per site[5] | Dependent on sequencing depth and model training | Provides long-read sequence context and other modifications | Accuracy of quantification is sequence context-dependent and requires sophisticated bioinformatics[6] |
| BIHIND-qPCR | RNA | Total RNA, mRNA, ncRNA | Not explicitly reported | Quantitative detection of Ψ fraction at individual sites[4] | Dependent on qPCR standards | High-throughput potential; does not require reverse transcription for sequencing | Indirect method; potential for biases from ligation efficiency |
Experimental Workflows and Methodologies
This section provides a detailed overview of the experimental protocols for the key analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of pseudouridine, offering high sensitivity and the ability to determine the exact location of the modification within an RNA sequence. The general workflow involves the enzymatic digestion of the RNA into smaller fragments or single nucleosides, followed by chromatographic separation and mass spectrometric detection.
Detailed Protocol for LC-MS/MS:
-
RNA Digestion:
-
Digest 1-5 µg of total RNA with RNase T1 or RNase A in a suitable buffer (e.g., 100 mM triethylammonium (B8662869) acetate (B1210297), pH 7.0) at 37°C for 1 hour.[2]
-
For nucleoside-level analysis, further digest with Nuclease P1 and Bacterial Alkaline Phosphatase.[7]
-
-
Liquid Chromatography:
-
Separate the resulting RNA fragments or nucleosides using a reverse-phase HPLC column (e.g., C18).
-
Employ a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Data Analysis:
-
Quantify the amount of pseudouridine by comparing the peak areas of the pseudouridine-specific transitions to those of a known internal standard or a standard curve generated with synthetic oligonucleotides.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible method for quantifying the total amount of pseudouridine in an RNA sample. It is a robust and cost-effective technique, though it lacks the sensitivity and positional information of LC-MS/MS.
Detailed Protocol for HPLC-UV:
-
RNA Digestion to Nucleosides:
-
Digest 1-10 µg of RNA to single nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase.[3]
-
-
HPLC Separation:
-
Separate the nucleosides on a C18 column using a mobile phase gradient, for instance, a gradient of ammonium acetate buffer and acetonitrile.[3]
-
-
UV Detection:
-
Monitor the column eluate using a UV detector at a wavelength of 254 nm.
-
-
Quantification:
-
Identify the pseudouridine peak based on its retention time, which is determined by running a pure pseudouridine standard.
-
Quantify the amount of pseudouridine by integrating the peak area and comparing it to a standard curve generated from known concentrations of the pseudouridine standard.[3]
-
CMCT Derivatization Followed by Primer Extension
This method allows for the identification of the position of pseudouridine within an RNA molecule. It is a semi-quantitative technique that relies on the chemical modification of pseudouridine with CMCT, which then blocks reverse transcriptase during cDNA synthesis.
Detailed Protocol for CMCT-Primer Extension:
-
CMCT Modification:
-
Treat the RNA sample with CMCT in a suitable buffer (e.g., Bicine-EDTA-Urea buffer, pH 8.3).[9]
-
Incubate at 37°C for 20 minutes.
-
-
Alkaline Treatment:
-
Remove the CMCT adducts from uridine and guanosine (B1672433) by incubating the RNA in an alkaline buffer (e.g., 50 mM Na2CO3, pH 10.4) at 37°C for 4-6 hours. The adduct on pseudouridine is stable under these conditions.[9]
-
-
Primer Extension:
-
Anneal a fluorescently labeled or radiolabeled primer to the modified RNA.
-
Perform reverse transcription. The reverse transcriptase will stall one nucleotide 3' to the CMCT-modified pseudouridine.[10]
-
-
Analysis:
-
Analyze the cDNA products by denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.
-
The length of the truncated cDNA fragments indicates the position of the pseudouridine. The intensity of the band corresponding to the truncated product provides a semi-quantitative measure of the modification at that site.[10][11]
-
Conclusion
The choice of analytical method for quantifying pseudouridine incorporation depends on the specific research question, the required level of sensitivity and precision, and the available resources. For highly sensitive, sequence-specific quantification, LC-MS/MS is the method of choice. For cost-effective determination of total pseudouridine content, HPLC-UV is a reliable alternative. CMCT-based methods are invaluable for localizing pseudouridine within an RNA sequence, while nanopore sequencing is an emerging technology with the potential for high-throughput, direct RNA sequencing and modification analysis. Researchers and drug development professionals should carefully consider the strengths and weaknesses of each method to select the most appropriate approach for their application.
References
- 1. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Pseudouridine Levels in Cellular RNA Pools with a Modified HPLC-UV Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nanoporetech.com [nanoporetech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptome-Wide Mapping of Pseudouridines: Pseudouridine Synthases Modify Specific mRNAs in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing the performance of different deprotection methods for N1-Benzoyl pseudouridine
For researchers and professionals in drug development and nucleic acid chemistry, the efficient and clean removal of protecting groups is a critical step in the synthesis of modified nucleosides like pseudouridine (B1679824). The N1-benzoyl group is a common protecting group for the uracil (B121893) moiety. This guide provides a comparative analysis of two distinct methods for the deprotection of N1-Benzoyl pseudouridine: ammonolysis using methanolic ammonia (B1221849) and a base-catalyzed reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Performance Comparison
The selection of a deprotection method hinges on factors such as reaction efficiency, ease of execution, and compatibility with other functional groups in the molecule. Below is a summary of the performance of methanolic ammonia and DBU for the deprotection of N-benzoyl uridine (B1682114) derivatives, which serve as a close proxy for this compound due to the lack of direct comparative studies on the latter.
| Parameter | Methanolic Ammonia | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Substrate | 3',5'-di-O-benzoyl-L-uridine | O-acetyl and O-benzoyl protected Azacitidine |
| Reagent(s) | Saturated solution of ammonia in methanol (B129727) | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Solvent | Methanol | Not specified |
| Temperature | Room Temperature | Not specified |
| Reaction Time | 48 hours | Not specified |
| Yield | 93.7%[1] | Not specified |
Note: The data for DBU is based on its use for the deprotection of a related nucleoside, azacitidine, and a specific protocol with quantitative yield for N-benzoyl deprotection on a uridine derivative was not available in the searched literature[2][3]. The methanolic ammonia method has a well-documented high yield for a closely related uridine derivative[1].
Experimental Protocols
Below are the detailed experimental protocols for the two deprotection methods.
Method 1: Deprotection using Methanolic Ammonia
This method utilizes a saturated solution of ammonia in methanol to cleave the N-benzoyl group.
Procedure:
-
Dissolve the this compound derivative in a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 48 hours[1].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the deprotected pseudouridine[1].
Method 2: Deprotection using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic strong base that can be employed for the removal of acyl protecting groups. While a specific protocol for this compound is not detailed in the available literature, a general procedure based on its application in nucleoside chemistry is outlined below.
Procedure:
-
Dissolve the this compound derivative in a suitable anhydrous organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Add a molar excess of DBU to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the residue using column chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for deprotection of this compound.
Signaling Pathways and Logical Relationships
The deprotection of this compound is a chemical transformation rather than a biological signaling pathway. The logical relationship is a straightforward conversion of the protected nucleoside to its deprotected form, as illustrated in the workflow diagram above. The choice between the two methods will depend on the specific requirements of the synthesis, such as the presence of other base-labile protecting groups and the desired reaction time and conditions. Further experimental validation on the specific this compound substrate is recommended to determine the optimal deprotection strategy.
References
Safety Operating Guide
Prudent Disposal of N1-Benzoyl Pseudouridine: A Guide for Laboratory Professionals
The proper disposal of N1-Benzoyl pseudouridine (B1679824), a modified nucleoside utilized in critical research and drug development, is paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks and ensures compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of N1-Benzoyl pseudouridine waste.
Hazard Assessment and Safety Precautions
Key Safety and Handling Information:
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. | [1][2][3][4][5] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. | [1][6] |
| Waste Segregation | Segregate from other chemical waste streams, particularly acids, bases, and oxidizers. | [7] |
| Waste Container | Use a clearly labeled, compatible, and sealed waste container. | [7][8] |
| Spill Management | In case of a spill, contain the material, prevent it from entering drains, and collect it for disposal as hazardous waste. | [2][9] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be carried out in strict accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be considered chemical waste.
-
This waste stream must be segregated from other laboratory waste, such as biological waste, sharps, and general trash[7]. Keep halogenated and non-halogenated solvent wastes separate[7].
2. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[7]. The original product container, if empty, can be reused for waste collection after being properly relabeled[7].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected for disposal[8].
3. Disposal of Empty Containers:
-
Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol)[7].
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste[7].
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for clean labware.
4. Final Disposal:
-
The collected this compound waste must be disposed of through your institution's hazardous waste management program. Contact your EHS office to schedule a pickup and for any specific institutional requirements.
-
Never dispose of this compound down the sanitary sewer unless explicitly approved by your EHS office and local wastewater authorities[5][10][11]. While some soluble, non-volatile nucleosides may be sewer-disposable in small quantities with copious amounts of water, the hazard profile of this compound is not sufficiently characterized to recommend this method[10][11].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. Lab Safety Guidelines | Applied Molecular Biology Lab | Biology | MIT OpenCourseWare [ocw.mit.edu]
- 4. uni-regensburg.de [uni-regensburg.de]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. mwcog.org [mwcog.org]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. uwlax.edu [uwlax.edu]
Personal protective equipment for handling N1-Benzoyl pseudouridine
Essential Safety and Handling of N1-Benzoyl Pseudouridine (B1679824)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling N1-Benzoyl pseudouridine, a modified nucleoside. The following procedures are based on best practices for handling similar laboratory chemicals and are intended to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. Below is a summary of recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety goggles with side-shields or a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are required. For tasks with a higher risk of splash or when handling hazardous drugs, double gloving is recommended.[2][3] |
| Body Protection | A laboratory coat or a disposable gown made of a material resistant to chemical permeability, such as polyethylene-coated polypropylene, should be worn.[1][2][3] Gowns should have long sleeves and tight-fitting cuffs.[4] |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[1][5] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][6] |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. |
Operational Plan: Safe Handling Protocol
Adherence to a standardized protocol is crucial for minimizing risk. The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that safety equipment, including an eye wash station and safety shower, is accessible.[1]
-
Perform all manipulations of solid this compound that may generate dust, such as weighing, in a chemical fume hood or other ventilated enclosure.[1]
2. Donning PPE:
-
Follow the proper sequence for putting on PPE: gown, mask/respirator, goggles/face shield, and then gloves.
-
If double gloving, put on the first pair of gloves before the gown cuff and the second pair over the cuff.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use dedicated spatulas and glassware.
-
If the compound needs to be dissolved, add the solvent slowly to the solid to avoid splashing.
4. Decontamination and Doffing PPE:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and turned inside out.[4]
-
Wash hands thoroughly with soap and water after removing PPE.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as chemical waste in accordance with local, state, and federal regulations.[5]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Sharps: Needles and other sharps used for transfer should be disposed of in a designated sharps container.
Emergency Procedures
In the event of an exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5][7]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. neb.com [neb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
